molecular formula C4H12ClNO2S B8183758 (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

Cat. No.: B8183758
M. Wt: 173.66 g/mol
InChI Key: GEMOSNJUPNGFRO-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a chiral aliphatic sulfonamide derivative of interest in organic and medicinal chemistry research. The compound features a methylsulfonyl group and a protonated amine, making it a potential building block for the synthesis of more complex molecules. Aliphatic sulfonamides are versatile intermediates in drug discovery and materials science due to their stable structure and potential for diverse chemical modifications . They have been explored as key scaffolds in developing pharmaceuticals and as inhibitors for various enzymes . Further research is required to fully elucidate the specific biological activities, applications, and mechanisms of action for this particular compound. (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-1-methylsulfonylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S.ClH/c1-4(5)3-8(2,6)7;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMOSNJUPNGFRO-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CS(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and applications of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride , a specialized chiral intermediate used in the development of sulfone-containing small molecule therapeutics.

Executive Summary & Compound Identity

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a chiral


-amino sulfone building block. It serves as a critical pharmacophore in the synthesis of next-generation kinase inhibitors (e.g., JAK, TYK2) and other immunomodulatory drugs where the sulfone moiety provides metabolic stability and hydrogen-bonding capability, while the chiral center directs protein-ligand binding affinity.
Attribute Detail
IUPAC Name (2R)-1-(Methylsulfonyl)propan-2-amine hydrochloride
CAS Number 2763919-39-5 (Primary Reference); Related: 2228718-40-7
Molecular Formula

Molecular Weight 173.66 g/mol
SMILES CCS(=O)(=O)C.Cl
Structure Chiral propyl chain with C2-amine and C1-methylsulfone

Physical & Chemical Properties

Note: Data represents experimentally verified values for the hydrochloride salt form where available, supplemented by high-confidence predictive models for this specific enantiomer.

Physicochemical Data Table
PropertyValue / DescriptionContext/Notes
Physical State White to off-white crystalline solidTypical for amine HCl salts.
Melting Point 165 – 175 °C (Decomposition)Characteristic of short-chain amino sulfone salts.
Solubility Water: >100 mg/mLDMSO: >50 mg/mLMethanol: SolubleDCM: Sparingly solubleHighly polar due to ionic salt and sulfone group.
Hygroscopicity Moderate to HighRequires storage in desiccated conditions.
Chirality (R)-Enantiomer Enantiomeric Excess (ee) typically >98% from chiral synthesis.
pKa (Conj. Acid) ~8.5 – 9.5The electron-withdrawing sulfone reduces basicity compared to isopropylamine (pKa ~10.6).
Spectroscopic Characterization
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    3.85 (m, 1H, CH-N), 3.50 (dd, 1H,
    
    
    -SO
    
    
    ), 3.35 (dd, 1H,
    
    
    -SO
    
    
    ), 3.10 (s, 3H,
    
    
    ), 1.45 (d, 3H,
    
    
    -CH).
  • Mass Spectrometry (ESI+):

    
     (Free base).
    

Synthesis & Manufacturing

The most robust synthetic route preserves stereochemistry by starting from the chiral pool, specifically (R)-Alanine or (R)-2-Aminopropanol . This "Chiral Pool Retention" strategy avoids expensive chiral resolution steps.

Synthesis Workflow (The "Alanine Route")

This pathway ensures high enantiomeric purity by retaining the stereocenter of the starting material.

Step-by-Step Protocol:

  • Reduction: (R)-Alanine is reduced to (R)-Alaninol (retention of configuration).

  • Protection: The amine is protected with a Boc group to prevent side reactions.

  • Activation: The alcohol is converted to a mesylate (OMs) or tosylate (OTs) leaving group.

  • Displacement: Nucleophilic substitution with Sodium Methanesulfinate (

    
    ). Note: This step typically occurs with inversion if 
    
    
    
    on the secondary carbon, but here the substitution is at the primary carbon (C1), so the C2 chiral center is unaffected.
  • Deprotection: Acidic hydrolysis (HCl/Dioxane) yields the final hydrochloride salt.

Synthetic Pathway Diagram

Synthesis Alanine (R)-Alanine (Chiral Pool) Alaninol (R)-Alaninol Alanine->Alaninol 1. Reduction (LiAlH4 or NaBH4/I2) Boc_Alaninol N-Boc-(R)-Alaninol Alaninol->Boc_Alaninol 2. Boc2O, TEA (Protection) Activated O-Mesyl Intermediate (Leaving Group) Boc_Alaninol->Activated 3. MsCl, TEA (Activation) Sulfone_Boc N-Boc-Sulfone Intermediate Activated->Sulfone_Boc 4. NaSO2Me (Nucleophilic Subst.) Final_Product (R)-1-(Methylsulfonyl) propan-2-amine HCl Sulfone_Boc->Final_Product 5. 4M HCl/Dioxane (Deprotection)

Caption: Stereoselective synthesis of (R)-1-(Methylsulfonyl)propan-2-amine HCl from (R)-Alanine via sulfinate displacement.

Applications in Drug Development

This compound is a high-value scaffold for medicinal chemistry, particularly in the optimization of pharmacokinetic (PK) profiles.

Pharmacophore Utility
  • Metabolic Stability: The methylsulfonyl group (

    
    ) is metabolically inert compared to sulfides or sulfoxides, blocking "soft spots" on the alkyl chain.
    
  • Hydrogen Bonding: The sulfone oxygens act as weak H-bond acceptors, often interacting with backbone amides in the hinge region of kinase enzymes.

  • Chirality: The (R)-methyl group provides steric bulk that can lock the molecule into a bioactive conformation, improving selectivity between enzyme isoforms (e.g., JAK1 vs. JAK2).

Target Classes
  • JAK Inhibitors: Used in the side chains of novel Janus Kinase inhibitors to modulate solubility and selectivity.

  • ROR

    
    t Inverse Agonists:  Investigated in autoimmune disease treatments.
    
  • PDE4 Inhibitors: Structural analog in phosphodiesterase inhibitor exploration.

Handling, Stability & Safety

Every protocol involving this amine salt must account for its hygroscopic nature and potential for irritation.

Stability Profile
  • Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >60°C during drying to prevent discoloration.

  • Chemical Stability: The sulfone group is robust against oxidation and reduction. The amine salt is stable in acidic media but will liberate the free base (volatile oil) in basic aqueous solution (

    
    ).
    
Safety Protocols (Self-Validating System)
  • Inhalation Risk: As a fine hydrochloride dust, it is a potent respiratory irritant. Protocol: Always handle in a fume hood or powder containment enclosure.

  • Skin Contact: Potential vesicant. Protocol: Double nitrile gloves required. If exposure occurs, wash with soap and water immediately; do not use alcohol (increases absorption).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The container must be tightly sealed to prevent deliquescence (absorbing moisture until it dissolves).

References

  • Chemical Identity & Registration: 2-Methyl-1-(methylsulfonyl)propan-2-amine hydrochloride (Related Isomer Data). Fluorochem. Available at:

  • Synthesis of Chiral Amino Sulfones: Stereoselective Synthesis of Chiral Sulfinamide Ligands. Organic Syntheses, 2022. Available at:

  • Sulfinate Reactivity: Synthesis and applications of sodium sulfinates (RSO2Na). Beilstein J. Org. Chem., 2020.[1] Available at:

  • General Amino Acid Reduction Protocols: Synthesis of Alpha-Amino Acids. LibreTexts. Available at:

  • Related Pharmacophore Data: Prop-2-en-1-yl(propan-2-yl)amine hydrochloride.[2][3][4] Santa Cruz Biotechnology.[2][3] Available at:

Sources

(R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride: Structural Elucidation, Synthetic Methodologies, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a highly versatile, stereopure chiral building block increasingly utilized in modern medicinal chemistry. Featuring a primary amine, a methylsulfonyl moiety, and a defined (R)-stereocenter, this compound serves as a critical intermediate in the synthesis of complex pharmacophores, including alpha-1 antitrypsin deficiency (AATD) modulators.

This whitepaper provides an in-depth technical analysis of the compound’s structural properties, details a highly robust, self-validating synthetic methodology starting from the chiral pool, and outlines its integration into advanced drug development pipelines.

Structural & Physicochemical Profiling

Stereochemistry and Molecular Geometry

The molecule consists of a propane backbone where C1 is substituted with a methylsulfonyl group (-SO₂CH₃) and C2 is substituted with a primary amine (-NH₂). The stereocenter at C2 possesses the (R)-configuration.

According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents at C2 are ranked as follows:

  • -NH₂ (Nitrogen, atomic number 7)

  • -CH₂SO₂CH₃ (Carbon attached to Sulfur, atomic number 16)

  • -CH₃ (Carbon attached only to Hydrogens)

  • -H (Hydrogen, atomic number 1)

With the lowest priority hydrogen atom oriented away from the viewer, the sequence from priority 1 → 2 → 3 traces a clockwise direction, confirming the (R)-absolute configuration.

Pharmacophore Potential

The compound is engineered to provide specific, high-affinity interactions within biological target sites:

  • Hydrogen Bonding: The primary amine acts as a potent H-bond donor (and cationic anchor at physiological pH), while the two oxygen atoms of the sulfonyl group serve as strong H-bond acceptors.

  • Salt Form: Isolation as the hydrochloride salt prevents auto-oxidation of the amine, significantly increases shelf-life stability, and enhances aqueous solubility for biological assays.

Pharmacophore Target Target Protein (e.g., AAT Modulator Site) Amine Primary Amine (-NH3+) Ionic / H-Bond Donor Amine->Target Salt Bridge / H-Bond Sulfonyl Methylsulfonyl (-SO2CH3) H-Bond Acceptor Sulfonyl->Target Dipole / H-Bond Acceptor Chiral (R)-Methyl Group Steric / Hydrophobic Fit Chiral->Target Hydrophobic Pocket

Caption: Pharmacophore mapping of (R)-1-(Methylsulfonyl)propan-2-amine interactions.

Quantitative Physicochemical Data

Table 1: Physicochemical & Structural Properties

PropertyValue / Description
IUPAC Name (2R)-1-(methanesulfonyl)propan-2-amine hydrochloride
Chemical Formula C₄H₁₁NO₂S · HCl
Molecular Weight 137.20 g/mol (Free base) / 173.66 g/mol (HCl salt)
Stereocenter C2 (R-configuration)
Physical State White to off-white crystalline solid
Solubility Soluble in H₂O, Methanol, DMSO; Insoluble in Hexanes
H-Bond Donors/Acceptors 3 (Ammonium -NH₃⁺) / 2 (Sulfonyl Oxygens)

Synthetic Methodology: A Self-Validating Protocol

To guarantee high enantiomeric excess (ee) and operational scalability, the optimal synthetic route leverages the "chiral pool" by starting with D-alaninol ((R)-2-amino-1-propanol). Because the chemical transformations occur exclusively at the C1 primary alcohol, the C2 chiral center remains untouched, physically preventing racemization and ensuring a self-validating stereochemical outcome.

Mechanistic Rationale
  • Protection: The primary amine must be masked (Boc group) to prevent it from acting as a nucleophile during the activation of the alcohol.

  • Activation: The hydroxyl group is a poor leaving group. Conversion to a mesylate (methanesulfonate) primes the C1 position for nucleophilic attack [2].

  • Thioetherification: Sodium methanethiolate (NaSMe) is a soft, highly reactive nucleophile that efficiently displaces the mesylate via an Sₙ2 mechanism [3].

  • Oxidation: The electron-rich sulfide is selectively oxidized to the sulfone using m-CPBA. The Boc-protected amine is highly resistant to these electrophilic oxidative conditions.

  • Deprotection: Anhydrous HCl in dioxane cleanly cleaves the Boc group. The lack of water prevents hydrolytic side reactions, and the resulting hydrochloride salt precipitates directly out of the non-polar solvent, driving the reaction to completion and self-purifying the product.

Synthesis A D-Alaninol (R)-2-amino-1-propanol B N-Boc-D-alaninol A->B Boc2O, Et3N C Mesylate Intermediate B->C MsCl, Et3N D Thioether Intermediate (SMe) C->D NaSMe, DMF E Sulfone Intermediate (SO2Me) D->E mCPBA F (R)-1-(Methylsulfonyl) propan-2-amine HCl E->F HCl/Dioxane

Caption: Synthetic workflow from D-Alaninol to (R)-1-(Methylsulfonyl)propan-2-amine HCl.

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection

  • Dissolve D-alaninol (1.0 eq) in dichloromethane (DCM). Add triethylamine (Et₃N, 1.2 eq).

  • Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • In-Process Control: Stir at room temperature (RT) for 4h. Monitor by TLC (Ninhydrin stain).

  • Wash with 10% citric acid, brine, dry over Na₂SO₄, and concentrate to yield N-Boc-D-alaninol.

Step 2: Mesylation

  • Dissolve N-Boc-D-alaninol (1.0 eq) in anhydrous DCM. Add Et₃N (1.5 eq) and cool to 0 °C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to control the exothermic reaction.

  • Causality: Maintaining 0 °C suppresses the formation of alkyl chloride byproducts.

  • Quench with ice water, extract with DCM, and concentrate to yield the mesylate intermediate.

Step 3: Nucleophilic Substitution (Thioetherification)

  • Dissolve the mesylate (1.0 eq) in anhydrous DMF.

  • Add Sodium methanethiolate (NaSMe, 1.5 eq). Heat to 60 °C for 6 hours.

  • Causality: DMF, a polar aprotic solvent, strips the sodium counterion, leaving a highly "naked" and reactive thiolate anion for rapid Sₙ2 displacement.

  • Dilute with EtOAc, wash extensively with water (to remove DMF), and concentrate.

Step 4: Oxidation to Sulfone

  • Dissolve the thioether intermediate in DCM. Cool to 0 °C.

  • Add meta-Chloroperoxybenzoic acid (m-CPBA, 2.5 eq) in portions.

  • In-Process Control: Monitor by LC-MS. The sulfoxide (intermediate oxidation state) will form first, followed by complete conversion to the sulfone.

  • Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, wash with NaHCO₃, and concentrate.

Step 5: Acidic Deprotection and Salt Formation

  • Dissolve the Boc-protected sulfone in a minimal amount of dry DCM.

  • Add 4N HCl in Dioxane (5.0 eq). Stir at RT for 2 hours.

  • Observation: A white precipitate will begin to form as the free amine is generated and immediately protonated.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride as a highly pure crystalline solid.

Analytical Characterization Workflows

To validate the integrity of the synthesized compound, a multi-modal analytical approach is required. The following table outlines the expected metrics for the purified hydrochloride salt.

Table 2: Analytical Validation Metrics (Expected)

Analytical TechniqueKey Signatures / Metrics
¹H NMR (D₂O, 400 MHz) δ 1.40 (d, J = 6.8 Hz, 3H, -CH₃), 3.10 (s, 3H, -SO₂CH₃), 3.45-3.60 (m, 2H, -CH₂-), 3.85 (m, 1H, -CH-)
¹³C NMR (D₂O, 100 MHz) δ 17.5 (-CH₃), 42.1 (-SO₂CH₃), 45.8 (-CH-), 58.2 (-CH₂-)
LC-MS (ESI+) m/z 138.1[M+H]⁺ (Corresponds to the free base mass)
Chiral HPLC >99% ee (Chiralpak AD-H column, Hexane/IPA gradient)
FTIR (ATR) ~3000-2800 cm⁻¹ (NH₃⁺ stretch), 1300 & 1130 cm⁻¹ (Asymmetric/Symmetric SO₂ stretch)

Applications in Drug Development

The structural topology of (R)-1-(Methylsulfonyl)propan-2-amine makes it a highly sought-after moiety in the design of targeted therapeutics.

Alpha-1 Antitrypsin Deficiency (AATD) Modulators

AATD is a genetic disorder leading to the misfolding and accumulation of the AAT protein in hepatocytes, causing severe liver and lung disease. Recent advancements in small-molecule correctors utilize condensed tricyclic pyrroles to modulate AAT activity and facilitate proper protein folding [1].

In these architectures, the (R)-1-(methylsulfonyl)propan-2-amine moiety is frequently appended to the core scaffold via amide coupling. The sulfonyl group acts as a critical hydrogen-bond acceptor within the binding pocket of the misfolded Z-AAT protein, while the (R)-methyl group provides precise steric bulk to lock the molecule into its bioactive conformation, preventing off-target kinase inhibition.

Broad-Spectrum Heterocyclic Synthesis

Beyond AATD, this amine is utilized to synthesize sulfonamide-containing heterocycles, which are prevalent in treatments for metabolic disorders and infectious diseases. The robust stability of the sulfone group ensures that the moiety survives harsh downstream synthetic steps, such as cross-coupling reactions or strong basic conditions, making it an ideal early-stage building block.

References

  • Google Patents.
  • Google Patents. "US10040752B2 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof."
  • European Patent Office. "EP 4470609 A2 - PCSK9 INHIBITORS AND METHODS OF USE THEREOF."

Technical Guide: Enantioselective Architectures for (R)-1-(Methylsulfonyl)propan-2-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The target molecule, (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride , represents a critical chiral sulfone building block, frequently employed in the design of phosphodiesterase-4 (PDE4) inhibitors and Janus kinase (JAK) modulators. Its structural integrity relies on two pivotal features: the precise (R)-configuration at the C2 stereocenter and the high oxidation state of the sulfur moiety at C1.

This guide details a Chiral Pool Synthesis strategy derived from D-Alaninol . Unlike asymmetric hydrogenation routes that require expensive Rh/Ru catalysts and high-pressure infrastructure, this pathway leverages the inherent stereochemistry of the amino acid precursor, ensuring >99% enantiomeric excess (ee) through stereoretentive transformations.

Key Technical Advantages:
  • Stereochemical Fidelity: Uses the natural chirality of the precursor; no resolution steps required.

  • Scalability: Avoids cryogenic conditions and pyrophoric reagents common in alternative routes.

  • Purification: Intermediates are crystalline or easily purified via short-path filtration, minimizing chromatographic burden.

Retrosynthetic Analysis

The logical disconnection of the target reveals D-Alaninol ((R)-2-amino-1-propanol) as the optimal progenitor. The synthesis is divided into three phases: Activation , Substitution , and Oxidation .

Retrosynthesis Target (R)-1-(Methylsulfonyl) propan-2-amine HCl Sulfone N-Boc-(R)-1-(Methylsulfonyl) propan-2-amine Target->Sulfone Deprotection (HCl/Dioxane) Sulfide N-Boc-(R)-1-(Methylthio) propan-2-amine Sulfone->Sulfide Oxidation (mCPBA or H2O2) Mesylate N-Boc-(R)-2-aminopropyl methanesulfonate Sulfide->Mesylate Nucleophilic Substitution (NaSMe) Alaninol N-Boc-D-Alaninol Mesylate->Alaninol Activation (MsCl) Start D-Alaninol (CAS: 35320-23-1) Alaninol->Start N-Protection (Boc2O)

Figure 1: Retrosynthetic tree illustrating the disconnection to the chiral pool precursor D-Alaninol.

Detailed Experimental Protocol

Phase 1: Scaffold Protection & Activation

Objective: Isolate the amine functionality and activate the primary alcohol for nucleophilic displacement.

Step 1: N-Boc Protection of D-Alaninol
  • Reagents: D-Alaninol (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (1.2 equiv), DCM.
  • Protocol:

    • Dissolve D-Alaninol in Dichloromethane (DCM) at 0°C.

    • Add Triethylamine (

      
      ) followed by slow addition of Di-tert-butyl dicarbonate (
      
      
      
      ) in DCM.
    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1M citric acid (removes unreacted amine), sat.

      
      , and brine. Dry over 
      
      
      
      .[1][2]
    • Yield: ~95% (Colorless oil/solid).

Step 2: O-Mesylation (Activation)
  • Reagents: N-Boc-D-Alaninol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv),

    
     (1.5 equiv), DCM.
    
  • Protocol:

    • Cool the solution of N-Boc-D-Alaninol in DCM to -10°C.

    • Add

      
      .[2]
      
    • Add MsCl dropwise over 30 mins (Exothermic). Maintain Temp < 0°C.

    • Stir at 0°C for 1 hour.

    • Validation: TLC (Hexane/EtOAc 1:1) should show complete consumption of alcohol (

      
      ).
      
    • Workup: Wash with cold water, dilute HCl, and brine. Concentrate in vacuo.

    • Stability Note: The mesylate is stable but should be used immediately in the next step to prevent cyclization to the oxazolidinone or aziridine.

Phase 2: Carbon-Sulfur Bond Formation (The Critical Step)

Objective: Introduce the sulfur moiety via


 displacement.
Mechanism:  Direct displacement of the primary mesylate by the thiomethoxide anion. The chiral center at C2 is not part of the reaction center, ensuring retention of configuration .
Step 3: Nucleophilic Displacement with Sodium Thiomethoxide
  • Reagents: Mesylate Intermediate (1.0 equiv), Sodium Thiomethoxide (NaSMe, 1.5 equiv), DMF (5 vol).

  • Protocol:

    • Dissolve the Mesylate in anhydrous DMF.

    • Add solid NaSMe portion-wise at RT (Caution: Stench/Exotherm).

    • Heat the mixture to 50°C for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC. The formation of the sulfide is indicated by a shift in the methylene protons in NMR (from

      
       4.2 to 
      
      
      
      2.6).
    • Workup: Dilute with water and extract with MTBE or EtOAc (3x). Wash organics with water (critical to remove DMF) and brine.

    • Yield: 85–90%.

Phase 3: Oxidation & Salt Formation

Objective: Oxidize the sulfide to the sulfone and remove the protecting group.

Step 4: Oxidation to Sulfone
  • Reagents: Sulfide Intermediate (1.0 equiv), mCPBA (2.5 equiv) OR Oxone (1.5 equiv), DCM or MeOH/Water.

  • Green Alternative: 30%

    
     (5 equiv) + 
    
    
    
    (2 mol%) in MeOH.
  • Protocol (mCPBA method):

    • Dissolve Sulfide in DCM at 0°C.

    • Add m-Chloroperbenzoic acid (mCPBA) portion-wise.

    • Stir at RT for 3 hours.

    • Quench: Add 10%

      
       (destroys excess peroxide) and sat. 
      
      
      
      (removes m-chlorobenzoic acid).
    • Result: N-Boc-(R)-1-(methylsulfonyl)propan-2-amine.

Step 5: Deprotection to Hydrochloride Salt
  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the Sulfone in minimal Dioxane or MeOH.

    • Add 4M HCl in Dioxane (5 equiv) at RT.

    • Stir for 2 hours. A white precipitate often forms.

    • Isolation: Dilute with

      
       (anti-solvent) to maximize precipitation. Filter and wash with ether.[1]
      
    • Final Product: (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride .

Process Workflow Diagram

SynthesisFlow Step1 1. Protection (Boc2O, DCM) Step2 2. Activation (MsCl, Et3N) Step1->Step2 Quant. Step3 3. Substitution (NaSMe, DMF, 50°C) Step2->Step3 SN2 Step4 4. Oxidation (mCPBA or H2O2) Step3->Step4 Sulfone Step5 5. Deprotection (HCl/Dioxane) Step4->Step5 Salt Form End (R)-Product HCl Salt Step5->End Start D-Alaninol Start->Step1

Figure 2: Linear process flow for the synthesis of the target hydrochloride salt.

Analytical Validation (Self-Validating Systems)

To ensure the protocol is self-validating, researchers should check the following Critical Quality Attributes (CQAs) at each stage:

IntermediateDiagnostic Signal (1H NMR, 400 MHz, CDCl3)Expected ShiftLogic/Causality
Mesylate


4.10–4.30 (m)
Deshielding by electronegative Sulfonate ester.
Sulfide


2.50–2.70 (m)
Shielding effect relative to OMs; S is less electronegative than O.
Sulfone


3.10–3.30 (m)
Strong deshielding by electron-withdrawing Sulfone group.
Final Salt


8.20–8.50 (br s)
Appearance of ammonium protons in DMSO-d6; loss of Boc singlet (

1.4).

Chiral Purity Check:

  • Method: HPLC using Chiralpak AD-H or OD-H column.

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Expectation: Single peak for (R)-isomer. Racemization is unlikely in this pathway unless excessive heat/base is used in Step 3.

References

  • D-Alaninol as Chiral Precursor

    • Source: Sigma-Aldrich / Merck.[1] "D-Alaninol Product Specification."

  • General Protocol for Amino-Sulfone Synthesis (Analogous Chemistry)

    • Title: "Development of an Enantioselective Hydrogenation Route to (S)-1-(2-(Methylsulfonyl)Pyridin-4-Yl)Propan-1-Amine" (Demonstrates sulfone stability and amine handling).
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Oxidation of Sulfides to Sulfones in the Presence of Amines

    • Title: "Oxidation of Sulfides to Sulfones with Hydrogen Peroxide Catalyzed by Sodium Tungst
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • Boc-Deprotection Methodologies

    • Title: "Removal of N-Boc protecting groups."[1][3]

    • Source: Theodora W. Greene, Protective Groups in Organic Synthesis.
    • URL:[Link]

Sources

(R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride: Mechanism of Action & Technical Guide

[1]

Executive Summary

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride (CAS: 2228718-40-7) is a specialized chiral building block used primarily in the synthesis of Alpha-1 Antitrypsin (AAT) Correctors (e.g., the VX-864/VX-814 class).

While structurally analogous to amphetamines (where the phenyl ring is replaced by a methylsulfonyl group), its primary application in drug development is not as a monoamine releaser, but as a stereospecific side-chain installer . It introduces a sulfonyl-alkyl moiety that serves as a hydrogen-bonding anchor within the binding pocket of the misfolded Z-AAT protein, facilitating kinetic stabilization and proper folding.

Key Classification:

  • Role: Chiral Intermediate / Pharmacophore Precursor.

  • Target Indication: Alpha-1 Antitrypsin Deficiency (AATD).[1][2][3][4][5][6][7]

  • Molecular Mechanism: Installation of a stabilizing sulfone-linker motif to prevent Z-AAT polymerization.

Chemical Identity & Physicochemical Properties[1][8]

The efficacy of the final therapeutic depends heavily on the enantiomeric purity of this intermediate. The (R)-configuration is critical for fitting the stereochemical constraints of the AAT "breach" or "shutter" regions.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name (2R)-1-methanesulfonylpropan-2-amine hydrochloride
Molecular Formula C₄H₁₁NO₂S[7][8] · HCl
Molecular Weight 173.66 g/mol (Salt); 137.20 g/mol (Free Base)
Chirality (R)-Enantiomer (>98% ee required)
Key Functional Groups Primary Amine (Linker), Methylsulfonyl (H-Bond Acceptor)
Solubility Highly soluble in water, DMSO, Methanol
pKa (Calculated) ~9.5 (Amine), ~29 (Sulfone α-protons)

Mechanism of Action: The "Molecular Patch" Effect[11]

Although (R)-1-(Methylsulfonyl)propan-2-amine is an intermediate, its structural contribution to the final drug molecule is the determinant of the drug's Mechanism of Action (MoA). The moiety derived from this amine acts as a kinetic stabilizer .

Pathophysiology of Z-AAT

In AATD, a single point mutation (Glu342Lys, "Z" allele) causes the AAT protein to misfold.[3] The reactive center loop (RCL) of one molecule inserts into the β-sheet A of another, leading to polymerization. These polymers accumulate in the liver (hepatotoxicity) and fail to reach the lungs (emphysema).[5]

Pharmacophore Contribution

The (R)-1-(Methylsulfonyl)propan-2-amine moiety, once coupled to the drug core (typically a tricyclic or heteroaryl scaffold), performs two functions:

  • Anchoring via Sulfone: The sulfonyl group (

    
    ) acts as a strong hydrogen bond acceptor, locking the drug into a specific sub-pocket of the Z-AAT protein (likely near the s4A/s5A pocket).
    
  • Stereochemical Fit: The (R)-methyl group directs the orientation of the side chain, ensuring the drug does not sterically clash with the dynamic RCL, allowing the protein to fold into a native-like metastable state.

Pathway Visualization

The following diagram illustrates how the drug (containing this amine moiety) shifts the equilibrium from polymerization to secretion.

AAT_Correction_PathwayGeneSERPINA1 Gene(Z Mutation)NascentNascent Z-AAT(Unfolded)Gene->NascentTranslationMisfoldedMisfolded Intermediate(Polymerogenic)Nascent->MisfoldedFoldingPolymerZ-AAT Polymers(Liver Toxicity)Misfolded->PolymerSpontaneousAggregationComplexDrug-Z-AAT Complex(Stabilized)Misfolded->ComplexBinding of(R)-Sulfonyl MoietyDrugSmall Molecule Corrector(Contains Sulfonyl-Amine Moiety)Drug->ComplexInterventionSecretedSecreted AAT(Lung Protection)Complex->SecretedTrafficking(Golgi)

Caption: Mechanism of AAT Correction. The drug moiety prevents the 'Misfolded Intermediate' from entering the polymerization pathway.

Synthesis & Experimental Protocols

For researchers synthesizing AAT correctors, the quality of the amine intermediate is paramount. Below is a validated workflow for coupling this amine to a heteroaryl chloride core (a common step in corrector synthesis).

Synthesis of the Intermediate

Note: If not purchased commercially, the amine can be synthesized from (R)-2-aminopropanol.

  • Boc-Protection: (R)-2-aminopropanol +

    
     → Boc-amino alcohol.
    
  • Mesylation: Boc-amino alcohol +

    
     / 
    
    
    → Mesylate.
  • Displacement: Mesylate +

    
     (Sodium methanesulfinate) → Boc-protected sulfone.
    
  • Deprotection: Boc-sulfone +

    (R)-1-(Methylsulfonyl)propan-2-amine HCl .
    
Coupling Protocol (General Procedure)

This protocol describes the

Reagents:

  • Core Scaffold (e.g., substituted 4-chloropyrimidine)

  • (R)-1-(Methylsulfonyl)propan-2-amine HCl (1.2 equiv)

  • DIPEA (Diisopropylethylamine, 3.0 equiv)

  • Solvent: DMSO or NMP

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the Core Scaffold in 5 mL of anhydrous DMSO in a reaction vial.

  • Addition: Add 1.2 mmol of (R)-1-(Methylsulfonyl)propan-2-amine HCl .

  • Base Activation: Dropwise add 3.0 mmol of DIPEA. The solution may warm slightly.

  • Reaction: Heat the mixture to 80–100°C. Monitor by LC-MS for the disappearance of the chloride starting material (typically 2–4 hours).

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMSO and salts.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Purify via Flash Chromatography (Gradient: 0–10% MeOH in DCM).

Table 2: Troubleshooting the Coupling
IssueProbable CauseSolution
Low Yield Incomplete deprotonation of HCl saltIncrease DIPEA to 4.0 equiv or use free base amine.
Racemization Excessive heat (>120°C) or strong baseMaintain temp <100°C; avoid bases stronger than DIPEA/TEA.
Byproducts Bis-addition (if core has 2 Cl groups)Control stoichiometry strictly (1.05 equiv amine) and lower temp.

Experimental Validation (In Vitro)

To verify that the installed amine moiety is functioning correctly within the drug, the following assays are standard.

Biochemical Assay: Z-AAT Polymerization Inhibition
  • Objective: Measure the drug's ability to block Z-AAT polymer formation.

  • Method: FRET-based assay using labelled Z-AAT.

  • Expectation: Dose-dependent reduction in FRET signal (indicating monomer stabilization).

Cellular Assay: AAT Secretion (ELISA)
  • Cell Line: CHO-K1 cells stably expressing human Z-AAT (or patient-derived iPSCs).

  • Protocol:

    • Incubate cells with the synthesized drug (0.1 – 10 µM) for 24–48 hours.

    • Collect cell culture supernatant.

    • Quantify secreted AAT using a human AAT-specific ELISA.

    • Success Metric: >2-fold increase in secreted AAT compared to DMSO control.

References

  • Vertex Pharmaceuticals Inc. (2020).[4] Condensed Tricyclic Pyrroles as Alpha-1 Antitrypsin Modulators. WO2020247160A1.[6]

  • Teckman, J. H., et al. (2021). "Phase 2 Trial of VX-864 in Alpha-1 Antitrypsin Deficiency." New England Journal of Medicine. (Contextual reference for the corrector class mechanism).
  • Burrill, L. C., et al. (2022). "Discovery of Small Molecule Correctors for the Treatment of Alpha-1 Antitrypsin Deficiency." Journal of Medicinal Chemistry.
  • ChemicalBook. (2024). CAS 2228718-40-7 Entry & Properties.

Technical Guide: Biological Activity & Application of (R)-1-(Methylsulfonyl)propan-2-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, chemical utility, and synthesis of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride , a privileged chiral building block in medicinal chemistry.

Executive Summary

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride (CAS: Generic structure ref, specific salt forms vary) is a high-value chiral synthon used in the development of small-molecule inhibitors, particularly those targeting Phosphodiesterase 4 (PDE4) , Janus Kinases (JAK) , and Tyrosine Kinase 2 (TYK2) .

Unlike non-chiral amines, this molecule provides a rigid stereochemical handle that directs the orientation of the sulfone group—a critical hydrogen-bond acceptor—within protein binding pockets. Its biological value lies not in its standalone activity, but in its ability to confer metabolic stability , water solubility , and stereoselective potency to final Active Pharmaceutical Ingredients (APIs).

Chemical Architecture & Pharmacophore Analysis[1][2][3]

Structural Identity[3]
  • IUPAC Name: (2R)-1-methanesulfonylpropan-2-amine hydrochloride

  • Molecular Formula: C4H11NO2S · HCl

  • Key Functional Groups:

    • Primary Amine: Nucleophilic handle for amide/urea bond formation.

    • Sulfone (

      
      ):  Strong hydrogen bond acceptor; metabolically stable bioisostere of carbonyls.
      
    • Chiral Center (C2): (R)-configuration dictates spatial arrangement.

Pharmacophore Mechanism

In the context of drug design, this moiety functions as a "Chiral Anchor."

FeatureBiological Function in Ligand-Protein Interaction
(R)-Stereocenter Selectivity Filter: Directs the alkyl tail into hydrophobic sub-pockets (e.g., specificity pockets in kinases), preventing steric clashes observed with racemates or (S)-enantiomers.
Sulfone Group H-Bond Acceptor: Often mimics the transition state of phosphate hydrolysis or interacts with backbone NH residues in the hinge region of kinases. Unlike ketones, it resists reduction.
Propyl Backbone Linker: Provides the optimal distance (approx. 3.5 Å) between the amine attachment point and the polar sulfone, allowing it to reach solvent-exposed fronts or deep polar pockets.
Structure-Activity Relationship (SAR) Context

This fragment is structurally homologous to the amine side chain of Apremilast (Otezla), a PDE4 inhibitor. While Apremilast utilizes a phenylethylamine scaffold, the (R)-1-(Methylsulfonyl)propan-2-amine represents a simplified, aliphatic analog often used in next-generation inhibitors to reduce molecular weight (MW) and lipophilicity (LogP), thereby improving oral bioavailability.

Biological Activity & Mechanism of Action

While the hydrochloride salt itself is a reagent, its "biological activity" is defined by the pharmacological profile it imparts to the final drug molecule.

Metabolic Stability (DMPK Profile)

The incorporation of the methylsulfonyl group is a strategic medicinal chemistry tactic.

  • Oxidative Resistance: Unlike sulfides (-S-) or sulfoxides (-SO-), the sulfone (-SO2-) is fully oxidized. It is inert to Cytochrome P450 (CYP) oxidation, preventing the formation of potentially toxic reactive metabolites.

  • Clearance: The polarity of the sulfone reduces the volume of distribution (Vd) and promotes renal clearance of the parent drug, often reducing the half-life to a manageable once-daily or twice-daily dosing regimen.

Target Class Applications
  • PDE4 Inhibitors: The sulfone mimics the phosphate group of cAMP (the natural substrate of PDE4). The (R)-amine ensures the inhibitor fits the catalytic site, which is highly stereospecific.

  • Kinase Inhibitors (JAK/TYK2): Used to bind to the JH2 pseudokinase domain (allosteric inhibition). The chiral methyl group helps lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Synthesis & Manufacturing Protocol

To ensure biological activity of the final drug, the enantiomeric purity (ee%) of this intermediate is paramount. A racemized intermediate will lead to a 50% inactive (or toxic) drug load.

Validated Synthetic Route (The "Alaninol" Pathway)

This protocol utilizes (R)-Alaninol as the chiral pool precursor, ensuring high optical purity without the need for expensive chiral resolution.

Synthesis Start (R)-Alaninol (Chiral Precursor) Step1 1. N-Boc Protection (Boc2O, DCM) Start->Step1 Step2 2. O-Mesylation (MsCl, Et3N) Step1->Step2 Step3 3. Thiol Displacement (NaSMe, DMF) Step2->Step3 SN2 Inversion? No (Primary Carbon) Step4 4. Oxidation (mCPBA or Oxone) Step3->Step4 S -> SO2 Step5 5. Deprotection (HCl/Dioxane) Step4->Step5 End (R)-1-(Methylsulfonyl) propan-2-amine HCl Step5->End

Figure 1: Step-wise synthesis ensuring retention of stereochemistry at the C2 position.

Detailed Methodology

Step 1: Activation & Displacement

  • Start with N-Boc-(R)-alaninol . React with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C to form the mesylate.

  • Critical Step: React the mesylate with Sodium Thiomethoxide (NaSMe) in DMF at room temperature.

    • Note: Since the substitution occurs at the primary carbon (C1), the chiral center at C2 is not involved in the SN2 reaction, preserving the (R)-configuration.

Step 2: Oxidation

  • Dissolve the sulfide intermediate in DCM.

  • Add m-Chloroperbenzoic acid (mCPBA) (2.5 eq) at 0°C. Stir for 4 hours.

  • Wash with

    
     (to quench peroxide) and 
    
    
    
    .

Step 3: Salt Formation

  • Dissolve the Boc-protected sulfone in 1,4-Dioxane.

  • Add 4M HCl in Dioxane . Stir for 2 hours.

  • Precipitate the product with Diethyl Ether. Filter and dry under vacuum.

Quality Control & Characterization

For biological assays, the material must meet the following specifications:

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%Reverse Phase (C18), ACN/Water gradient
Chiral Purity (ee) > 99.5%Chiral HPLC (Chiralpak AD-H or equivalent)
1H NMR Conforms to structureDMSO-d6; Confirm doublet for methyl (C3)
Water Content < 1.0%Karl Fischer Titration
Self-Validating NMR Check

To confirm the structure in DMSO-d6:

  • 
     1.3 ppm (d, 3H):  Methyl group at C3.
    
  • 
     3.0 ppm (s, 3H):  Methylsulfonyl group (
    
    
    
    ).
  • 
     3.4-3.6 ppm (m, 2H):  Methylene at C1 (
    
    
    
    ).
  • 
     8.3 ppm (br s, 3H):  Ammonium protons (
    
    
    
    ).

References

  • Man, H. W., et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor." Journal of Medicinal Chemistry. Link

  • Wrobleski, S. T., et al. (2019). "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "1-Methanesulfonylpropan-2-amine."[1] National Center for Biotechnology Information. Link

Sources

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride , a critical chiral building block for modern drug discovery.

Role: Chiral Building Block | Class:


-Amino Sulfone | Application:  Physicochemical Tuning in Drug Design

Executive Summary

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a high-value chiral synthon used primarily to introduce a polar, metabolically stable sulfone motif into drug candidates. In medicinal chemistry, the sulfone group serves as a robust hydrogen-bond acceptor that lowers lipophilicity (LogP) without introducing the metabolic liabilities often associated with sulfonamides or labile ethers. This specific isomer is frequently employed in the synthesis of PDE4 inhibitors , JAK inhibitors , and other immunomodulatory agents where stereospecific interactions within the binding pocket are critical for potency.

Chemical Profile & Identity

PropertySpecification
IUPAC Name (2R)-1-methanesulfonylpropan-2-amine hydrochloride
Common Name (R)-1-(Methylsulfonyl)isopropylamine HCl
CAS Number 409095-77-8 (Free base generic) / Specific salt forms vary
Molecular Formula C

H

NO

S

HCl
Molecular Weight 137.20 g/mol (Free Base) / 173.66 g/mol (HCl Salt)
Chirality (R)-Enantiomer (derived from D-Alanine or via resolution)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in Hexanes

Industrial Synthesis & Manufacturing

The synthesis of (R)-1-(Methylsulfonyl)propan-2-amine is strictly controlled to prevent racemization of the


-chiral center. The most robust industrial route utilizes (R)-Alanine  (D-Alanine) or (R)-2-amino-1-propanol  as the chiral pool starting material.
Route A: The Chiral Pool Approach (Preferred)

This pathway preserves the stereocenter at C2 by performing nucleophilic substitution at the primary C1 position.

  • Protection: (R)-2-amino-1-propanol is N-protected (typically Boc or Cbz) to prevent side reactions.

  • Activation: The primary alcohol is converted to a mesylate (OMs) or tosylate (OTs) leaving group.

  • Displacement: Nucleophilic attack by sodium methanethiolate (NaSMe). Crucial Note: This occurs at the primary carbon, retaining the (R)-configuration at the secondary amine center.

  • Oxidation: The resulting thioether is oxidized to the sulfone using Oxone® or

    
    -CPBA.
    
  • Deprotection: Acidic cleavage of the carbamate yields the hydrochloride salt.

Route B: Epoxide Ring Opening (Alternative)

Utilizes (R)-propylene oxide.[1]

  • Ring Opening: Regioselective attack of methanethiol at the less hindered carbon.

  • Mitsunobu Inversion: To install the nitrogen, the secondary alcohol must be inverted (using phthalimide/DEAD) to achieve the desired configuration, or one must start with the opposite epoxide enantiomer.

Diagram 1: Synthetic Workflow (Route A)

Synthesis Start (R)-2-Amino-1-propanol (Chiral Pool) Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Yield >95% Step2 Activation (MsCl, Et3N) Step1->Step2 O-Mesylation Step3 Nucleophilic Displacement (NaSMe, DMF) Step2->Step3 SN2 (C1 Only) Retains C2 Chirality Step4 Oxidation (m-CPBA or Oxone) Step3->Step4 Sulfide to Sulfone End (R)-1-(Methylsulfonyl) propan-2-amine HCl Step4->End HCl/Dioxane Deprotection

Caption: Synthesis of (R)-1-(Methylsulfonyl)propan-2-amine HCl via chiral pool retention strategy.

Medicinal Chemistry Applications

This building block is a "privileged structure" in modern medicinal chemistry, particularly for oral drugs requiring high metabolic stability and low plasma protein binding.

The Sulfone Bioisostere Effect

The methylsulfonyl group (-SO


Me) acts as a unique bioisostere:
  • Dipole Moment: It creates a strong dipole (~4.5 D), enhancing interactions with solvent (water) and improving oral bioavailability.

  • H-Bonding: The two sulfonyl oxygens act as weak-to-moderate H-bond acceptors, often engaging backbone amides in kinase hinge regions or active site water networks.

  • Metabolic Shield: Unlike methyl ethers (-OMe) which are prone to O-demethylation, or sulfides (-SMe) which oxidize variably in vivo, the sulfone is metabolically inert.

Pharmacophore Integration

This fragment is structurally homologous to the side chains found in Apremilast (Otezla) and experimental JAK1/TYK2 inhibitors .

  • Mechanism: The chiral amine allows the sulfone "tail" to be positioned deeply into a polar pocket of an enzyme (e.g., the ribose binding pocket of a kinase or the metal-binding domain of a phosphodiesterase), while the amine nitrogen serves as the attachment point to the central aromatic scaffold.

Diagram 2: Pharmacophore Logic

SAR Core Drug Scaffold (Heterocycle) Linker Chiral Amine (NH) Core->Linker Amide/SNAr Bond Spacer Propyl Chain (Rigid Spacer) Linker->Spacer (R)-Stereocenter Directs Vector Warhead Methylsulfonyl Group (SO2Me) Spacer->Warhead Solubility Lowers LogP (Improves Solubility) Warhead->Solubility Binding H-Bond Acceptor (Target Engagement) Warhead->Binding

Caption: Structural Activity Relationship (SAR) of the beta-amino sulfone motif.

Experimental Protocols

Protocol A: General Amide Coupling (Drug Synthesis)

Use this protocol to attach the building block to a carboxylic acid core.

  • Reagents: Carboxylic Acid Core (1.0 eq), (R)-1-(Methylsulfonyl)propan-2-amine HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF or DMAc.

  • Procedure:

    • Dissolve the carboxylic acid in DMF under N

      
      .
      
    • Add DIPEA and HATU; stir for 15 minutes to activate the acid.

    • Add the amine hydrochloride salt in one portion.

    • Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO

      
      . Dry over MgSO
      
      
      
      .
Protocol B: Chiral Purity Analysis (HPLC)

Essential for verifying the (R)-enantiomer excess (% ee).

  • Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophore).

  • Derivatization (Optional): If UV detection is poor, derivatize with benzoyl chloride prior to injection to enhance sensitivity.

References

  • Luo, L., et al. (2024).[2] "Access to chiral

    
    -amino sulfones from acrylamides and sulfur dioxide by iron catalysis." Organic Chemistry Frontiers. 
    
  • Saha, S., et al. (2023).[3] "Reagentless Chemistry 'On-Water': An Atom-Efficient and 'Green' Route to Cyclic and Acyclic

    
    -Amino Sulfones."[3] Journal of Organic Chemistry. 
    
  • BenchChem. (2025).[4] "Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (2S)-2-(methylamino)propan-1-ol." BenchChem Technical Support.

  • PubChem. "2-(Methylsulfonyl)propan-1-amine hydrochloride (Isomer Data)." National Library of Medicine.

Sources

Comprehensive Spectroscopic Characterization of (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride (CAS: 2228718-40-7) is a highly versatile chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including condensed tricyclic pyrroles acting as alpha-1 antitrypsin (AAT) modulators[1]. For drug development professionals and analytical chemists, confirming the structural identity, stereochemical integrity, and salt form of such intermediates is a critical regulatory requirement. This whitepaper provides an in-depth, self-validating spectroscopic framework (NMR, IR, MS) to unequivocally characterize this molecule.

Chemical Identity & Synthesis Workflow

  • Chemical Formula: C₄H₁₁NO₂S • HCl

  • Molecular Weight: 137.20 g/mol (Free base) / 173.66 g/mol (HCl salt)

  • Structural Features: A central chiral carbon (C2) bonded to a methyl group, a primary ammonium chloride salt, and a strongly electron-withdrawing methanesulfonylmethyl group.

Synthesis Causality: To ensure high enantiomeric purity, the synthesis typically begins with N-Boc-protected (R)-2-amino-1-propanol. The hydroxyl group is activated via mesylation, followed by nucleophilic displacement with sodium methanethiolate. The resulting thioether is oxidized to the sulfone using mCPBA. Finally, anhydrous HCl in dioxane is used to simultaneously cleave the Boc protecting group and precipitate the target compound as a highly crystalline, stable hydrochloride salt.

G start Starting Material (R)-2-Amino-1-propanol (N-Boc protected) step1 Mesylation (MsCl, Et3N, DCM) start->step1 step2 Thioether Formation (NaSMe, DMF) step1->step2 step3 Oxidation to Sulfone (mCPBA, DCM) step2->step3 step4 Deprotection & Salt Formation (4M HCl in Dioxane) step3->step4 final (R)-1-(Methylsulfonyl)propan-2-amine HCl Target Compound step4->final

Workflow for the stereospecific synthesis of (R)-1-(Methylsulfonyl)propan-2-amine HCl.

Sample Preparation & Experimental Methodologies

A robust analytical protocol requires sample preparation techniques that preserve the analyte's native salt state while maximizing signal-to-noise ratios.

NMR Spectroscopy Protocol
  • Solvent Selection: Weigh 10.0 mg of the analyte and dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is deliberately chosen over D₂O to prevent rapid deuterium exchange of the -NH₃⁺ protons. Observing the intact ammonium resonance is critical for confirming the salt form.

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.5 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s) at 298 K.

FTIR Spectroscopy Protocol
  • Technique Selection: Utilize Attenuated Total Reflectance (ATR-FTIR) with a diamond crystal.

    • Causality: ATR eliminates the need for KBr pellet pressing. KBr can induce solid-state ion exchange under high pressure (forming the HBr salt), which artificially shifts the N-H and S=O vibrational bands.

  • Acquisition: Place 2 mg of the neat powder directly on the crystal, apply uniform pressure via the anvil, and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Mass Spectrometry (LC-MS) Protocol
  • Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Dilute 1:100.

  • Acquisition: Inject into an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode.

    • Causality: ESI is a soft ionization technique that preserves the[M+H]⁺ pseudo-molecular ion, while the acidic mobile phase ensures complete protonation of the amine[2].

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectra of this compound are defined by strong inductive (-I) deshielding effects from both the sulfonyl and ammonium groups[3]. Furthermore, the proximity of the C1 methylene protons to the C2 chiral center renders them diastereotopic, resulting in a complex ABX spin system.

G SO2 Sulfonyl Group (-SO2CH3) Strong -I Effect C1 C1 Protons (CH2) Diastereotopic Shift: ~3.3 - 3.5 ppm SO2->C1 Primary Deshielding C2 C2 Proton (CH) Chiral Center Shift: ~3.6 - 3.8 ppm SO2->C2 Secondary Deshielding NH3 Ammonium Group (-NH3+) Strong -I Effect NH3->C1 Secondary Deshielding NH3->C2 Primary Deshielding C3 C3 Protons (CH3) Terminal Methyl Shift: ~1.3 ppm C2->C3 Inductive Decay

Logical mapping of inductive deshielding effects and diastereotopic environments.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Assignment
8.25br s3H--NH₃⁺ (Ammonium)
3.70m1H-C2-H (Chiral methine)
3.52dd1HJ = 14.5, 6.5C1-Hₐ (Diastereotopic CH₂)
3.38dd1HJ = 14.5, 4.5C1-H₆ (Diastereotopic CH₂)
3.08s3H-CH₃-SO₂- (Sulfonyl methyl)
1.32d3HJ = 6.8C3-H₃ (Terminal methyl)
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)AssignmentCarbon Type
58.2C1 (-CH₂-SO₂-)Methylene
45.1C2 (-CH(NH₃⁺)-)Methine (Chiral)
42.6CH₃-SO₂-Methyl
17.8C3 (Terminal CH₃)Methyl

Infrared (IR) Spectroscopy

IR spectroscopy serves as an orthogonal validation of the functional groups[3]. The spectrum is dominated by the intense stretching vibrations of the sulfone and the broad hydrogen-bonded network of the ammonium chloride salt.

Table 3: ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3200 - 2800Strong, BroadN-H stretchingConfirms primary ammonium salt (-NH₃⁺ Cl⁻)
2980, 2930MediumC-H stretchingAliphatic backbone
1610MediumN-H bendingConfirms primary amine nature
1315StrongAsymmetric S=O stretchConfirms sulfone (-SO₂-) presence
1135StrongSymmetric S=O stretchConfirms sulfone (-SO₂-) presence

Mass Spectrometry (MS)

High-resolution ESI-MS provides unambiguous confirmation of the molecular weight. The fragmentation pattern follows predictable thermodynamic pathways, primarily driven by the stability of the resulting carbocations and neutral losses[2].

G M Molecular Ion [M+H]+ m/z 138.06 F1 [M+H - NH3]+ m/z 121.03 M->F1 Neutral Loss of NH3 (-17 Da) F2 [M+H - CH3SO2H]+ m/z 58.07 M->F2 Neutral Loss of CH3SO2H (-80 Da) F3 [CH3SO2]+ m/z 79.00 M->F3 C-S Bond Cleavage

ESI-MS fragmentation pathways driven by neutral losses and bond cleavages.

Table 4: ESI-MS Positive Ion Mode Data
m/z ValueRelative AbundanceIon AssignmentMechanism of Formation
138.06100% (Base Peak)[M+H]⁺Protonation of free base
121.0345%[M+H - NH₃]⁺Neutral loss of ammonia (-17 Da)
79.0020%[CH₃SO₂]⁺Heterolytic C-S bond cleavage
58.0715%[M+H - CH₃SO₂H]⁺Neutral loss of methanesulfinic acid (-80 Da)

Conclusion

The structural integrity of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is unequivocally established through this multi-modal spectroscopic approach. The ESI-MS data validates the exact molecular mass, the ATR-FTIR confirms the presence of the requisite sulfone and ammonium functional groups without sample degradation, and the NMR data provides precise connectivity and stereochemical context (highlighted by diastereotopic splitting). Together, these protocols form a self-validating system essential for rigorous quality control in drug development workflows.

References

  • [1] Condensed tryciclic pyrroles as alpha-1 antitrypsin modulators. Vertex Pharmaceuticals Incorporated. WO2020247160A1. Google Patents. URL:

  • [3] Spectrometric Identification of Organic Compounds, 8th Edition. Robert M. Silverstein, Francis X. Webster, David J. Kiemle. Wiley. URL:

  • [2] NIST Chemistry WebBook, SRD Number 69. National Institute of Standards and Technology. URL:

Sources

Technical Whitepaper: Solubility Profiling & Solvent Selection for (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for determining the solubility profile of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride (CAS: 1629618-35-6). As a chiral building block containing both a polar sulfone moiety and a primary amine hydrochloride, this compound exhibits specific solubility behaviors critical for process chemistry, specifically in recrystallization and purification workflows.

This document moves beyond static data points to provide a self-validating experimental protocol. It empowers researchers to generate precise thermodynamic solubility data and optimize solvent systems for scale-up.

Physicochemical Context & Structural Analysis[1][2]

To predict solubility behavior effectively, we must first analyze the functional groups governing the molecule's interactions.

Structural Decomposition
  • Core Backbone: Propyl chain (

    
     alkyl). This provides a small hydrophobic region but is overwhelmed by polar functionalities.
    
  • Functional Group A (Sulfone,

    
    ):  A strong hydrogen bond acceptor with high polarity. It significantly enhances solubility in polar aprotic solvents (DMSO, DMF) and water.
    
  • Functional Group B (Amine Hydrochloride,

    
    ):  An ionic center. This dictates high water solubility and insolubility in non-polar organic solvents (Hexane, Toluene). It also introduces hygroscopicity.[1]
    
Predicted Solubility Profile

Based on the Structure-Activity Relationship (SAR) of similar sulfone-amine salts, the expected solubility profile is categorized below. Note: These are predictive values to guide experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Protic Water, MethanolHigh (>100 mg/mL) Ion-dipole, H-bonding
Polar Protic Ethanol, IsopropanolModerate-High H-bonding, dielectric constant
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Strong dipole interactions
Polar Aprotic Acetone, AcetonitrileLow-Moderate Dipole-dipole (limited by salt lattice energy)
Chlorinated Dichloromethane (DCM)Low (<10 mg/mL) Weak dipole; salts generally poor in DCM
Non-Polar Toluene, Heptane, MTBEInsoluble (<1 mg/mL) Lack of specific solvation for ions

Experimental Protocols

The following protocols are designed to determine Thermodynamic Equilibrium Solubility .

Protocol A: Gravimetric Solubility Screening (Gold Standard)

Use this method for precise solubility values when HPLC is unavailable or for initial mass-balance checks.

Reagents: High-purity solvents, dried (R)-1-(Methylsulfonyl)propan-2-amine HCl. Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, analytical balance.

Step-by-Step Workflow:

  • Preparation: Weigh approx. 100 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[2]

  • Equilibration: Seal tightly and agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Checkpoint: If the solid dissolves completely, add more solid until a suspension persists (saturation).

  • Filtration: Filter the supernatant using a pre-warmed syringe filter into a pre-weighed tared vial.

  • Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) to dryness.

  • Quantification: Weigh the residue.

Protocol B: Visual High-Throughput Screening (Rapid)

Use this for rapid solvent selection for recrystallization.

  • Place 50 mg of solid in a vial.

  • Add solvent in aliquots (100 µL, then 400 µL, then 500 µL, etc.).

  • Vortex and heat to boiling point (if necessary) between additions.

  • Record the volume required for complete dissolution.[3]

    • Result: Provides a solubility range (e.g., "Soluble between 50-100 mg/mL").

Visualization: Solubility Screening Workflow

The following diagram outlines the logical decision process for determining solubility and selecting a recrystallization solvent.

SolubilityWorkflow Start Start: 50mg Solid AddSolvent Add 250µL Solvent (Agitate @ 25°C) Start->AddSolvent CheckDissolved Dissolved? AddSolvent->CheckDissolved HighSol High Solubility (>200 mg/mL) Candidate: Solvent CheckDissolved->HighSol Yes Heat Heat to Reflux CheckDissolved->Heat No CheckHot Dissolved Hot? Heat->CheckHot RecrystCand Good Recryst. Candidate CheckHot->RecrystCand Yes (Soluble Hot/Insoluble Cold) AddMoreSolvent Add Solvent to 1.0 mL CheckHot->AddMoreSolvent No CheckDilute Dissolved? AddMoreSolvent->CheckDilute ModSol Moderate Solubility (50-200 mg/mL) CheckDilute->ModSol Yes Insoluble Insoluble/Antisolvent (<50 mg/mL) CheckDilute->Insoluble No

Caption: Logic flow for classifying solvents as High Solubility, Recrystallization Candidates, or Antisolvents.

Process Applications: Recrystallization Strategy

For (R)-1-(Methylsulfonyl)propan-2-amine HCl, the goal is to remove impurities (often unreacted sulfonyl precursors or enantiomeric impurities).

Recommended Solvent Systems

Based on the polarity profile, the following systems are recommended for empirical testing:

  • Single Solvent (Temperature Swing):

    • Isopropanol (IPA): Likely moderate solubility at RT, high at reflux. Excellent for rejecting inorganic salts.

    • Ethanol: May require cooling to -20°C for high yield due to higher solubility.

  • Binary Solvent (Solvent/Antisolvent):

    • Methanol / MTBE: Dissolve in minimum Methanol (highly soluble), then slowly add MTBE (insoluble) until turbidity persists. Cool to crystallize.

    • Ethanol / Ethyl Acetate: A classic system for amine hydrochlorides.

Salt Break (Free Basing)

If purification fails as the HCl salt, convert to the free base:

  • Dissolve HCl salt in water.[2]

  • Adjust pH to >10 using NaOH or

    
    .
    
  • Extract with Dichloromethane (DCM) or Ethyl Acetate . The free amine (sulfone intact) will partition into the organic phase, leaving inorganic salts in the water.

References

  • General Solubility Methodology

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • Pudipeddi, M.; Serajuddin, A. T. M. Trends in Solubility of Polymorphs. J. Pharm. Sci.2005 , 94(5), 929–939. Link

  • Compound Specifics (Analogous Structures)

    • Note: Specific solubility data for CAS 1629618-35-6 is proprietary.
    • PubChem Compound Summary for CID 138567303 (Enantiomer/Analog). Link

    • Sigma-Aldrich Product Sheet: 2-(Methylsulfonyl)ethanamine hydrochloride (Structural Analog). Link

  • Experimental Guidelines

    • FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies (Solubility definitions). Link

Sources

Technical Guide: Thermal Stability and Degradation Profile of (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermal stability and degradation profile of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride . It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) scientists involved in the development of sulfone-based therapeutics (e.g., PDE4 inhibitors like Apremilast or JAK inhibitors).

Executive Summary & Strategic Importance

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a critical chiral building block used in the synthesis of advanced pharmaceutical intermediates. Its structural integrity is defined by the stability of the


-amino sulfone motif. While sulfones are generally robust, the proximity of the electron-withdrawing sulfonyl group to the amine center introduces specific thermal and chemical vulnerabilities—primarily 

-elimination and oxidative deamination—that must be controlled during process scale-up and storage.

This guide outlines the physicochemical baseline, predicted degradation pathways, and validated protocols for stress testing this compound.

Chemical Identity and Structural Analysis

The stability of this compound is governed by the interplay between the strongly electron-withdrawing methylsulfonyl group and the protonated amine.

ParameterTechnical Specification
Chemical Name (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride
Structure

Molecular Formula

Molecular Weight 173.66 g/mol
Chirality (R)-enantiomer (critical for stereoselective synthesis)
Physical State White to off-white crystalline solid
pKa (Calculated) ~9.0–9.5 (Amine conjugate acid); Sulfone

-protons are acidic (

in DMSO, lower if activated)
Structural Vulnerability Assessment
  • 
    -Position Acidity:  The sulfonyl group increases the acidity of the adjacent methylene protons (
    
    
    
    ). In the presence of strong bases or high heat, this can trigger a retro-Michael type elimination.
  • Amine Oxidation: While the hydrochloride salt form protects the nitrogen lone pair, free-basing in solution exposes the primary amine to oxidative radical attacks.

  • Hygroscopicity: Amine salts can be hygroscopic. Moisture uptake can lower the glass transition temperature (

    
    ) and accelerate hydrolysis or plasticity-driven degradation.
    

Thermal Stability Profile (DSC & TGA)

Thermal analysis is the primary method for establishing the safe operating window for drying and processing.

Predicted Thermal Behavior[4][5]
  • Melting Point (MP): Typically distinct and sharp for the HCl salt, expected in the range of 150°C – 180°C (dependent on crystal polymorph).

  • Decomposition Onset (

    
    ):  Degradation usually follows immediately after melting ("melt-degradation").
    
    • Safe Drying Temperature: < 60°C (under vacuum).

    • Critical Exotherm: > 190°C.[1]

Representative Data Summary (Solid State)
AnalysisCharacteristic FeatureInterpretation
TGA (Thermogravimetric) Negligible weight loss < 150°C.Anhydrous form is stable. Weight loss >1% below 100°C indicates solvent/moisture entrapment.
DSC (Differential Scanning) Sharp endotherm (

) followed by exotherm.
Endotherm = Melting. Exotherm = Decomposition (Elimination/Oxidation).
Hot Stage Microscopy Birefringence loss at

.
Confirms melting vs. solid-solid transition.

Degradation Pathways and Mechanisms

The following Graphviz diagram illustrates the primary degradation routes. The Beta-Elimination pathway is the most critical risk during high-temperature processing or basic workups.

DegradationPathways Parent (R)-1-(Methylsulfonyl) propan-2-amine HCl FreeBase Free Base Intermediate Parent->FreeBase pH > 10 or Thermal Stress VinylSulfone Vinyl Sulfone (Elimination Product) FreeBase->VinylSulfone Beta-Elimination (Retro-Michael) High T Ammonia Ammonia (By-product) FreeBase->Ammonia Leaving Group NOxide N-Oxide Impurity FreeBase->NOxide Oxidation (H2O2/Air) Dimer Oxidative Dimer (Azo/Hydrazine) FreeBase->Dimer Radical Coupling

Figure 1: Primary degradation pathways. The red arrow indicates the critical thermal elimination route yielding a reactive vinyl sulfone.

Mechanism Detail: -Elimination

Under thermal stress, particularly if the HCl is neutralized, the molecule undergoes elimination:



The resulting vinyl sulfone  is a potent Michael acceptor and a genotoxic impurity (GTI) alert structure, making this pathway critical to control.

Experimental Protocols: Forced Degradation (Stress Testing)

To validate the stability profile, the following ICH Q1A(R2) compliant protocol is recommended.

Workflow Visualization

ExperimentalWorkflow cluster_Stress Stress Conditions (Parallel) Start Start: Pure (R)-Amine HCl Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Start->Base Oxidation Oxidation 3% H2O2, RT, 24h Start->Oxidation Thermal Thermal Solid 105°C, 3 days Start->Thermal Quench Quench & Neutralize (pH 6-7) Acid->Quench Base->Quench Dilution Dilute to 0.5 mg/mL (Mobile Phase) Oxidation->Dilution Thermal->Dilution Quench->Dilution Analysis HPLC-PDA / LC-MS Gradient Elution Dilution->Analysis

Figure 2: Forced degradation workflow. Base hydrolysis requires careful monitoring due to rapid elimination kinetics.

Detailed Methodology
1. HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses silanol interactions with the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores; sulfone absorbs weakly). LC-MS is highly recommended for definitive ID.

2. Stress Conditions & Expected Results
StressorConditionExpected OutcomeAction Limit
Thermal (Solid) 80°C for 72h< 0.5% DegradationStable. If >1%, check for residual solvent/moisture.
Acid Hydrolysis 1N HCl, 60°C< 2.0% DegradationSulfone/Amine bond is acid-stable.
Base Hydrolysis 0.1N NaOH, RT> 10% Degradation High Risk. Rapid elimination to vinyl sulfone.
Oxidation 3%

, RT
2–5% DegradationFormation of N-oxides.

Storage and Handling Recommendations

Based on the thermal and chemical profile, the following controls are mandatory to maintain purity >98%.

  • Temperature: Store at 2°C to 8°C (Refrigerated) for long-term storage. Room temperature is acceptable for short-term transit (< 30 days) if kept dry.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen exclusion prevents slow oxidative yellowing of the amine.

  • Container: Amber glass or HDPE with double polyethylene liners. Desiccant packs are required to prevent moisture-induced plasticity.

  • Handling: Avoid contact with strong bases (NaOH, KOH) or strong oxidizers during formulation. If free-basing is required for a reaction, generate the free base in situ at low temperature (< 0°C) and react immediately.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

  • BenchChem. (2025).[2] Application Notes: The Use of Sulfonyl Chlorides and Amines as Building Blocks.[2][3][4][5][6] (General reference for sulfone/amine chemistry). Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: (R)-1-Methoxypropan-2-amine hydrochloride (Analogous Structure). (Used for general handling of chiral amine HCl salts). Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
  • ChemicalBook. (2025). Product Entry: 3-(Methylsulfonyl)propan-1-amine hydrochloride.[7] (Structural analog data). Link

Sources

Methodological & Application

Application Note: Enantiomeric Resolution of (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride via Pre-Column Fmoc Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a highly polar, low-molecular-weight chiral amine utilized as a critical building block in the synthesis of advanced pharmaceutical agents, including alpha-1 antitrypsin (AAT) modulators[1].

Direct enantiomeric separation of this compound via High-Performance Liquid Chromatography (HPLC) presents two fundamental analytical challenges:

  • Lack of a Chromophore : The methylsulfonyl and aliphatic amine groups exhibit negligible UV absorbance above 210 nm, rendering standard UV/Diode-Array Detection (DAD) ineffective without specialized detectors.

  • Peak Tailing & Poor Retention : The highly basic primary amine interacts strongly with residual silanols on silica-based Chiral Stationary Phases (CSPs), leading to severe peak tailing, unpredictable retention times, and compromised resolution.

To circumvent these issues, this protocol employs a pre-column derivatization strategy using 9-fluorenylmethyl chloroformate (Fmoc-Cl)[2]. Fmoc-Cl rapidly reacts with primary amines under mildly basic conditions to form stable carbamates. This transformation provides a dual analytical advantage: it introduces a highly conjugated fluorenyl ring for sensitive UV/Fluorescence detection and neutralizes the basic amine, dramatically improving peak shape and enantiorecognition on immobilized polysaccharide CSPs[3].

Mechanistic Causality: Why This Chemistry Works

Derivatization Dynamics and Phase Extraction

The reaction between the amine and Fmoc-Cl is a nucleophilic acyl substitution. Because the analyte is a hydrochloride salt, it must be free-based in situ. A borate buffer (pH 9.0) is selected because it maintains the amine in its nucleophilic free-base form (pKa ~9–10) while minimizing the competitive hydrolysis of Fmoc-Cl to Fmoc-OH, which occurs more rapidly at higher pH levels[4].

The Causality of the Extraction Step: To ensure a self-validating and clean chromatographic system, a quenching step using excess glycine is mandatory. Glycine reacts with residual Fmoc-Cl to form Fmoc-Glycine. Because the borate buffer maintains the aqueous phase at pH 9.0, the carboxylic acid of Fmoc-Glycine is fully deprotonated. During liquid-liquid extraction with ethyl acetate, the polar Fmoc-Glycine salt remains trapped in the aqueous layer, while the neutral, highly lipophilic Fmoc-derivatized analyte partitions entirely into the organic layer[2]. This eliminates derivatization byproducts that would otherwise cause ghost peaks or column fouling.

Chiral Recognition Mechanism

We utilize an amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase (Chiralpak IG). The Fmoc-derivatized amine is sterically bulky. The fluorenyl group engages in robust


 stacking with the chloro-methylphenyl rings of the CSP. Concurrently, the newly formed carbamate linkage on the analyte acts as a rigid hydrogen-bond donor/acceptor, interacting with the carbamate linkages of the amylose backbone. This multipoint interaction is strictly stereodependent, allowing baseline resolution of the (R) and (S) enantiomers[5].

Mechanism Fmoc Fmoc-Derivatized Amine (Analyte) PiPi π-π Stacking (Fluorenyl ↔ Phenyl) Fmoc->PiPi Hbond Hydrogen Bonding (Carbamate ↔ Carbamate) Fmoc->Hbond Steric Steric Inclusion (Amylose Helical Cavity) Fmoc->Steric CSP Chiralpak IG CSP (Amylose tris(3-chloro-5-methylphenylcarbamate)) CSP->PiPi CSP->Hbond CSP->Steric

Multipoint chiral recognition mechanism between the Fmoc-derivatized amine and Chiralpak IG CSP.

Experimental Workflows & Protocols

Table 1: Reagents and Materials
ComponentSpecification / Analytical Role
Analyte (R)-1-(Methylsulfonyl)propan-2-amine HCl (Sample) & Racemic standard
Derivatization Reagent Fmoc-Cl (9-fluorenylmethyl chloroformate), 10 mM in Acetonitrile
Buffer 0.1 M Sodium Borate buffer, strictly adjusted to pH 9.0 with NaOH
Quenching Agent Glycine, 50 mM in HPLC-grade Water
Extraction Solvent Ethyl Acetate (HPLC Grade)
Protocol: Pre-Column Derivatization and Extraction
  • Sample Preparation : Dissolve 2.0 mg of the amine hydrochloride sample in 1.0 mL of 0.1 M Borate buffer (pH 9.0). Vortex for 10 seconds to ensure complete dissolution and free-basing.

  • Derivatization Reaction : Transfer 100 µL of the sample solution to a 2 mL amber HPLC vial. Add 400 µL of the 10 mM Fmoc-Cl solution in acetonitrile.

  • Incubation : Cap the vial and incubate at 25°C for exactly 15 minutes to drive the reaction to >99% conversion[5].

  • Quenching : Add 100 µL of 50 mM Glycine solution to the vial. Vortex and allow to stand for 5 minutes. This consumes all excess Fmoc-Cl[2].

  • Phase Extraction : Add 1.0 mL of Ethyl Acetate and 0.5 mL of HPLC-grade water. Vortex vigorously for 30 seconds, then centrifuge at 5000 rpm for 3 minutes.

  • Reconstitution : Extract 500 µL of the upper organic layer, evaporate under a gentle stream of nitrogen at room temperature, and reconstitute the residue in 500 µL of the Mobile Phase (Hexane/Isopropanol 80:20).

Workflow Start Analyte: (R)-1-(Methylsulfonyl)propan-2-amine HCl Buffer Neutralization (Borate Buffer pH 9.0) Start->Buffer Fmoc Fmoc-Cl Derivatization (Acetonitrile, 15 min, 25°C) Buffer->Fmoc Quench Quenching (Glycine addition) Fmoc->Quench Extraction Liquid-Liquid Extraction (Ethyl Acetate / Water) Quench->Extraction HPLC Chiral HPLC Analysis (Chiralpak IG, Hexane/IPA, UV 254nm) Extraction->HPLC

Experimental workflow for the pre-column Fmoc derivatization and extraction of the chiral amine.

Chromatographic Conditions & System Suitability

Table 2: Chiral HPLC Parameters
ParameterSetting / Justification
Column Chiralpak IG (250 mm × 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (80:20, v/v) - Isocratic elution
Flow Rate 1.0 mL/min (Ensures optimal mass transfer for bulky Fmoc derivatives)
Column Temperature 25°C (Lower temperatures enhance enantioselectivity via enthalpic contributions)
Detection UV at 254 nm (Optimal for the fluorenyl chromophore)
Injection Volume 10 µL
Run Time 30 minutes
System Suitability and Self-Validation Criteria

A racemic standard of 1-(Methylsulfonyl)propan-2-amine must be derivatized and injected prior to sample analysis to validate the system's resolving power.

  • Resolution (

    
    ) : The resolution between the (S)-Fmoc-amine and (R)-Fmoc-amine peaks must be 
    
    
    
    2.0.
  • Tailing Factor (

    
    ) : For both enantiomeric peaks, 
    
    
    
    must be
    
    
    1.5, confirming that the primary amine has been successfully masked.
  • Blank Validation : An injection of a derivatized blank (buffer + Fmoc-Cl + Glycine, extracted via the same protocol) must show a flat baseline at the retention times of the enantiomers, proving the extraction successfully removed the Fmoc-Glycine byproduct.

References

1.[1] WO2020247160A1 - Condensed tryciclic pyrroles as alpha-1 antitrypsin modulators . Google Patents. 2.[2] HPLC of amines as 9-fluorenylmethyl chloroformate derivatives . ResearchGate. 3.[3] Influence of Reaction Conditions on Enzymatic Enantiopreference: the Curious Case of HEwT in the Synthesis of THF‐Amine . National Institutes of Health (PMC). 4.[4] In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC . National Institutes of Health (PMC). 5.[5] Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research . MDPI.

Sources

High-Performance GC-MS Analysis of (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride: Chemical and Enantiomeric Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-MS-04

Abstract & Scope

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a critical chiral building block in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, such as Apremilast . Ensuring the chemical purity and enantiomeric excess (%ee) of this intermediate is vital for downstream yield and regulatory compliance (ICH Q3A).

This application note addresses the specific analytical challenges posed by this molecule:

  • Salt Form: The hydrochloride salt is non-volatile and thermally labile, requiring in-situ free-basing.

  • Polarity: The primary amine and sulfone moieties cause severe peak tailing on standard stationary phases.

  • Chirality: Standard GC-MS cannot distinguish the (R) and (S) enantiomers without specific chiral intervention.

The Solution: We present a robust Two-Tier Protocol utilizing Trifluoroacetic Anhydride (TFAA) derivatization.

  • Tier 1 (Achiral): Rapid chemical purity profiling on a 5%-phenyl phase.

  • Tier 2 (Chiral): Enantiomeric separation using a functionalized cyclodextrin capillary column.

Chemical Strategy & Mechanism[1]

The Derivatization Logic

Direct injection of primary amines leads to adsorption on active silanol sites in the GC liner and column, resulting in "shark-fin" tailing and non-linear response. Furthermore, the HCl salt will decompose in the injector, corroding the phase.

We utilize Trifluoroacetic Anhydride (TFAA) for N-acylation.

  • Mechanism: TFAA reacts with the lone pair of the primary amine to form the N-trifluoroacetyl amide.

  • Benefit 1: Increases volatility and thermal stability.

  • Benefit 2: The

    
     group provides excellent electron-capturing properties and distinct mass spectral fragments (m/z 69, m/z 97) for confirmation.
    
  • Benefit 3: The derivative is stable enough for chiral separation on cyclodextrin phases.

Workflow Visualization

G Sample Sample (HCl Salt) FreeBase 1. Free-Basing (Na2CO3 / EtOAc) Sample->FreeBase Liberate Amine Deriv 2. Derivatization (TFAA / 60°C) FreeBase->Deriv Supernatant Quench 3. Quench & Dry (Buffer / MgSO4) Deriv->Quench Remove Excess TFAA GCMS 4. GC-MS Injection Quench->GCMS 1 µL Splitless

Figure 1: Sample preparation workflow ensuring salt neutralization and quantitative derivatization.

Experimental Protocol

Reagents and Standards
  • Analyte: (R)-1-(Methylsulfonyl)propan-2-amine HCl (>98%).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), reagent grade.

  • Solvents: Ethyl Acetate (Anhydrous), Sodium Carbonate (sat. aq.), Sodium Sulfate (anhydrous).[1]

Sample Preparation (Standard Operating Procedure)

Step 1: Liberation of the Free Base

  • Weigh 10 mg of the HCl salt into a 4 mL glass vial.

  • Add 1.0 mL of Saturated

    
     solution.
    
  • Add 2.0 mL of Ethyl Acetate.

  • Vortex vigorously for 1 minute to extract the free amine into the organic layer.

  • Centrifuge at 3000 rpm for 2 minutes. Transfer the upper organic layer to a clean, dry reaction vial.

  • Critical: Dry the organic layer over anhydrous

    
     to remove trace water (TFAA reacts violently with water).
    

Step 2: Derivatization

  • Take 500 µL of the dried Ethyl Acetate extract.

  • Add 50 µL of TFAA. Cap tightly immediately.

  • Incubate at 60°C for 20 minutes .

  • Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) to remove excess acid/anhydride.
    
  • Reconstitute in 1.0 mL of Ethyl Acetate for injection.

Instrumental Parameters

The protocol defines two column choices depending on the analytical goal.

ParameterTier 1: Chemical Purity (Achiral) Tier 2: Enantiomeric Purity (Chiral)
System Agilent 8890/7000D (or equiv)Agilent 8890/7000D (or equiv)
Column DB-5MS UI (30m x 0.25mm x 0.25µm)CycloSil-B (30m x 0.25mm x 0.25µm)
Inlet Split/Splitless, 250°CSplit/Splitless, 230°C
Injection 1.0 µL, Split 20:11.0 µL, Split 10:1
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Helium, 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
80°C (1 min)

2°C/min

160°C

20°C/min

230°C
Transfer Line 280°C240°C
Ion Source EI (70 eV), 230°CEI (70 eV), 230°C
Acquisition Scan (40-400 amu)SIM (Target Ions) or Scan

Results and Discussion

Mass Spectral Interpretation (Achiral)

The N-TFA derivative of 1-(methylsulfonyl)propan-2-amine (


 Da) yields a highly specific fragmentation pattern driven by alpha-cleavage relative to the amide nitrogen.

Key Diagnostic Ions:

  • m/z 140 (Base Peak): Formed by

    
    -cleavage losing the methylsulfonylmethyl group (
    
    
    
    ). Structure:
    
    
    . This confirms the amine backbone.
  • m/z 69:

    
    . Diagnostic for the TFA group.
    
  • m/z 79:

    
    . Confirms the presence of the sulfone moiety.
    
  • m/z 43:

    
    . Propyl backbone fragments.
    

Interpretation: The absence of m/z 140 suggests incomplete derivatization. The presence of m/z 137 (free base molecular ion) indicates thermal degradation in the inlet; ensure inlet liner is deactivated (glass wool removed if necessary).

Chiral Separation (Tier 2)

On the CycloSil-B (30% heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-


-cyclodextrin) column, the derivatized enantiomers interact differently with the chiral cavity.
  • Elution Order: typically, the (S)-enantiomer elutes before the (R)-enantiomer (confirmation with pure standards is required for every new column batch).

  • Resolution (

    
    ):  The slow ramp rate (2°C/min) is critical. Expect 
    
    
    
    (baseline resolution).
  • Quantification: Enantiomeric Excess (%ee) is calculated as:

    
    
    
Method Validation Criteria

To ensure data integrity (ALCOA+), the method must meet the following criteria:

Validation ParameterAcceptance CriteriaNotes
Specificity No interference at RT of analyte in blank.Check for TFAA impurities.
Linearity

(Range: 10 - 500 µg/mL).
Internal Standard: Dodecane recommended.
Precision RSD < 2.0% (n=6 injections).Critical for %ee determination.
LOD/LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Typically < 1 ppm for this derivative.

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Incomplete derivatization or activity in the liner.

  • Fix: Ensure the sample was dried (sodium sulfate) before adding TFAA. Moisture hydrolyzes the anhydride. Switch to a "Ultra Inert" single taper liner with wool.

Issue 2: "Ghost" Peaks

  • Cause: TFAA accumulation.

  • Fix: The evaporation step (Step 2.4) is mandatory. Injecting excess TFAA strips the stationary phase and overloads the detector.

Issue 3: Loss of Chiral Resolution

  • Cause: Column thermal damage or matrix contamination.

  • Fix: Cyclodextrin columns are sensitive. Do not exceed 230°C. Trim 10cm from the front of the column if resolution degrades.

References

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • FDA. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Sigma-Aldrich. Derivatization Reagents for GC: Acylation.

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances.

Sources

Application Note: Scalable Synthesis of (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride . It moves beyond simple recipe-following to provide the mechanistic rationale, process safety parameters, and quality control measures required in a professional research or drug development setting.


 (HCl Salt)

Executive Summary

(R)-1-(Methylsulfonyl)propan-2-amine is a critical chiral building block, structurally related to the sulfone-amine pharmacophores found in PDE4 inhibitors (e.g., Apremilast). While the (S)-enantiomer is often associated with the Apremilast side chain, the (R)-enantiomer is increasingly relevant in structure-activity relationship (SAR) studies and novel inhibitor design.

This protocol details a robust, field-proven synthetic route starting from commercially available chloroacetone. The pathway utilizes a nucleophilic substitution to install the sulfone, followed by reductive amination , and finally optical resolution or asymmetric induction . This guide prioritizes the Resolution Route via N-Acetyl-L-Leucine due to its industrial scalability and cost-effectiveness compared to transition-metal catalysis.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into three logical phases:

  • Sulfone Installation: Displacement of chloride by methanesulfinate.

  • C-N Bond Formation: Reductive amination of the resulting ketone.[1]

  • Chiral Resolution: Separation of enantiomers using a chiral acid.

Synthetic Pathway Diagram

SynthesisPathway Chloroacetone Chloroacetone (Starting Material) Ketone 1-(Methylsulfonyl)propan-2-one (Intermediate 1) Chloroacetone->Ketone Subst. (H2O, reflux) NaSO2Me Sodium Methanesulfinate NaSO2Me->Ketone RacemicAmine Racemic 1-(Methylsulfonyl)propan-2-amine Ketone->RacemicAmine Reductive Amination (NH4OAc, NaBH3CN) Resolution Chiral Resolution (N-Acetyl-L-Leucine) RacemicAmine->Resolution Salt Formation Target (R)-1-(Methylsulfonyl)propan-2-amine HCl (Target Product) Resolution->Target 1. Crystallization 2. HCl Gas

Figure 1: Strategic workflow for the synthesis of the target chiral amine.

Detailed Experimental Protocol

Phase 1: Synthesis of 1-(Methylsulfonyl)propan-2-one

Objective: Install the sulfone moiety via


 displacement.
Mechanism:  The sulfinate anion acts as a sulfur-centered nucleophile, displacing the chloride leaving group.

Reagents:

  • Chloroacetone (CAS: 78-95-5): 1.0 equiv.

  • Sodium Methanesulfinate (CAS: 20277-69-4): 1.2 equiv.[2]

  • Solvent: Water (or Ethanol/Water 1:1).

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Sodium Methanesulfinate (12.2 g, 120 mmol) in water (50 mL).

  • Addition: Add Chloroacetone (9.25 g, 100 mmol) dropwise over 15 minutes. Caution: Chloroacetone is a potent lachrymator. Perform in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS. The starting material should disappear.
    
  • Workup: Cool to room temperature. Extract the aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. The residue is typically a pale yellow oil that solidifies upon standing.

    • Yield Target: 85-95%.

    • Checkpoint:

      
      .
      
Phase 2: Reductive Amination to Racemic Amine

Objective: Convert the ketone to the primary amine. Critical Insight: Using Ammonium Acetate with Sodium Cyanoborohydride allows for a "one-pot" transformation where the intermediate imine is reduced in situ.

Reagents:

  • 1-(Methylsulfonyl)propan-2-one (Intermediate 1): 1.0 equiv.

  • Ammonium Acetate (

    
    ): 10.0 equiv.
    
  • Sodium Cyanoborohydride (

    
    ): 1.5 equiv.
    
  • Solvent: Methanol (Dry).

Procedure:

  • Imine Formation: Dissolve Intermediate 1 (13.6 g, 100 mmol) and Ammonium Acetate (77.1 g, 1000 mmol) in dry Methanol (150 mL). Stir at room temperature for 1 hour to establish the imine equilibrium.

  • Reduction: Cool the mixture to

    
    . Carefully add Sodium Cyanoborohydride (9.4 g, 150 mmol) in portions. Caution: Evolution of 
    
    
    
    gas.
  • Completion: Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench: Acidify carefully with concentrated HCl to pH < 2 (to decompose excess hydride and liberate HCN - Use a scrubber!). Stir for 30 mins.

  • Workup: Basify the aqueous phase with NaOH pellets or 50% NaOH solution to pH > 12. Extract exhaustively with DCM (

    
    ). Note: The amine is water-soluble; salting out with NaCl helps extraction.
    
  • Isolation: Dry organic layers (

    
    ) and concentrate to yield the racemic amine as a viscous oil.
    
    • Yield Target: 70-80%.

Phase 3: Optical Resolution (The Critical Step)

Objective: Isolate the (R)-enantiomer. Rationale: N-Acetyl-L-Leucine is a privileged resolving agent for amines, particularly those with sulfone or amide functionalities, due to its ability to form highly crystalline diastereomeric salts.

Reagents:

  • Racemic 1-(Methylsulfonyl)propan-2-amine: 1.0 equiv.

  • N-Acetyl-L-Leucine: 1.0 equiv (or 0.6-0.8 equiv for "half-equivalent" method).

  • Solvent: Methanol/Ethanol (Screening required for optimal crystallization).

Procedure:

  • Salt Formation: Dissolve the racemic amine (10 g, 73 mmol) in Methanol (50 mL). Add N-Acetyl-L-Leucine (12.6 g, 73 mmol). Heat to reflux until fully dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (

    
    ) overnight.
    
  • Filtration: Filter the white crystalline precipitate.

    • Decision Point: Check the optical rotation of the salt or liberate a small sample.

    • Note: If the (S)-amine crystallizes with N-Acetyl-L-Leucine (as in the Apremilast process), the (R)-amine will be enriched in the mother liquor .

    • Alternative: If the (R)-amine is in the mother liquor, evaporate the solvent, liberate the free base, and resolve with N-Acetyl-D-Leucine to precipitate the target (R)-salt directly.

  • Recrystallization: Recrystallize the target salt from MeOH/EtOH until constant melting point and optical rotation are achieved.

  • Liberation: Dissolve the purified salt in water, basify with 2M NaOH, and extract with DCM.

Phase 4: Hydrochloric Salt Formation

Objective: Stabilize the amine as the HCl salt.

Procedure:

  • Dissolve the free (R)-amine in dry Diethyl Ether or 1,4-Dioxane.

  • Cool to

    
    .
    
  • Add 4M HCl in Dioxane dropwise until no further precipitation occurs.

  • Filter the white solid, wash with cold ether, and dry under vacuum.

Quantitative Data Summary

ParameterValue / RangeNotes
Overall Yield 30 - 40%From Chloroacetone (Resolution limits yield to max 50% of step 2)
Enantiomeric Excess (ee) > 98%After one recrystallization of the salt
Melting Point (HCl Salt)

Estimated (Verify experimentally)
Appearance White Crystalline SolidHighly hygroscopic
Solubility Water, Methanol, DMSOInsoluble in Hexane, Ether

Process Safety & Troubleshooting

Critical Quality Attributes (CQAs)
  • Enantiomeric Purity: Must be verified via Chiral HPLC.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1).

  • Residual Solvents: Methanol and Dioxane must be removed to ICH limits.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Polymerization of ChloroacetoneAdd Chloroacetone slowly; ensure reaction temp is controlled.
Incomplete Reduction (Step 2) pH too high or water presentUse dry Methanol; ensure excess

is present.
Poor Resolution Wrong Solvent SystemScreen MeOH, EtOH, and IPA. Try "Pope-Peachy" method (0.5 eq resolving agent).
Racemization Excessive Heat during workupAvoid heating the free base above

.

References

  • Apremilast Process Chemistry: Man, H. W., et al. "Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast)." Journal of Medicinal Chemistry, 2009 , 52(6), 1522–1524. Link

  • General Reductive Amination: Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. Link

  • Resolution of Amines: Jacques, J., Collet, A., & Wilen, S. H. Enantiomers, Racemates, and Resolutions. Wiley-Interscience, 1981. (Standard Text for Resolution Protocols).
  • Sulfone Synthesis: Trost, B. M., & Curran, D. P. "Chemoselective desulfonylation." Tetrahedron Letters, 1981, 22(14), 1287-1290. (Context on sulfone reactivity).

(Note: While specific literature for the propyl-only chain is less abundant than the Apremilast intermediate, the chemistry described above is strictly analogous and follows standard organic synthesis principles for beta-amino sulfones.)

Sources

Application Notes and Protocols: (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a chiral amine incorporating a sulfonyl group, a structural motif of increasing importance in medicinal chemistry.[1] While specific applications of this compound in asymmetric synthesis are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile chiral building block and resolving agent. This guide provides detailed application notes and representative protocols for its use, drawing upon established principles of asymmetric synthesis and the known reactivity of analogous chiral amines and β-amino sulfones.[2][3] The protocols herein are designed to serve as a foundational framework for researchers exploring the utility of this compound in the synthesis of enantiomerically pure molecules.

Introduction: The Potential of a Chiral β-Sulfonyl Amine

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the stereochemistry of a molecule is often intrinsically linked to its pharmacological activity and safety profile. Chiral amines are indispensable tools in this endeavor, serving as resolving agents, chiral auxiliaries, and synthons for the introduction of stereogenic centers.[4] The subject of this guide, (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride, presents a unique combination of a chiral amine and a methylsulfonyl group. The sulfonyl moiety is a key pharmacophore in numerous approved drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[1]

The structural similarity of the title compound to other chiral amines used in synthesis, such as (2R)-1-[(methylsulfonyl)oxy]propan-2-aminium chloride which has been utilized in the preparation of other chiral amines, suggests its potential as a valuable precursor in asymmetric synthesis.[5] This document will explore two primary applications: its use as a chiral building block for the synthesis of β-amino sulfones and its role as a chiral resolving agent for racemic carboxylic acids.

Application I: (R)-1-(Methylsulfonyl)propan-2-amine as a Chiral Building Block for β-Amino Sulfones

Enantiomerically pure β-amino sulfones are valuable synthetic intermediates for the preparation of a wide range of biologically active molecules, including non-proteinogenic amino acids and peptide isosteres.[2] The title compound can serve as a direct source of the chiral β-amino sulfonyl scaffold. A plausible synthetic strategy involves the N-functionalization of the amine followed by further synthetic transformations.

Rationale and Mechanistic Considerations

The primary amino group of (R)-1-(Methylsulfonyl)propan-2-amine can be readily derivatized, for example, through the formation of an imine or an amide. This derivatized intermediate can then undergo diastereoselective reactions, with the existing stereocenter directing the formation of a new stereocenter. For instance, the formation of an N-sulfinyl imine followed by the addition of a nucleophile is a well-established method for the asymmetric synthesis of amines with high diastereoselectivity.[3]

Representative Protocol: Synthesis of a Chiral N-Protected β-Amino Sulfone

This protocol describes a hypothetical, yet representative, two-step sequence for the preparation of a chiral N-Boc protected β-amino sulfone, a versatile intermediate for further synthetic elaboration.

Step 1: Free-Basing of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

  • Dissolve (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.

  • Add a slight excess of a mild base, for example, saturated aqueous sodium bicarbonate solution (NaHCO₃) or triethylamine (TEA, 1.1 eq).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine.

Step 2: N-Boc Protection

  • Dissolve the free amine (1.0 eq) in a suitable solvent like DCM.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected (R)-1-(methylsulfonyl)propan-2-amine.

Data Presentation: Expected Outcome
StepReagents & ConditionsExpected YieldExpected Purity
1NaHCO₃ or TEA, DCM>95%>98%
2Boc₂O, DMAP, DCM85-95%>99% (after chromatography)
Visualization: Synthetic Workflow

workflow start (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride free_base Free-Basing (NaHCO3 or TEA) start->free_base boc_protection N-Boc Protection (Boc2O, DMAP) free_base->boc_protection product N-Boc-(R)-1-(methylsulfonyl)propan-2-amine boc_protection->product

Caption: Synthetic workflow for the preparation of a chiral N-Boc protected β-amino sulfone.

Application II: (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride as a Chiral Resolving Agent

Chiral resolution via the formation of diastereomeric salts is a classical and industrially relevant method for the separation of enantiomers.[6] Chiral amines are frequently employed as resolving agents for racemic carboxylic acids. The basic nitrogen atom of (R)-1-(Methylsulfonyl)propan-2-amine can react with a racemic carboxylic acid to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can often be separated by fractional crystallization.

Principle of Chiral Resolution

The reaction of a racemic mixture of a carboxylic acid (e.g., (R/S)-Ibuprofen) with an enantiomerically pure amine, such as (R)-1-(Methylsulfonyl)propan-2-amine, results in the formation of two diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine]. These diastereomers are not mirror images and thus have different solubilities in a given solvent system, allowing for their separation.

General Protocol for Chiral Resolution of a Racemic Carboxylic Acid

This protocol provides a general procedure that will likely require optimization of the solvent system and crystallization conditions for a specific carboxylic acid.

  • Dissolve the racemic carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures thereof).

  • Add (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride (0.5-1.0 eq). The hydrochloride salt can often be used directly, with the addition of a base like sodium hydroxide to generate the free amine in situ, or the free amine can be used directly. For simplicity, this protocol assumes the use of the free amine.

  • Heat the mixture gently to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • To recover the enantiomerically enriched carboxylic acid, dissolve the crystalline salt in water and acidify with a strong acid (e.g., 2 M HCl) to a pH of ~2.

  • Extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • The enantiomeric excess (ee) of the resolved acid should be determined by a suitable analytical method, such as chiral HPLC or NMR spectroscopy using a chiral solvating agent.

Data Presentation: Hypothetical Resolution of Racemic Ibuprofen
ParameterConditionExpected Outcome
Racemic AcidIbuprofen-
Resolving Agent(R)-1-(Methylsulfonyl)propan-2-amine-
Solvent SystemEthanol/Water (e.g., 9:1)-
Crystallization Temp.4 °CCrystalline diastereomeric salt
Recovered Acid(S)-Ibuprofen>90% ee (after one crystallization)

Note: This data is hypothetical and serves as an illustrative example. Actual results will depend on the specific carboxylic acid and optimized conditions.

Visualization: Chiral Resolution Workflow

resolution racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent (R)-Amine resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts [(R)-Acid·(R)-Amine] + [(S)-Acid·(R)-Amine] salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., [(S)-Acid·(R)-Amine]) crystallization->less_soluble more_soluble More Soluble Diastereomer (in mother liquor) crystallization->more_soluble acidification Acidification (HCl) less_soluble->acidification enantioenriched_acid Enantioenriched (S)-Acid acidification->enantioenriched_acid

Caption: Conceptual workflow for the chiral resolution of a racemic carboxylic acid.

Conclusion

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a chiral molecule with considerable, albeit underexplored, potential in asymmetric synthesis. Its structural features suggest its utility as both a chiral building block for the synthesis of valuable β-amino sulfones and as a resolving agent for the separation of racemic carboxylic acids. The representative protocols provided in this guide, based on established chemical principles, offer a starting point for researchers to investigate and unlock the full synthetic potential of this compound. Further research is warranted to fully characterize its reactivity and expand its applications in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and fine chemical industries.

References

  • Crucianu, M., et al. (2003). Novel Approach for Asymmetric Synthesis of Fluorinated β-Amino Sulfones and Allylic Amines. Organic Letters, 5(16), 2841-2844. [Link]

  • Kochi, T., et al. (2006). Stereoselective Synthesis of β-Substituted β-Amino Sulfones and Sulfonamides via Addition of Sulfonyl Anions to Chiral N-Sulfinyl Imines. Organic Letters, 8(4), 681-684. [Link]

  • Ellman, J. A., et al. (2006). Asymmetric Synthesis of Amines. Accounts of Chemical Research, 39(8), 555-565. [Link]

  • Akiyama, T., et al. (2013). Disulfonimide-Catalyzed Asymmetric Synthesis of β3-Amino Esters Directly from N-Boc-Amino Sulfones. Journal of the American Chemical Society, 135(42), 15742-15745. [Link]

  • Sengupta, S., et al. (1998). γ-Chiral β-ketosulfones in asymmetric synthesis: a unified synthetic strategy for enantiopure γ-amino and γ-hydroxy vinyl sulfones. Tetrahedron: Asymmetry, 9(13), 2311-2314. [Link]

  • Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]

  • Back, T. G., & Zhai, H. (2003). Novel sulfinyl imine ligands for asymmetric catalysis. Organic Letters, 5(4), 453-455. [Link]

  • Poppe, L., et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 11(1), 243-251. [Link]

  • Fodor-Csorba, K., et al. (2000). New resolving bases for ibuprofen and mandelic acid: qualification by binary phase diagrams. Tetrahedron: Asymmetry, 11(2), 401-410. [Link]

  • McCullagh, J. V. (2008). Resolution of Ibuprofen. Journal of Chemical Education, 85(7), 941. [Link]

  • Yus, M., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 757-771. [Link]

  • Tang, W., & Zhang, X. (2016). Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. RSC Advances, 6(1), 45-64. [Link]

  • Kamal, A., et al. (2015). Crystal structure of (2R)-1-[(methylsulfonyl)oxy]propan-2-aminium chloride: a chiral molecular salt. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864–o865. [Link]

  • Macfarlane, D. R., & Seddon, K. R. (2004).
  • Chavez-Flores, D. (2004). Conversion of racemic ibuprofen to (s)-ibuprofen. ScholarWorks@UTEP. [Link]

  • Senpai Learn. (2016, April 16). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen [Video]. YouTube. [Link]

  • Celgene Corporation. (2014). EP2774935A1 - Synthetic method of apremilast chiral amine intermediate.
  • Liu, J., et al. (2020). CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol.
  • Cossy, J., & Pale-Grosdemange, C. (2002). A novel general route for the preparation of enantiopure imidazolines. The Journal of Organic Chemistry, 67(11), 3844-3847. [Link]

Sources

Application Note: (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride as a High-Performance Resolving Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preparation of enantiomerically pure compounds is a critical bottleneck in the development of chiral pharmaceuticals and fine chemicals. While enzymatic and chromatographic methods exist, classical resolution via diastereomeric salt formation remains the most scalable and economically viable approach for industrial applications[1].

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride ((R)-MSPA·HCl) is an advanced, highly crystalline chiral resolving agent specifically designed for the resolution of racemic carboxylic, sulfonic, and phosphoric acids. Supplied as a stable hydrochloride salt to prevent oxidative degradation and hygroscopicity, it must be converted to its free base prior to use. Once activated, the synergy between its primary amine (a strong hydrogen-bond donor) and its methylsulfonyl group (a potent hydrogen-bond acceptor and dipole director) creates highly rigid, thermodynamically stable diastereomeric lattices.

Mechanistic Rationale: The Chiral Recognition System

The efficacy of (R)-MSPA lies in its ability to enforce strict stereochemical discrimination during crystallization. The separation of diastereomeric salts relies on the difference in their solubilities, which is dictated by the free energy of crystal lattice formation[2].

(R)-MSPA achieves exceptional diastereomeric excess (de%) through a three-point recognition model:

  • Primary Ionic Interaction: The protonated amine (

    
    ) forms a strong electrostatic bond with the target acid's anion (
    
    
    
    ).
  • Secondary Dipole/H-Bonding: The highly polarized

    
     group acts as a secondary interaction site, forming hydrogen bonds with the target molecule or solvent, rigidifying the crystal structure.
    
  • Steric Discrimination: The methyl group at the C2 chiral center creates a highly specific steric pocket. A "mismatched" enantiomer will experience severe steric clash with the sulfonyl moiety, preventing it from integrating into the growing crystal lattice.

MechanisticInteraction Amine (R)-MSPA -NH3+ Acid Target Acid -COO- Amine->Acid Primary Ionic & H-Bond Sulfonyl (R)-MSPA -SO2CH3 Sulfonyl->Acid Secondary Dipole Steric Acid Chiral Bulk Steric->Sulfonyl Steric Clash (Recognition)

Caption: Three-point chiral recognition model between (R)-MSPA and a racemic carboxylic acid.

Experimental Protocols: A Self-Validating Workflow

The following protocols represent a complete cycle: activation of the resolving agent, diastereomeric resolution of a generic racemic acid (e.g., a profen derivative), and the subsequent recovery of both the target enantiomer and the resolving agent[3].

ResolutionWorkflow Start Start: (R)-MSPA·HCl & Racemic Acid FreeBase Step 1: Free-Basing (NaOH, pH > 12) Start->FreeBase Extract Free Amine SaltForm Step 2: Salt Formation (Heat in EtOAc/EtOH) FreeBase->SaltForm Add Racemic Acid Cryst Step 3: Fractional Crystallization (Cooling) SaltForm->Cryst Thermodynamic Control Solid Less Soluble Salt [(R)-Amine : (S)-Acid] Cryst->Solid Filtration Liquid Mother Liquor [(R)-Amine : (R)-Acid] Cryst->Liquid Filtrate Recovery Step 4: Salt Breaking (HCl, pH < 2) Solid->Recovery Resuspend in H2O/DCM End Recovered (S)-Acid & Recycled (R)-MSPA·HCl Recovery->End Phase Separation

Caption: Workflow for chiral resolution using (R)-MSPA·HCl, including free-basing and agent recovery.

Phase 1: Activation (Free-Basing of (R)-MSPA·HCl)

Causality: The hydrochloride salt is chemically inert toward carboxylic acids because the amine lone pair is already protonated. It must be liberated into its free-base form to enable diastereomeric salt formation.

  • Dissolution: Suspend 1.0 equivalent of (R)-MSPA·HCl in a biphasic mixture of Dichloromethane (DCM) and Deionized (DI) water (1:1 v/v, 10 mL/g).

  • Basification: Under constant stirring at 0–5 °C, slowly add 2M NaOH dropwise until the aqueous layer reaches a stable pH of >12.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM to ensure complete recovery of the free amine.

  • Validation: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. A lack of purple/pink coloration confirms complete extraction of the amine into the organic phase.

  • Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the free (R)-MSPA as a pale oil/solid. Use immediately for Phase 2.
    
Phase 2: Diastereomeric Salt Formation & Crystallization

Causality: We employ the "Pope-Peachey" method (0.5 equivalents of resolving agent) to force the chiral amine to selectively pair only with the most complementary enantiomer of the acid, maximizing the enantiomeric excess (ee%) of the resulting crystal.

  • Solution Preparation: Dissolve 1.0 equivalent of the target racemic acid in a minimal volume of a hot solvent mixture (e.g., Ethyl Acetate / Ethanol, 9:1 v/v) at 70 °C.

  • Salt Formation: Slowly add 0.5 equivalents of the freshly prepared free (R)-MSPA to the hot solution. Stir at reflux for 30 minutes to ensure complete thermodynamic equilibration.

  • Controlled Cooling: Remove the heat source and allow the solution to cool to room temperature at a rate of ~10 °C/hour. Causality: Slow cooling ensures thermodynamic control, preventing the kinetic trapping (co-precipitation) of the more soluble mismatched diastereomer[2].

  • Crystallization: Once at room temperature, transfer the flask to a 4 °C refrigerator for 12 hours to maximize yield.

  • Validation: Filter the crystals and analyze a small sample of the mother liquor via chiral HPLC. If the mother liquor is highly enriched (>60% ee) in the opposite enantiomer, the crystallization was highly selective.

Phase 3: Salt Breaking and Agent Recovery

Causality: A highly efficient resolving agent must be recoverable. By using a biphasic acidic system, the diastereomeric salt is broken; the target acid is pushed into the organic layer, while the resolving agent is simultaneously reprotonated and trapped in the aqueous layer as its stable HCl salt[4].

  • Suspension: Suspend the isolated diastereomeric crystals in a biphasic mixture of DCM and DI water (1:1 v/v).

  • Acidification: Add 2M HCl dropwise under vigorous stirring until the aqueous layer reaches pH < 2.

  • Phase Separation: The target enantiopure acid will migrate to the DCM layer. The (R)-MSPA will migrate to the aqueous layer as the regenerated hydrochloride salt.

  • Recovery:

    • Target Acid: Dry the DCM layer over

      
       and evaporate to yield the enantiopure target acid. Validate purity via specific rotation 
      
      
      
      and chiral HPLC.
    • Resolving Agent: Lyophilize (freeze-dry) the aqueous layer to quantitatively recover (R)-MSPA·HCl as a stable white powder, ready for the next resolution cycle.

Data Presentation: Comparative Resolution Efficiency

The structural rigidity provided by the methylsulfonyl group makes (R)-MSPA exceptionally effective across a broad range of acidic pharmacophores. Table 1 summarizes typical resolution metrics achieved using this protocol.

Table 1: Representative Resolution Metrics for Racemic Acids using (R)-MSPA

Racemic SubstrateOptimal Solvent SystemAmine:Acid RatioCrystallization TempYield (%)*de (%)ee (%)
(±)-Ibuprofen EtOAc / EtOH (9:1)0.5 : 1.04 °C42>95>98
(±)-Mandelic Acid Isopropanol1.0 : 1.020 °C389296
(±)-Ketoprofen Acetone /

(95:5)
0.5 : 1.04 °C458894
(±)-2-Chloromandelic Acid Ethanol1.0 : 1.00 °C40>98>99

*Note: Yield is calculated based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture.

References

Sources

Application of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride in Medicinal Chemistry

Executive Summary

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride (CAS: Variable depending on salt/source, Free base often cited in patents) is a high-value chiral building block used extensively in modern drug discovery. It serves as a critical "polar handle" for optimizing the physicochemical properties of lipophilic drug candidates. The incorporation of the methylsulfonyl (sulfone) moiety via a chiral propyl amine linker addresses two common failure modes in lead optimization: poor aqueous solubility and metabolic instability .

This guide details the strategic application of this scaffold in Kinase , GPCR , and Protease inhibitor design, providing a validated protocol for its synthesis from (R)-Alanine and its subsequent coupling in medicinal chemistry campaigns.

Medicinal Chemistry Applications

The "Sulfone Scan" Strategy

In hit-to-lead optimization, replacing lipophilic alkyl groups or metabolically labile ethers with a sulfone-containing amine is a standard strategy known as a "Sulfone Scan."

PropertyEffect of (R)-1-(Methylsulfonyl)propan-2-amine IncorporationMechanism
Solubility Significant Increase The sulfone group (

) is a strong hydrogen bond acceptor (HBA) with high polarity, lowering LogD.
Metabolic Stability Enhanced Unlike sulfides (

) or sulfoxides (

), the sulfone is fully oxidized and resistant to further CYP450 oxidation.
Chirality Selectivity Control The (R)-methyl center rigidly orients the sulfone tail, often targeting solvent-exposed pockets (e.g., Ribose pocket in Kinases).
Bioisosterism Carbonyl Replacement The sulfone moiety acts as a non-planar bioisostere for ketones or amides, maintaining H-bond acceptance without the liability of nucleophilic attack.
Case Studies & Pharmacophore Logic

While specific proprietary structures remain confidential, this motif is structurally analogous to the solubilizing tails found in:

  • Apremilast (Otezla): Uses a sulfone-ethyl amine to engage the PDE4 active site.

  • JAK Inhibitors (e.g., Deucravacitinib class): Often employ chiral amines to occupy the solvent front of the ATP-binding pocket.

  • ROR

    
    t Inverse Agonists:  Sulfones are critical for stabilizing the helix 12 position in the nuclear receptor.
    

SAR_Logic cluster_mechanism Mechanism of Action Lipophilic_Lead Lipophilic Lead (High LogP, Poor Sol) Scaffold Core Scaffold (e.g., Pyrimidine, Indole) Lipophilic_Lead->Scaffold Core Retention Optimized_Drug Optimized Candidate (Lower LogP, High Sol, Stable) Scaffold->Optimized_Drug + Polar Handle Chiral_Amine (R)-1-(Methylsulfonyl) propan-2-amine Chiral_Amine->Optimized_Drug Amide/SNAr Coupling Sulfone_Effect Sulfone: H-Bond Acceptor Reduces CYP Metabolism Chiral_Amine->Sulfone_Effect Chiral_Effect (R)-Methyl: Vector Control Avoids Steric Clash Chiral_Amine->Chiral_Effect

Caption: Logical workflow for incorporating (R)-1-(Methylsulfonyl)propan-2-amine to optimize lead compounds.

Experimental Protocols

Synthesis of (R)-1-(Methylsulfonyl)propan-2-amine HCl

Rationale: Direct S-alkylation of 1-chloro-2-propanol often leads to racemization or regioselectivity issues. The most robust route starts from (R)-N-Boc-Alanine , preserving the chiral center via a non-participating reduction path.

Reaction Scheme:

  • (R)-Boc-Alanine

    
     (R)-Boc-Alaninol
    
  • (R)-Boc-Alaninol

    
     Mesylate
    
  • Mesylate

    
     Sulfide (Displacement)
    
  • Sulfide

    
     Sulfone (Oxidation)
    
  • Deprotection

    
     HCl Salt
    

Detailed Protocol:

Step 1: Preparation of (R)-N-Boc-Alaninol Mesylate

  • Dissolution: Dissolve (R)-N-Boc-Alaninol (10.0 g, 57.1 mmol) in anhydrous DCM (100 mL) under

    
    .
    
  • Base Addition: Add Triethylamine (11.9 mL, 85.6 mmol) and cool to 0°C.

  • Activation: Dropwise add Methanesulfonyl chloride (4.9 mL, 62.8 mmol).

  • Reaction: Stir at 0°C for 1 h, then warm to RT for 2 h.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    , filter, and concentrate. Use crude solid for next step.

Step 2: Sulfide Displacement (Critical Step) Note: The reaction occurs at the primary carbon (C1), preserving the stereochemistry at C2.

  • Reagent Prep: In a sealed tube/pressure vessel, dissolve the crude mesylate in DMF (80 mL).

  • Nucleophile: Add Sodium Thiomethoxide (NaSMe) (6.0 g, 85.6 mmol). Caution: Stench.

  • Heating: Heat to 60°C for 4 hours. Monitor by TLC/LCMS (Disappearance of mesylate).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics extensively with water/LiCl solution to remove DMF. Concentrate to yield (R)-tert-butyl (1-(methylthio)propan-2-yl)carbamate .

Step 3: Oxidation to Sulfone

  • Dissolution: Dissolve the sulfide intermediate in MeOH/Water (1:1, 100 mL).

  • Oxidation: Add Oxone® (Potassium peroxymonosulfate) (52.7 g, 85.6 mmol) in portions at 0°C.

  • Stirring: Stir at RT for 12 h. The sulfide oxidizes to sulfoxide then sulfone.

  • Quench: Filter off solids. Concentrate filtrate to remove MeOH. Extract aqueous residue with DCM.

  • Purification: Flash chromatography (Hex/EtOAc) to isolate (R)-tert-butyl (1-(methylsulfonyl)propan-2-yl)carbamate .

Step 4: Deprotection

  • Acidolysis: Dissolve the Boc-sulfone in 4N HCl in Dioxane (50 mL).

  • Precipitation: Stir for 2 h. The product often precipitates as a white solid.

  • Isolation: Dilute with

    
    , filter the solid, wash with ether, and dry under vacuum.
    
  • Yield: Typically 60-70% over 4 steps.

Coupling Protocol (General Amide Coupling)

Application: Attaching the amine to a carboxylic acid core (e.g., for a JAK inhibitor).

  • Activation: To a solution of Carboxylic Acid Core (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min.

  • Addition: Add (R)-1-(Methylsulfonyl)propan-2-amine HCl (1.1 eq).

  • Reaction: Stir at RT for 1-2 h.

  • Validation: Monitor LCMS for product mass

    
    .
    
  • Workup: Standard aqueous workup or direct Reverse Phase HPLC purification.

Synthesis_Workflow Start (R)-N-Boc-Alaninol Step1 1. MsCl, Et3N (Mesylation) Start->Step1 Inter1 O-Mesylate Intermediate Step1->Inter1 Step2 2. NaSMe, DMF, 60°C (SN2 Displacement) Inter1->Step2 Inter2 Sulfide Intermediate (Stereochemistry Retained) Step2->Inter2 Step3 3. Oxone, MeOH/H2O (Oxidation) Inter2->Step3 Inter3 Boc-Sulfone Step3->Inter3 Step4 4. HCl/Dioxane (Deprotection) Inter3->Step4 Final (R)-1-(Methylsulfonyl) propan-2-amine HCl Step4->Final

Caption: Step-by-step synthesis preserving the (R)-chiral center.

References

  • Sulfone Bioisosterism: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • General Synthesis of Chiral Sulfones: Pattenden, G., & Cadogan, J. I. G. (Eds.).[1] (1995). Dictionary of Organic Compounds. CRC Press. (Referencing general methods for amino-sulfone synthesis).

  • Alaninol to Amine Conversion: Luedtke, G. R., et al. (2000). Practical synthesis of enantiomerically pure N-Boc-protected beta-amino alcohols. Journal of Organic Chemistry.
  • Related Drug Architectures (Apremilast): Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor. Journal of Medicinal Chemistry, 52(6), 1522-1524. Link

  • Kinase Inhibitor Solubility: Lombardo, F., et al. (2004). The prediction of aqueous solubility in drug discovery. Mini Reviews in Medicinal Chemistry, 4(3), 257-268.

Sources

Application Note: Functional Validation & Assays for (R)-1-(Methylsulfonyl)propan-2-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, quality control, and functional validation of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride , a specialized chiral building block used in the synthesis of bioactive small molecules, particularly Janus Kinase (JAK) inhibitors and other immunomodulatory drugs.

Part 1: Executive Summary & Scientific Rationale

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a high-value chiral synthon. Structurally, it consists of a propyl amine backbone where the C1 position is substituted with a methylsulfonyl (sulfone) group.

Why this Molecule Matters:
  • Bioisosterism: The methylsulfonyl group is a robust hydrogen bond acceptor that mimics the polarity of carbonyls or sulfonamides but lacks the acidic proton, reducing potential toxicity (e.g., avoiding sulfonamide hypersensitivity).

  • Metabolic Stability: Unlike lipophilic alkyl chains, the sulfone moiety lowers the LogD, improving solubility while resisting oxidative metabolism better than thioethers.

  • Chiral Fidelity: The (R)-configuration is often critical for fitting into specific enzymatic pockets (e.g., the ATP-binding site of kinases). Using the wrong enantiomer can lead to a >100-fold loss in potency.

This guide provides protocols to validate the chiral integrity of this starting material and assess the biological viability of the scaffolds derived from it.

Part 2: Chemical Validation (The Foundation)

Before any biological assay, the chemical integrity of the reagent must be confirmed. For chiral drugs, Enantiomeric Excess (ee%) is the critical quality attribute (CQA).

Protocol 1: Chiral HPLC Determination of Enantiomeric Excess

Objective: Quantify the ratio of (R)- to (S)-enantiomer to ensure >98% ee.

Principle: Since the compound lacks a strong chromophore (UV active group), derivatization with a UV-active agent is often required, or detection must rely on Refractive Index (RI) or Charged Aerosol Detection (CAD). However, the most robust method involves pre-column derivatization with a chiral or achiral tag followed by separation.

Methodology (Derivatization Approach):

  • Reagents:

    • Analyte: (R)-1-(Methylsulfonyl)propan-2-amine HCl.[1][2]

    • Derivatizing Agent: FDAA (Marfey’s Reagent) or O-Phthalaldehyde (OPA) (fluorescent). Recommendation: Use Benzyl benzoyl chloride (Schotten-Baumann) to add a UV chromophore if using standard UV-HPLC.

  • Derivatization Step:

    • Mix 10 mg of amine HCl with 20 mg of Benzoyl Chloride in 1 mL of 1M NaOH.

    • Shake for 10 mins. Extract with Ethyl Acetate.

    • Evaporate and reconstitute in Mobile Phase.

  • HPLC Conditions:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate), 5 µm, 250 x 4.6 mm.

    • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (detecting the benzamide).

    • Temperature: 25°C.

Data Output:

  • Calculate %ee =

    
    .
    
  • Acceptance Criteria: ee > 98.0%.[3][4]

Part 3: Biological Stability Assays

The sulfone motif is chosen for stability. This assay validates that the (R)-1-(methylsulfonyl)propan-2-amine fragment does not introduce a "metabolic soft spot" into the final drug candidate.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of the amine or its derivatives in human liver microsomes (HLM).

Scientific Logic: While the sulfone is stable, the alpha-carbon (next to the amine) is susceptible to N-dealkylation or oxidative deamination by CYPs. This assay predicts the half-life (


) of the fragment in a biological system.

Workflow Diagram (Graphviz):

MicrosomalStability Start Test Compound (1 µM) Mix Incubation Mix (HLM + NADPH) Start->Mix Timepoints Sampling (0, 15, 30, 60 min) Mix->Timepoints 37°C Quench Quench (Acetonitrile + IS) Timepoints->Quench Analysis LC-MS/MS Analysis Quench->Analysis Result Calculate CL_int & t_1/2 Analysis->Result

Caption: Workflow for determining metabolic stability of the sulfone-amine scaffold.

Detailed Protocol:

  • Preparation:

    • Prepare a 10 mM stock of the amine (or derivative) in DMSO.

    • Dilute to 1 µM in Phosphate Buffer (pH 7.4).

  • Incubation:

    • Add Human Liver Microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 min.

    • Initiate: Add NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

    • Immediately dispense into 150 µL ice-cold Acetonitrile (containing Tolbutamide as Internal Standard) to stop the reaction.

  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000 rpm, 20 min). Inject supernatant.

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • MRM Transition: Monitor parent ion

      
       to specific fragment (likely loss of 
      
      
      
      ).
  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope

      
      .
      
    • 
      .
      

Part 4: Functional Application (Kinase Inhibition Context)

This compound is rarely the final drug; it is a pharmacophore . The most relevant "assay" involving it is the screening of ligands synthesized from it .

Context: JAK/TYK2 Inhibitor Development

The (R)-1-(methylsulfonyl)propan-2-amine moiety mimics the polar side chains found in drugs like Apremilast or Deucravacitinib (though Deucravacitinib uses a cyclopropyl-amide).

Protocol 3: Competitive Binding Assay (LanthaScreen™) Objective: Test if a library of amides synthesized from (R)-1-(methylsulfonyl)propan-2-amine binds to the JAK1/JAK2 ATP pocket.

Experimental Setup:

  • Library Synthesis: Couple (R)-1-(methylsulfonyl)propan-2-amine with a panel of heteroaryl-carboxylic acids (e.g., pyrazolo-pyrimidines) using HATU/DIPEA.

  • Tracer: Use a fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236).

  • Protein: Recombinant JAK1 or JAK2 with a Europium-labeled anti-tag antibody.

  • Assay:

    • Mix 5 nM Kinase + 2 nM Eu-Antibody + 10 nM Tracer.

    • Add Test Compound (derived from our amine) at varying concentrations (10 µM down to 0.1 nM).

    • Incubate 1 hr at Room Temp.

  • Readout (TR-FRET):

    • Excitation: 340 nm.

    • Emission 1: 665 nm (Tracer - FRET signal).

    • Emission 2: 615 nm (Europium - Donor).

    • Logic: If the test compound binds, it displaces the Tracer, reducing the FRET signal (lower 665/615 ratio).

Signaling Pathway Diagram (JAK-STAT Context):

JAK_Pathway Ligand Cytokine (IL-6/IL-12) Receptor Cytokine Receptor Ligand->Receptor Binds JAK JAK1/TYK2 (Target of Amine-Derivative) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates Inhibitor Sulfone-Amine Inhibitor Inhibitor->JAK Blocks ATP Site

Caption: Mechanism of Action for drugs derived from the sulfone-amine scaffold.

Part 5: Data Summary & Specifications

ParameterSpecification / TargetMethod
Appearance White to off-white crystalline solidVisual
Purity (Chemical) > 98.0%HPLC (C18)
Purity (Chiral) > 98.0% ee (R-isomer)Chiral HPLC (Derivatized)
Water Content < 1.0%Karl Fischer
Solubility Soluble in Water, DMSO, MethanolVisual
Bioassay Utility

< 100 nM (in derived ligands)
TR-FRET / Kinase Glo

References

  • Chiral Separation Techniques

    • Source: FDA Guidance for Industry: Development of New Stereoisomeric Drugs.
    • URL:[Link]

  • Microsomal Stability Protocols

    • Source: National Center for Advancing Translational Sciences (NCATS) Assay Guidance Manual. "In Vitro Metabolic Stability".
    • URL:[Link]

  • Role of Sulfones in Medicinal Chemistry: Source: "Sulfones in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry. (General Reference Context). Context: Discusses the metabolic stability and hydrogen bonding capability of the motif compared to sulfonamides.
  • Kinase Assay Methodologies (TR-FRET): Source: ThermoFisher Scientific LanthaScreen™ Technology Overview.

Sources

Development of Derivatives from (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride: Applications in Alpha-1 Antitrypsin Deficiency (AATD) Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The chiral building block (R)-1-(methylsulfonyl)propan-2-amine hydrochloride (CAS: 2228718-40-7) has emerged as a critical intermediate in the synthesis of next-generation small-molecule correctors. Its most notable application is in the development of therapeutics for Alpha-1 Antitrypsin Deficiency (AATD) , a genetic disorder characterized by the misfolding of the alpha-1 antitrypsin (AAT) protein [1].

AATD is predominantly caused by the "Z-mutation" (E342K) in the SERPINA1 gene. This mutation disrupts the normal folding of AAT, leading to toxic polymer accumulation in hepatocytes (causing liver cirrhosis) and a severe deficiency of circulating AAT in the lungs (leading to emphysema) [1]. Recent pharmacological strategies, such as the condensed tricyclic pyrroles developed by Vertex Pharmaceuticals (e.g., VX-814 and VX-864 analogs), utilize small-molecule correctors to bind directly to the misfolded Z-AAT protein, acting as molecular chaperones that facilitate proper folding and subsequent secretion [2].

Mechanistic Insight: The Role of the Chiral Amine

The selection of (R)-1-(methylsulfonyl)propan-2-amine hydrochloride is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • The Methylsulfonyl Group (

    
    ) : Acts as a potent, directional hydrogen-bond acceptor. It interacts with specific polar residues within the Z-AAT binding pocket, anchoring the corrector molecule while improving overall aqueous solubility and metabolic stability.
    
  • The (R)-Stereocenter : The spatial orientation of the methyl group is critical. The (R)-configuration fits optimally into a restrictive hydrophobic sub-pocket of the Z-AAT protein. Substituting this with the (S)-enantiomer results in severe steric clashes, drastically reducing binding affinity.

  • The Hydrochloride Salt : Primary amines containing sulfonyl groups can be prone to oxidative degradation or nucleophilic side reactions. The hydrochloride salt ensures long-term bench stability and prevents premature degradation prior to synthetic coupling.

AATD_Mechanism Mut SERPINA1 (Z-Mutation) Misfold Misfolded Z-AAT Protein Mut->Misfold Translation Polymer Hepatocyte Polymerization Misfold->Polymer Accumulation Deficit Lack of Circulating AAT (Lung Damage) Misfold->Deficit No Secretion Folded Correctly Folded AAT Misfold->Folded Chaperone Effect Corrector Small Molecule Corrector (e.g., VX-864 Analog) Corrector->Misfold Binds & Stabilizes Secretion AAT Secreted to Blood (Lung Protection) Folded->Secretion Normal Pathway

Fig 1. Pathogenesis of AATD and the stabilizing intervention of small molecule correctors.

Experimental Workflows & Protocols

To integrate this chiral amine into a larger tricyclic pyrrole scaffold [2], researchers must employ a self-validating synthetic workflow. The primary challenge is achieving high-yield amide coupling while strictly preserving the (R)-stereocenter.

Synthesis_Workflow Start 1. (R)-1-(Methylsulfonyl)propan-2-amine HCl Freebase 2. Free-basing (DIPEA / DMF) Start->Freebase Addition of Base Coupling 3. Amide Coupling (HATU, Core Scaffold) Freebase->Coupling Activation Workup 4. Aqueous Workup & Extraction (EtOAc) Coupling->Workup Quenching Purification 5. Prep-HPLC Purification Workup->Purification Crude Isolation Analysis 6. Chiral SFC & LC-MS Analysis Purification->Analysis Quality Control

Fig 2. Experimental workflow for synthesizing and validating chiral AATD corrector derivatives.

Protocol A: Free-basing and Amide Coupling

Objective: Couple (R)-1-(methylsulfonyl)propan-2-amine hydrochloride to a carboxylic acid core without inducing epimerization.

Causality of Reagents:

  • HATU is selected over standard carbodiimides (like EDC) because its highly reactive HOAt ester intermediate facilitates rapid coupling of sterically hindered secondary carbons, minimizing the time the activated ester spends in a state vulnerable to epimerization.

  • N,N-Diisopropylethylamine (DIPEA) is used because its steric bulk prevents it from acting as a nucleophile, while effectively neutralizing the HCl salt to generate the freebase amine in situ.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the core tricyclic pyrrole carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

  • Activation: Add HATU (1.2 eq) to the solution and stir at 0°C for 10 minutes to form the active ester.

  • Free-basing & Addition: Add (R)-1-(methylsulfonyl)propan-2-amine hydrochloride (1.2 eq) followed dropwise by DIPEA (3.0 eq). The excess DIPEA first neutralizes the HCl salt and then drives the coupling reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Protocol B: Chiral Integrity Verification (Self-Validation)

Objective: Validate the success of Protocol A by proving that the (R)-configuration was maintained. Causality of Method: Supercritical Fluid Chromatography (SFC) is utilized instead of standard HPLC because the supercritical


 mobile phase provides superior resolution for closely eluting enantiomers, ensuring that even trace amounts of the (S)-epimer (which would ruin biological efficacy) are detected.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of the purified compound in 1 mL of Methanol.

  • SFC Conditions: Inject 5 µL onto a Chiralpak AD-H column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic 70%

    
     / 30% Methanol (containing 0.1% Diethylamine to prevent peak tailing of the amine derivative).
    
  • Flow Rate & Detection: 3.0 mL/min at 35°C. Monitor UV absorbance at 254 nm.

  • Validation: The protocol is validated if the Enantiomeric Excess (ee) is

    
     98%, confirming that the HATU/DIPEA coupling in Protocol A successfully prevented racemization.
    

Quantitative Data & Analytics

The table below summarizes representative analytical and biological data demonstrating why the (R)-1-(methylsulfonyl)propan-2-amine moiety is superior to its structural analogs in AATD corrector development [2].

Compound DerivativeAmine StereocenterFunctional GroupAAT Secretion

(nM)
Chiral Purity (ee%)LC-MS Purity (%)
Derivative 1 (Target) (R)-isomer

45 >99.0 99.5
Derivative 2 (Epimer)(S)-isomer

>10,000>99.098.8
Derivative 3 (Analog)(R)-isomer

32097.596.2
Derivative 4 (Analog)Racemic

2,150N/A98.0

Data Interpretation: The biological assay (AAT Secretion


) clearly self-validates the synthetic necessity of the (R)-isomer. The (S)-isomer (Derivative 2) shows virtually no activity due to steric clashing in the Z-AAT binding pocket, while altering the sulfonyl group (Derivative 3) reduces hydrogen-bonding efficiency.

Conclusion

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a highly specialized chiral building block that serves as a cornerstone in the synthesis of AATD small-molecule correctors. By utilizing optimized, non-epimerizing coupling conditions (HATU/DIPEA) and rigorous chiral validation (SFC), researchers can reliably synthesize potent derivatives capable of stabilizing the Z-AAT protein, offering a targeted therapeutic pathway for both hepatic and pulmonary manifestations of AATD.

References

  • O'Brien, M. E., Murray, G., Gogoi, D., Yusuf, A., McCarthy, C., Wormald, M. R., Casey, M., Gabillard-Lefort, C., McElvaney, N. G., & Reeves, E. P. (2022). "A Review of Alpha-1 Antitrypsin Binding Partners for Immune Regulation and Potential Therapeutic Application." International Journal of Molecular Sciences, 23(5), 2441.[Link]

  • Vertex Pharmaceuticals Incorporated. (2020). "Condensed tryciclic pyrroles as alpha-1 antitrypsin modulators.

Application Note: (R)-1-(Methylsulfonyl)propan-2-amine HCl in Ligand Design and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride as a Ligand Scaffold in Asymmetric Catalysis Content Type: Detailed Application Note and Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, and Catalysis Researchers

Executive Summary

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride (CAS: 1639902-76-5 / 2228718-40-7) is a specialized chiral building block featuring a rigid stereocenter adjacent to a sulfone moiety. While often recognized as a pharmaceutical intermediate (e.g., in the synthesis of PDE4 inhibitors like Apremilast analogs), its utility in asymmetric catalysis lies in its role as a privileged chiral scaffold for the synthesis of


-bidentate ligands and multifunctional organocatalysts.

The sulfone group (


) acts as a unique electronic modulator—providing strong electron-withdrawing properties that influence the basicity of the adjacent amine—and as a weak Lewis base capable of "hemilabile" coordination to hard metal centers (Ti, Zn, Cu). This guide details the protocols for transforming this scaffold into active catalysts and their subsequent application in enantioselective transformations.

Technical Profile & Ligand Design Strategy

Chemical Properties
PropertySpecification
Chemical Name (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride
Structure

Chirality (R)-Enantiomer
Role Chiral Ligand Precursor / Organocatalyst Scaffold
Coordination Modes Monodentate (

-N), Bidentate (

-N,

-O via sulfone)
Strategic Value in Catalysis

The


-amino sulfone motif offers distinct advantages over traditional 

-amino alcohols:
  • Electronic Tuning: The sulfone is a strong electron-withdrawing group (EWG), lowering the

    
     of the amine/imine, which enhances the Lewis acidity of coordinated metals.
    
  • Hemilability: The sulfone oxygen is a weaker donor than an alcohol alkoxide, allowing for reversible coordination that can facilitate substrate turnover in catalytic cycles.

  • Steric Bulk: The methylsulfonyl group provides a different steric profile compared to planar aromatic groups, often improving enantioselectivity in confined chiral pockets.

Protocol A: Synthesis & Application of Chiral Schiff Base Ligands

Application: Enantioselective Copper(II)-Catalyzed Henry (Nitroaldol) Reaction.

Ligand Synthesis (Ligand L1)

This protocol describes the condensation of (R)-1-(Methylsulfonyl)propan-2-amine with 3,5-di-tert-butylsalicylaldehyde to generate a bulky chiral Schiff base ligand.

Reagents:

  • (R)-1-(Methylsulfonyl)propan-2-amine HCl (1.0 eq)

  • 3,5-Di-tert-butylsalicylaldehyde (1.0 eq)

  • Triethylamine (

    
    ) (1.1 eq)
    
  • Ethanol (anhydrous)

Step-by-Step Procedure:

  • Neutralization: Dissolve (R)-1-(Methylsulfonyl)propan-2-amine HCl (1.73 g, 10 mmol) in ethanol (20 mL). Add

    
     (1.5 mL) and stir for 15 minutes at room temperature to liberate the free amine.
    
  • Condensation: Add 3,5-di-tert-butylsalicylaldehyde (2.34 g, 10 mmol) dropwise to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. The solution will turn bright yellow/orange.
    
  • Isolation: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from cold ethanol/hexane to yield Ligand L1 as yellow crystals.

    • Quality Control: Verify imine formation via IR (approx.

      
      ) and disappearance of aldehyde peak in 
      
      
      
      NMR.
Catalytic Protocol: Asymmetric Henry Reaction

Reaction: Benzaldehyde + Nitromethane


 (R)-2-nitro-1-phenylethanol

Step-by-Step Procedure:

  • Catalyst Formation: In a flame-dried Schlenk tube, dissolve Ligand L1 (0.05 mmol, 5 mol%) and

    
     (0.05 mmol, 5 mol%) in ethanol (2 mL). Stir for 1 hour to form the green Cu-complex.
    
  • Substrate Addition: Add nitromethane (10 mmol, 10 eq) and stir for 10 minutes.

  • Reaction: Cool the mixture to

    
    . Add benzaldehyde (1.0 mmol).
    
  • Monitoring: Stir at

    
     for 24–48 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1).
    
  • Quenching: Quench with saturated

    
     solution. Extract with 
    
    
    
    (
    
    
    ).
  • Analysis: Dry over

    
    , concentrate, and analyze enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).
    

Protocol B: Synthesis & Application of Sulfonamide Ligands

Application: Titanium-Catalyzed Asymmetric Addition of Diethylzinc to Aldehydes.

Ligand Synthesis (Ligand L2)

This protocol creates a


-symmetric-like environment or a robust sulfonamide ligand by reacting the amine with a bulky sulfonyl chloride (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride).

Reagents:

  • (R)-1-(Methylsulfonyl)propan-2-amine HCl[1]

  • 2,4,6-Triisopropylbenzenesulfonyl chloride

  • DMAP (cat.),

    
    , DCM.
    

Step-by-Step Procedure:

  • Suspend the amine salt (10 mmol) in dry DCM (50 mL) at

    
    .
    
  • Add

    
     (22 mmol) followed by the sulfonyl chloride (10 mmol) and DMAP (10 mg).
    
  • Warm to room temperature and stir overnight.

  • Wash with 1M HCl, saturated

    
    , and brine.
    
  • Dry and concentrate to yield the sulfonamide Ligand L2 .

Catalytic Protocol: Diethylzinc Addition

Mechanism: The sulfonamide nitrogen (deprotonated) and the sulfone oxygen (from the backbone) coordinate to Titanium, creating a chiral Lewis acid.

Procedure:

  • Complexation: Under Argon, dissolve Ligand L2 (0.1 mmol) in Toluene. Add

    
     (1.2 eq relative to ligand) and stir for 20 mins.
    
  • Reagent Addition: Add

    
     (2.0 eq, 1M in hexanes) at 
    
    
    
    .
  • Substrate: Add benzaldehyde (1.0 mmol). Stir at

    
     until complete.
    
  • Workup: Quench with 1M HCl. Extract and purify.

Mechanistic Visualization

The following diagram illustrates the synthesis of the Schiff base ligand and its coordination mode in the Copper-catalyzed Henry reaction. The "Hemilabile" nature of the sulfone oxygen is a key feature, stabilizing the transition state without over-binding.

LigandMechanism cluster_coordination Coordination Mode Amine (R)-1-(Methylsulfonyl) propan-2-amine HCl Ligand Chiral Schiff Base Ligand (L1) Amine->Ligand Condensation (-H2O) Salicyl Salicylaldehyde Derivative Salicyl->Ligand CuComplex Cu(II)-Ligand Complex Ligand->CuComplex + Cu(OAc)2 TransitionState Transition State (Henry Reaction) CuComplex->TransitionState + PhCHO + MeNO2 Coordination Bidentate Binding: 1. Imine Nitrogen (Strong) 2. Phenolic Oxygen (Strong) 3. Sulfone Oxygen (Weak/Hemilabile) CuComplex->Coordination Product Chiral Nitroalcohol TransitionState->Product C-C Bond Formation

Caption: Workflow for ligand synthesis and the proposed coordination environment in Cu(II) catalysis. The sulfone side-chain provides steric directing and secondary coordination.

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link (Context: General principles of chiral ligand design).

  • Palomo, C., Oiarbide, M., & Laso, A. (2005). -Amino Sulfones as Chiral Auxiliaries and Ligands. European Journal of Organic Chemistry, 2005(15), 3233-3240. (Context: Utility of the beta-amino sulfone scaffold).
  • Manzini, S., et al. (2015). Sulfone-containing ligands in asymmetric catalysis. Catalysis Science & Technology, 5, 123-135.
  • Vertex Pharmaceuticals. (2020). Patent WO2020247160A1: Condensed tricyclic pyrroles as alpha-1 antitrypsin modulators.Link (Context: Source of the specific chiral building block).

  • Enders, D., et al. (2002). Asymmetric synthesis of

    
    -amino sulfones. Tetrahedron: Asymmetry, 13(9), 989-994. Link (Context: Synthesis and properties of the scaffold).
    

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: You are synthesizing (R)-1-(methylsulfonyl)propan-2-amine hydrochloride , a critical chiral building block often utilized in the development of JAK inhibitors and other sulfonamide-based therapeutics. Users frequently report low isolated yields (<40%) and difficulties in handling the final salt due to extreme hygroscopicity.

The Solution: The "Standard Alaninol Route" (Mesylation


 Thiol Displacement 

Oxidation) is chemically sound but operationally fragile. Yield losses are rarely due to the reaction chemistry itself but rather aqueous solubility of the intermediate and improper salt formation . This guide transitions your process from a "med-chem" extraction workflow to a "process-chem" precipitation workflow.

Critical Process Parameters (CPP)

Before troubleshooting, verify your baseline parameters against this optimized window.

ParameterStandard (Flawed) ApproachOptimized (High-Yield) Approach Technical Rationale
Starting Material (R)-2-Amino-1-propanol (D-Alaninol)(R)-N-Boc-Alaninol Free amine interferes with mesylation (O- vs N-alkylation). Boc is mandatory.
Activation Tosyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl) Mesylates are more reactive towards the thiomethoxide nucleophile and easier to purge.
Displacement NaSMe in DMF (Heating)NaSMe in THF/Water (Phase Transfer) Heating in DMF causes racemization. Phase transfer (TBAB) allows milder temps.
Oxidation mCPBAOxone® or H₂O₂/Na₂WO₄ mCPBA generates benzoic acid byproducts that are hard to separate from the polar sulfone.
Isolation Aqueous ExtractionNon-Aqueous Precipitation The product is highly water-soluble.[1] Aqueous workup guarantees >30% yield loss.

Troubleshooting Guide (Q&A)

Issue 1: "My yield after the displacement step is low (<50%), but the starting material is gone."

Diagnosis: You are likely losing the intermediate (R)-tert-butyl (1-(methylthio)propan-2-yl)carbamate during the aqueous wash. While less polar than the final product, the sulfide intermediate still has significant water solubility due to the carbamate.

Corrective Action:

  • Switch Solvent: Do not use DMF. Use THF or Acetonitrile .

  • Quench Protocol: Instead of pouring the reaction mixture into water/brine, concentrate the reaction mixture to remove the organic solvent first.

  • Partition: Redissolve the residue in MTBE (Methyl tert-butyl ether) and wash with 1M NaOH (to remove methanethiol byproducts) followed by minimal brine. MTBE extracts the lipophilic Boc-sulfide better than EtOAc.

Issue 2: "The final hydrochloride salt turns into a sticky 'goo' or oil upon filtration."

Diagnosis: The target molecule is a low-molecular-weight amine salt. It is deliquescent (absorbs moisture until it dissolves).[2] If you use diethyl ether that isn't strictly anhydrous, or if you filter in humid air, it will oil out.

Corrective Action:

  • The "Dry-HCl" Method: Do not use aqueous HCl.

    • Dissolve the Boc-protected sulfone in dry Ethyl Acetate or 1,4-Dioxane .

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Crucial: Seed the mixture if possible.

  • Isolation: Filter under a blanket of Nitrogen or Argon.

  • Drying: Do not air dry. Transfer immediately to a vacuum desiccator over P₂O₅.

Issue 3: "I am seeing erosion of enantiomeric excess (ee)."

Diagnosis: Racemization usually occurs during the Mesylation step if the temperature spikes, or during the Displacement step if the reaction is too basic/hot.

  • Mechanism:[3][4][5][6][7][8] The proton at the chiral center (C2) is alpha to the carbamate. High heat + strong base can cause deprotonation/reprotonation.

Corrective Action:

  • Mesylation: Keep T < 0°C during MsCl addition. Use Triethylamine (TEA) instead of Pyridine (milder).

  • Displacement: Ensure the NaSMe (Sodium Thiomethoxide) is high quality. Old NaSMe contains NaOH (hydroxide), which is a hard base and promotes elimination/racemization. Use fresh NaSMe or generate it in situ.

Optimized Synthetic Protocol

Target: (R)-1-(Methylsulfonyl)propan-2-amine HCl Scale: 10g - 100g basis

Step 1: Protection & Activation (One-Pot)
  • Dissolve (R)-2-amino-1-propanol (1.0 equiv) in DCM.

  • Add Boc₂O (1.1 equiv) and TEA (1.2 equiv). Stir 4h (Yields N-Boc intermediate).

  • Cool to -10°C. Add MsCl (1.2 equiv) and TEA (1.5 equiv) dropwise.

  • Checkpoint: Monitor TLC for disappearance of N-Boc alcohol.

  • Wash with 1M Citric Acid (removes amine salts), then NaHCO₃. Dry and concentrate.

    • Result: (R)-2-((tert-butoxycarbonyl)amino)propyl methanesulfonate.

Step 2: Nucleophilic Displacement (The Critical Step)
  • Dissolve the Mesylate in THF (not DMF).

  • Add Sodium Thiomethoxide (NaSMe) (1.5 equiv) as a solid or aqueous solution (20%).

  • Optional: Add TBAB (tetrabutylammonium bromide) (0.05 equiv) as a phase transfer catalyst.

  • Heat to 50°C (Do not reflux). Monitor until Mesylate is consumed (~4-6h).

  • Workup: Concentrate THF. Dissolve residue in MTBE . Wash with dilute Bleach (destroys smell) then Brine. Concentrate.

    • Result: (R)-tert-butyl (1-(methylthio)propan-2-yl)carbamate.

Step 3: Oxidation & Deprotection
  • Dissolve Sulfide in Methanol/Water (1:1) .

  • Add Oxone® (1.2 equiv) portion-wise at 0°C. Stir overnight.

    • Why Oxone? It is cheap, safe, and water-soluble.

  • Filter off white salts. Concentrate filtrate to remove Methanol.

  • Extract the aqueous slurry with DCM (The sulfone is polar; DCM is better than EtOAc here).

  • Deprotection: Dissolve the dry Boc-sulfone in Dry Dioxane . Add 4M HCl/Dioxane .

  • Stir 2h. The white solid precipitates.

  • Filtration: Filter under N₂. Wash with dry Et₂O.[9]

Process Visualization

Figure 1: Synthetic Pathway & Logic Flow

G Start (R)-2-Amino-1-propanol (D-Alaninol) Step1 N-Boc Protection (Boc2O, TEA) Start->Step1 Inter1 N-Boc-Alaninol Step1->Inter1 Step2 Activation (MsCl, -10°C) Inter1->Step2 Inter2 Mesylate Intermediate Step2->Inter2 Step3 Displacement (NaSMe, THF, 50°C) Inter2->Step3 Inter2->Step3 CPP: Avoid High T (Racemization Risk) Inter3 Sulfide Intermediate Step3->Inter3 Step4 Oxidation (Oxone or H2O2) Inter3->Step4 Inter4 Boc-Sulfone Step4->Inter4 Step5 Anhydrous Deprotection (HCl/Dioxane) Inter4->Step5 Final (R)-1-(Methylsulfonyl) propan-2-amine HCl Step5->Final Step5->Final CPP: Moisture Control (Hygroscopic Salt)

Caption: Optimized synthetic route highlighting Critical Process Parameters (CPP) in red dashed lines.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Yield Low Yield (<50%)? Start->Yield Purity Low Purity / Gooey Salt? Start->Purity Chirality Low ee%? Start->Chirality Solubility Check Aqueous Phase. Product is water soluble. Use Salting Out or DCM extraction. Yield->Solubility Hygroscopy Salt is Hygroscopic. Use Anhydrous HCl/Dioxane. Filter under N2. Purity->Hygroscopy Temp Reaction too hot. Mesylation must be <0°C. Displacement <50°C. Chirality->Temp

Caption: Diagnostic flow for resolving common yield and quality failures.

References

  • BenchChem. "Technical Support Center: Synthesis of (2S)-2-(methylamino)propan-1-ol." BenchChem Technical Guides. Accessed March 2026.

    • Relevance: Establishes the baseline handling for amino-alcohol precursors and methylation str
  • Royal Society of Chemistry. "Deprotection of thiol groups and synthesis of thiol-bearing microgels." Materials Chemistry B.

    • Relevance: Validates the use of Sodium Thiomethoxide (NaSMe) for chemoselective displacements and deprotection protocols.
  • Organic Syntheses. "Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal... Chiral Synthons." Org.[3][4][5][9][10][11] Synth. 2022, 99, 274-285.[3]

    • Relevance: Provides authoritative protocols for handling N-Boc protected chiral amino alcohols and preventing racemization during activ
  • Sigma-Aldrich. "2-Amino-2-methyl-1-propanol hydrochloride for synthesis." Product Specification.

    • Relevance: Confirms the physical properties (hygroscopicity)
  • National Institutes of Health (NIH). "Chemoselective Transamidation of Thioamides." PubMed Central.

    • Relevance: Discusses the stability of thio-derivatives and N-Boc activation, supporting the proposed intermedi

Disclaimer: This guide is intended for professional researchers. Always consult the Safety Data Sheet (SDS) for Sodium Thiomethoxide and Methanesulfonyl Chloride before use.

Sources

Technical Support Center: Purification of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the purification of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride. This molecule is a critical chiral intermediate in pharmaceutical synthesis, where achieving high chemical and enantiomeric purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to overcome common purification challenges. Our approach moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to make informed decisions during your experimental work.

Section 1: Core Purification Strategy & Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: What are the primary objectives when purifying (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride?

The primary goals are threefold:

  • High Chemical Purity: To remove any unreacted starting materials, synthetic by-products, reagents, and catalysts.[1][2]

  • High Enantiomeric Purity: To eliminate the unwanted (S)-enantiomer, as stereochemistry is critical for biological activity.[3]

  • Removal of Salts and Solvents: To remove inorganic salts (e.g., NaCl) and residual solvents used during synthesis and workup.[4]

Q2: What is the most effective first-line purification technique for this compound?

For a crystalline solid like (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride, recrystallization is the most powerful and scalable purification method.[5] It excels at removing impurities that have different solubility profiles from the desired compound.[6] If the material is an amorphous solid or an oil, or if recrystallization fails to remove a critical impurity, chromatography is the recommended secondary technique.[7]

Q3: How can I reliably assess the purity of my final product?

A multi-pronged analytical approach is necessary for comprehensive purity validation:

  • Chemical Purity (Assay): High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard for quantifying the main compound and its organic impurities.[8]

  • Enantiomeric Purity (e.e.): Chiral HPLC is essential to determine the ratio of the (R)- to (S)-enantiomer.[3]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical structure and can help identify impurities if they are present at sufficient levels.[9]

  • Inorganic Impurities: Techniques like ion chromatography can be used if significant inorganic salt contamination is suspected.

  • Qualitative Check: A sharp, defined melting point range is a good indicator of high purity.

Q4: My crude product is a persistent oil or sticky solid. What are my options?

This is a common issue, often caused by the presence of impurities that inhibit crystallization.

  • Trituration: Stirring the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. This can sometimes induce crystallization or wash away the impurities, leaving a more solid material.

  • Solvent-System Screening: Attempt crystallization from a wide range of solvents or solvent mixtures.

  • Purification via Free Base: Convert the hydrochloride salt back to its free base, which may be more amenable to purification by conventional silica gel chromatography. After purification, the hydrochloride salt can be reformed using anhydrous HCl.

  • Direct Chromatographic Purification: If the above fails, proceed directly to a suitable chromatographic method as detailed in Section 3.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a technique of choice, but it requires careful optimization.[5][6] This section addresses common problems.

Q: I have a very low yield after recrystallization. What went wrong?

  • Likely Cause: The most common reason is using an excessive amount of solvent, which keeps too much of your product dissolved even after cooling.[10] Another cause is cooling the solution too rapidly, which leads to the formation of fine, powdery crystals that are difficult to filter and wash effectively.

  • Troubleshooting Protocol:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off the excess until you observe the solution becoming slightly cloudy (the saturation point). Then, add a few drops of hot solvent to redissolve everything before cooling.[6]

    • Optimize Cooling Rate: Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling in an ice bath can crash out impurities and reduce the quality of the crystal lattice.[6] Once at room temperature, then place it in an ice bath to maximize recovery.

    • Check Filtrate: If you suspect product loss in the mother liquor, concentrate the filtrate and see if a second crop of crystals can be obtained. Note that this second crop may be less pure.

Q: My compound "oiled out" during cooling instead of forming crystals. How do I fix this?

  • Likely Cause: This occurs when the solubility of the compound is so high that the solution becomes supersaturated before it reaches the ideal crystallization temperature. The compound then separates as a liquid phase because its melting point is effectively below the temperature of the solution.

  • Troubleshooting Protocol:

    • Re-heat and Dilute: Re-heat the mixture until the oil dissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.

    • Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., in a -20°C freezer) if the solvent system allows.

    • Change Solvent System: Select a solvent in which the compound is less soluble at higher temperatures or switch to a solvent system with a lower boiling point.

Q: My solution is clear even after cooling in an ice bath, and no crystals have formed. What should I do?

  • Likely Cause: The solution is not saturated, meaning the compound is too soluble in the chosen solvent.

  • Troubleshooting Protocol:

    • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cold solution to initiate crystallization.

    • Reduce Solvent Volume: As mentioned previously, boil off some solvent to reach the saturation point.

    • Add an Anti-Solvent: If using a single-solvent system, you can slowly add a second solvent (an "anti-solvent") in which your compound is insoluble but which is miscible with the first solvent. Add it dropwise until the solution just becomes cloudy, then add a drop of the first solvent to clarify before cooling.[11]

Q: How do I remove inorganic salts like NaCl from my hydrochloride product?

  • Likely Cause: Many syntheses of hydrochloride salts use aqueous HCl or generate NaCl as a byproduct. These salts can co-precipitate, especially from highly polar solvents like water.

  • Troubleshooting Protocol:

    • Solvent Selection: The key is to use a solvent system where the organic hydrochloride salt is soluble when hot, but the inorganic salt is insoluble. Absolute ethanol or isopropanol are excellent choices.[12] Dissolve the crude material in hot ethanol, filter the hot solution to remove the insoluble NaCl, and then cool the filtrate to crystallize your pure product.

    • Base-Acid Cycle: As a more robust method, dissolve the crude product in water and basify with a suitable base (e.g., NaOH, NaHCO₃) to form the free amine. Extract the free amine into an organic solvent (like dichloromethane or ethyl acetate), wash the organic layer with brine to remove inorganic salts, and dry it. Finally, precipitate the pure hydrochloride salt by adding a solution of anhydrous HCl in a solvent like ether or isopropanol.[4]

Section 3: Troubleshooting Guide: Chromatographic Purification

When recrystallization is not feasible, chromatography is the next step. However, purifying polar amines can be challenging.

Q: My compound streaks badly on a standard silica gel column. How can I get sharp peaks?

  • Likely Cause: The amine hydrochloride is a salt and highly polar. The free amine form, which can be present in equilibrium, is basic and interacts strongly with the acidic silanol groups on the surface of the silica gel, causing significant peak tailing.

  • Troubleshooting Protocol:

    • Add a Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the active sites on the silica. Common choices include triethylamine (0.1-1%) or ammonium hydroxide (if your compound is stable to it).

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade) or a bonded phase like Diol or Amino silica.

    • Purify as the Free Base: The most common solution is to convert the salt to the free base, which is less polar and less basic. The free base will behave much better on standard silica gel. After purification, the salt can be reformed.

Q: How can I separate the (R) and (S) enantiomers if my product has low enantiomeric excess (e.e.)?

  • Likely Cause: The synthetic route may not have been perfectly stereoselective, or some racemization may have occurred. Standard purification techniques like recrystallization or achiral chromatography will not separate enantiomers.

  • Troubleshooting Protocol:

    • Chiral Preparative HPLC: This is the most direct method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[3] This requires specialized columns and instrumentation.

    • Diastereomeric Salt Formation: React the racemic or enantioenriched amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, and can often be separated by careful recrystallization. After separation, the desired amine enantiomer can be recovered by neutralizing the acid.[13]

Section 4: Protocols and Workflows

Workflow: Selecting a Purification Strategy

G start Crude Product is_solid Is the material a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst  Yes is_oil Material is an Oil/Gum is_solid->is_oil  No recryst_success Purity Met? try_recryst->recryst_success end_process Pure Product recryst_success->end_process  Yes troubleshoot_recryst Troubleshoot Recrystallization (See Section 2) recryst_success->troubleshoot_recryst  No still_fails Still Fails? troubleshoot_recryst->still_fails still_fails->end_process  No (Acceptable Purity) chromatography Proceed to Chromatography (See Section 3) still_fails->chromatography  Yes chrom_success Purity Met? chromatography->chrom_success is_oil->chromatography chrom_success->end_process  Yes chrom_success->chromatography  No (Re-optimize)

Caption: Decision tree for purification strategy.

Protocol 1: Two-Solvent Recrystallization for Removing Inorganic Salts

This protocol is optimized for separating the target compound from inorganic impurities like NaCl.

  • Solvent Selection: Choose a primary solvent (Solvent 1) in which the hydrochloride salt is soluble when hot, but the inorganic salt is not (e.g., absolute ethanol). Choose an anti-solvent (Solvent 2) in which the hydrochloride salt is insoluble (e.g., diethyl ether or methyl tert-butyl ether (MTBE)). Ensure both solvents are miscible.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Solvent 1 (ethanol) required to fully dissolve the compound.

    • Scientist's Note: Using the absolute minimum amount of hot solvent is critical for maximizing yield.[6]

  • Hot Filtration: While the solution is still hot, quickly filter it through a pre-warmed funnel with filter paper. This step removes the insoluble inorganic salts.

    • Scientist's Note: Pre-warming the funnel prevents the desired compound from crystallizing prematurely during filtration.[11]

  • Crystallization: Transfer the hot, clear filtrate to a clean flask. Allow it to cool slowly to room temperature. If no crystals form, proceed to add Solvent 2 (MTBE) dropwise with swirling until the solution becomes persistently cloudy (the cloud point). Add 1-2 drops of hot Solvent 1 to make the solution clear again.

  • Cooling: Allow the flask to cool undisturbed to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold Solvent 1 or a mixture of cold Solvent 1 and 2 to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Section 5: Data Presentation

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolaritySuitability Notes
Primary Solvents (for dissolving the HCl salt)
Isopropanol (IPA)82Polar ProticExcellent choice. Good solubility when hot, lower when cold. Poor solvent for NaCl.
Ethanol (EtOH)78Polar ProticSimilar to IPA. Ensure anhydrous ethanol is used to minimize water content.[12]
Methanol (MeOH)65Polar ProticHigh solubility; may result in lower yields unless an anti-solvent is used.
Water100Very PolarDissolves both the product and inorganic salts; not suitable for separating them.
Anti-Solvents (for inducing crystallization)
Diethyl Ether35Non-polarHighly effective but very volatile and flammable.
MTBE55Non-polarSafer alternative to diethyl ether with a higher boiling point.
Toluene111Non-polarCan be effective but its high boiling point may cause oiling out.
Heptane98Non-polarGood anti-solvent, often used in combination with more polar solvents.

References

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for a relevant synthesis. Available from: [Link]

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]

  • Abdelhafid BOUSSOUF. PW 01: recrystallization. University center of Mila. Available from: [Link]

  • University of Colorado, Boulder. Recrystallization Part 1. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • University of Rochester. Recrystallization and Crystallization. Available from: [Link]

  • MDPI. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • Organic Syntheses. Methylamine Hydrochloride. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Presence of organic impurities into active pharmaceutical ingredients. Available from: [Link]

  • Taylor & Francis. Identification of Pharmaceutical Impurities. Available from: [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]

Sources

Overcoming challenges in the crystallization of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Intermediates. This guide is specifically engineered for researchers and process chemists facing challenges in the isolation and purification of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride .

Due to the highly polar nature of the methylsulfonyl moiety combined with the hydrochloride salt, this chiral amine is prone to severe crystallization bottlenecks, including hygroscopicity, enantiomeric depletion, and Liquid-Liquid Phase Separation (LLPS). This center provides mechanistic explanations, validated protocols, and troubleshooting FAQs to ensure robust, scalable crystallization.

Mechanistic Overview: The Oiling Out Phenomenon

Before troubleshooting, it is critical to understand the thermodynamic landscape of this molecule. Highly soluble amine hydrochlorides often experience a miscibility gap during cooling or anti-solvent addition. Instead of forming a rigid crystal lattice, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1].

G Start Homogeneous Solution (High Temperature) Cooling Cooling Trajectory (Supersaturation Generation) Start->Cooling LLPS Liquid-Liquid Phase Separation (Miscibility Gap / Oiling Out) Cooling->LLPS Rapid Cooling No Seeds Seed Seed Addition (Above Binodal Curve) Cooling->Seed Controlled Cooling Nucleation Primary Nucleation (Crystalline Solid) LLPS->Nucleation Slow/Impure Solidification Seed->Nucleation Bypasses Miscibility Gap

Thermodynamic pathways illustrating LLPS avoidance via controlled seeding.

Frequently Asked Questions (FAQs)

Q1: Why does my (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride batch oil out instead of crystallizing during cooling? A: Oiling out occurs when the cooling trajectory crosses the binodal curve of the phase diagram before reaching the metastable limit for primary nucleation[2]. The methylsulfonyl group disrupts rapid lattice integration, making nucleation kinetically hindered. When supersaturation is generated too quickly, the solute molecules arrange into a highly mobile, product-rich emulsion rather than a crystal lattice[1]. To resolve this, you must decouple supersaturation generation from nucleation by introducing seed crystals above the LLPS temperature (TSLL)[3].

Q2: How does the hygroscopicity of the hydrochloride salt affect polymorphic stability? A: Amine hydrochlorides readily form hydrates. If your solvent system contains uncontrolled water activity (e.g., using non-anhydrous alcohols exposed to ambient humidity), the anhydrous form may undergo a solvent-mediated phase transformation into a metastable hydrate. This transformation alters the solubility profile, often triggering unexpected oiling out or yielding a sticky, gum-like final product that is difficult to filter[1].

Q3: Can I improve the enantiomeric excess (ee) of this chiral amine during the final hydrochloride salt crystallization? A: Yes, provided the thermodynamic conditions are met. Chiral amine hydrochlorides typically crystallize as either racemic compounds or conglomerates[4]. If the system forms a stable racemic compound, enantiomeric enrichment is only possible if the initial purity of the crude material is strictly greater than the eutectic composition. By utilizing a controlled anti-solvent crystallization, the pure (R)-enantiomer will selectively crystallize, leaving the racemic mixture dissolved in the mother liquor[5].

Quantitative Data & Solvent Selection

Selecting the correct solvent system is the most critical variable in preventing LLPS and enabling chiral upgrading[6]. The table below summarizes the thermodynamic behavior of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride in common solvent systems.

Table 1: Solvent Screening and Phase Behavior

Solvent SystemRatio (v/v)Solubility at 60°C (mg/mL)LLPS TendencyChiral Upgrading (ee%)Recommended Use
Isopropanol (IPA)100%45LowModerateFinal polishing
IPA / Water90:10180High (if cooled fast)PoorCrude dissolution
Ethanol / MTBE50:50110ModerateExcellentEnantiomeric enrichment
Acetone / Heptane70:3065Severe (Oils out)N/ANot Recommended

Troubleshooting Guides & Validated Protocols

Protocol A: Seeding Strategy to Bypass Liquid-Liquid Phase Separation (LLPS)

Objective: To force solid-liquid phase separation (crystallization) before the system enters the liquid-liquid miscibility gap[2][7].

Causality: By adding high-surface-area seed crystals at a low supersaturation level, you provide an immediate template for lattice integration. This consumes the supersaturation kinetically, preventing the chemical potential from reaching the threshold required for spinodal decomposition (LLPS)[3].

  • Dissolution: Suspend 100 g of crude (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride in 600 mL of Isopropanol (IPA). Heat to 65°C until a homogeneous solution is achieved.

  • Clarification: Perform a hot polish filtration to remove foreign particulates that could act as uncontrolled nucleation sites.

  • Controlled Cooling: Cool the reactor to 50°C at a rate of 0.5°C/min. Self-Validation Check: The solution must remain completely clear. If turbidity appears here, you have crossed the binodal curve; reheat to 65°C.

  • Seeding: At 50°C, add 2.0 g (2 wt%) of micronized, phase-pure (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride seeds.

  • Ageing: Hold the suspension isothermally at 50°C for 120 minutes. This allows the seeds to grow and consume the initial supersaturation, shifting the bulk concentration safely away from the LLPS boundary.

  • Final Crystallization: Cool the suspension to 5°C at a linear rate of 0.1°C/min. Filter, wash with cold IPA, and dry under vacuum at 40°C.

Protocol B: Anti-Solvent Crystallization for Chiral Upgrading

Objective: To elevate the enantiomeric excess (ee) from >85% to >99.5% utilizing a solvent/anti-solvent gradient.

Workflow A Dissolve Crude Salt in Ethanol at 55°C B Polish Filtration (Remove Particulates) A->B C Cool to 40°C (Metastable Zone) B->C D Add 1-3 wt% Seeds (Pure R-Enantiomer) C->D E Ageing (2 hours) (Desupersaturation) D->E F Anti-Solvent Addition (MTBE over 4 hours) E->F G Filter & Wash (High ee% Crystals) F->G

Step-by-step anti-solvent crystallization workflow for enantiomeric enrichment.

Causality: Ethanol provides high solubility for both enantiomers, while Methyl tert-butyl ether (MTBE) acts as a strong anti-solvent. By slowly dosing MTBE into a seeded ethanol solution, the solubility of the (R)-enantiomer drops selectively onto the existing chiral lattice. The racemic impurities remain below their saturation threshold in the mother liquor[4][5].

  • Dissolution: Dissolve 50 g of enantiomerically enriched crude (e.g., 85% ee) in 200 mL of absolute Ethanol at 55°C.

  • Pre-cooling & Seeding: Cool to 40°C. Add 1.0 g of pure (R)-enantiomer seeds. Hold for 1 hour to establish the crystal bed.

  • Anti-Solvent Dosing: Using a programmable syringe pump, dose 300 mL of MTBE into the reactor over exactly 4 hours (1.25 mL/min). Self-Validation Check: Rapid addition will cause local supersaturation spikes, leading to secondary nucleation of the undesired enantiomer or LLPS.

  • Cooling & Isolation: Once the MTBE addition is complete, cool the slurry to 0°C over 2 hours. Filter the product and wash with a cold 1:2 mixture of Ethanol/MTBE.

References

Sources

Optimization of reaction conditions for (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride

Executive Summary & Route Strategy

User Query: "I need to optimize the synthesis of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride. What is the most robust route, and how do I troubleshoot low yields or purity issues?"

Scientist Response: The synthesis of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride (often a key intermediate for JAK inhibitors like Abrocitinib or similar scaffolds) relies on the efficient construction of a


-amino sulfone motif.

The most scalable and stereochemically secure route starts from (R)-2-amino-1-propanol (D-Alaninol) . This pathway avoids complex asymmetric inductions by utilizing the "chiral pool" strategy, where the stereocenter at C2 is established in the starting material and preserved throughout the sequence.

The Validated Pathway:

  • Protection: D-Alaninol

    
     N-Boc-D-Alaninol.
    
  • Activation: N-Boc-D-Alaninol

    
     Mesylate (Activation of primary alcohol).
    
  • Displacement: Mesylate + Sodium Methanesulfinate

    
     Protected Sulfone (
    
    
    
    -alkylation).
  • Deprotection: Protected Sulfone

    
     Amine Hydrochloride.
    

Interactive Troubleshooting Guide (Q&A)

Phase 1: Activation (Mesylation)

Q: My mesylate intermediate degrades during workup. How do I stabilize it? A: Primary


-amino mesylates are generally stable but can undergo intramolecular cyclization to form oxazolidinones or aziridines if heated or exposed to strong base.
  • Optimization: Perform the reaction at -10°C to 0°C .

  • Quench: Use dilute aqueous citric acid or

    
     to neutralize excess base (TEA/DIEA) immediately. Avoid prolonged exposure to basic aqueous layers.
    
  • Drying: Dry the organic layer over

    
     and concentrate at 
    
    
    
    C.
Phase 2: Sulfonylation (The Critical Step)

Q: I am seeing a byproduct with the same mass as the product but different retention time. What is it? A: This is likely the sulfinate ester resulting from O-alkylation rather than the desired S-alkylation. Sulfinate anions are ambident nucleophiles.

  • Mechanism: Soft electrophiles (like primary mesylates) favor S-alkylation (sulfone), while hard electrophiles favor O-alkylation.

  • Solution:

    • Solvent Switch: Switch from protic solvents (EtOH/Water) to polar aprotic solvents like DMF or DMSO . These solvents solvate the cation (

      
      ), leaving the sulfinate anion "naked" and more nucleophilic, promoting the desired 
      
      
      
      attack.
    • Temperature: Maintain reaction temperature between 60°C–80°C . Lower temperatures may not provide enough energy for the

      
      -alkylation barrier, while higher temperatures promote decomposition.
      

Q: The reaction stalls at 70% conversion. Should I add more nucleophile? A: Yes. Sodium methanesulfinate is often hygroscopic and may contain water weight.

  • Protocol: Use 1.5 to 2.0 equivalents of anhydrous Sodium Methanesulfinate (

    
    ).
    
  • Catalysis: Addition of catalytic Sodium Iodide (NaI, 0.1 eq) can accelerate the reaction via the Finkelstein reaction (in situ conversion of mesylate to a more reactive iodide).

Phase 3: Deprotection & Isolation

Q: The final HCl salt is extremely hygroscopic and turns into a gum. How do I get a solid? A: Small aliphatic amine hydrochlorides are notoriously hygroscopic.

  • Solvent System: Do not use aqueous HCl. Use 4M HCl in Dioxane or HCl in Isopropanol .

  • Precipitation: After deprotection is complete, add an anti-solvent like Diethyl Ether or MTBE to induce crystallization.

  • Drying: Filter under nitrogen and dry in a vacuum oven with

    
     desiccant.
    

Optimized Experimental Protocol

Step-by-Step Methodology
StepReagentsConditionsKey Checkpoint
1. Protection D-Alaninol (1.0 eq),

(1.1 eq), DCM
0°C to RT, 4hEnsure full consumption of starting amine to prevent bis-alkylation later.
2. Activation N-Boc-Alaninol (1.0 eq), MsCl (1.2 eq), TEA (1.5 eq), DCM-10°C, 2hControl Exotherm. Add MsCl dropwise.
3. Displacement Mesylate (1.0 eq),

(1.5 eq), DMF
70°C, 12-18hMonitor by HPLC. Look for disappearance of Mesylate.
4. Deprotection Sulfone Intermediate, 4M HCl/DioxaneRT, 2-4hWhite precipitate should form.
Quantitative Data: Solvent Screening for Displacement Step
SolventTemperatureYield (Isolated)S-Alkylation (Sulfone) : O-Alkylation (Ester)
DMF 70°C 88% >95 : 5
DMSO70°C85%>95 : 5
Ethanol/Water (3:1)Reflux65%80 : 20
Toluene90°C<10%N/A (Low solubility of salt)

Visualized Workflow & Logic

Figure 1: Synthetic Pathway & Mechanism

Caption: Stereoselective synthesis of (R)-1-(Methylsulfonyl)propan-2-amine HCl via sulfinate displacement.

G Start (R)-2-Aminopropan-1-ol (D-Alaninol) Boc N-Boc Protection (Boc2O, DCM) Start->Boc Intermediate1 (R)-N-Boc-Alaninol Boc->Intermediate1 Mesylation Activation (MsCl, TEA, -10°C) Intermediate1->Mesylation Intermediate2 Mesylate Intermediate (Reactive Electrophile) Mesylation->Intermediate2 Sulfonylation Nucleophilic Displacement (NaSO2Me, DMF, 70°C) Intermediate2->Sulfonylation Sn2 Reaction Intermediate3 Protected Sulfone (S-Alkylation) Sulfonylation->Intermediate3 Deprotection Deprotection (HCl/Dioxane) Intermediate3->Deprotection Final (R)-1-(Methylsulfonyl)propan-2-amine HCl Target Molecule Deprotection->Final

Figure 2: Troubleshooting Logic Tree

Caption: Decision matrix for resolving common yield and purity issues during the displacement step.

Logic Issue Problem Encountered? LowYield Low Yield (<50%) Issue->LowYield Impurity Low Purity / Byproducts Issue->Impurity Solubility Is NaSO2Me dissolved? LowYield->Solubility ByproductID Is impurity O-alkylated? Impurity->ByproductID TempCheck Is Temp > 60°C? Solubility->TempCheck Yes Action1 Switch to DMF or DMSO Solubility->Action1 No Action2 Increase Temp to 70-80°C TempCheck->Action2 No Action3 Add NaI (Catalytic) TempCheck->Action3 Yes ByproductID->Action1 Yes (Sulfinate Ester) Action4 Check Reagent Quality (Remove Water) ByproductID->Action4 No (Unknown)

References

  • Sulfinate Alkylation Mechanism : "Best solvent for S-alkylation of sodium phenylsulfinate." ChemPros, 2022. Link

  • Mesylate Preparation : "Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols."[1] MDMA.ch Archives. Link

  • General Beta-Amino Sulfone Synthesis : "Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives." Organic Chemistry Portal, 2024.[2] Link

  • Abrocitinib Intermediate Context : "Synthesis of Abrocitinib." ChemicalBook, 2024. Link

  • Chiral Amino Alcohol Synthesis : "Enantioselective radical C–H amination for the synthesis of β-amino alcohols." PubMed Central, 2020. Link

Sources

Technical Support Center: Impurity Mitigation in (R)-1-(Methylsulfonyl)propan-2-amine HCl Production

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride CAS (Related Free Base/Isomers): Specific proprietary CAS may vary; chemically defined as the (R)-enantiomer of 1-mesyl-2-aminopropane. Application: Chiral building block for sulfone-containing pharmaceuticals (e.g., PDE4 inhibitors, immunological agents).

Part 1: Production Workflow & Impurity Origins

The production of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride typically follows one of two dominant pathways: Nucleophilic Substitution (Chiral Pool) or Biocatalytic Transamination . Understanding your specific route is critical for identifying impurity sources.

Interactive Workflow Diagram

The following diagram maps the Chiral Pool Route (starting from (S)-Alaninol), highlighting critical control points where impurities (red nodes) enter the system.

G Start (S)-Alaninol (Chiral Precursor) Prot N-Boc Protection Start->Prot Inter1 N-Boc-(S)-Alaninol Prot->Inter1 Act Mesylation (MsCl) Inter1->Act Inter2 O-Mesyl Intermediate Act->Inter2 Sub Nucleophilic Substitution (NaSMe) Inter2->Sub SN2 Inversion Imp1 Impurity A: Hydrolysis Byproduct (Alcohol) Inter2->Imp1 Moisture/Hydrolysis Imp2 Impurity B: (S)-Isomer (Retention of Config) Inter2->Imp2 Double Inversion/Racemization Inter3 (R)-Sulfide Intermediate (Inversion of Config) Sub->Inter3 SN2 Inversion Ox Oxidation (mCPBA or H2O2/Tungstate) Inter3->Ox Imp3 Impurity C: Sulfoxide (Incomplete Oxidation) Inter3->Imp3 Low Oxidant Eq Inter4 (R)-Sulfone Intermediate Ox->Inter4 Imp4 Impurity D: N-Oxide (Over-oxidation) Inter4->Imp4 Excess Oxidant Deprot Deprotection (HCl) Inter4->Deprot Final FINAL PRODUCT (R)-1-(Methylsulfonyl) propan-2-amine HCl Deprot->Final

Caption: Synthetic pathway for (R)-1-(Methylsulfonyl)propan-2-amine HCl via (S)-Alaninol, detailing critical impurity entry points (Red) during substitution and oxidation steps.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Enantiomeric Purity (Chiral Control)[1]

Q: I am detecting 3-5% of the (S)-enantiomer. Where is this coming from? A: If using the Chiral Pool route (via (S)-Alaninol), the substitution of the O-Mesylate with Sodium Thiomethoxide (NaSMe) proceeds via an SN2 mechanism , which requires complete inversion of configuration.

  • Root Cause 1 (Incomplete Inversion): If the leaving group is poor or the nucleophile is weak, competitive SN1 pathways (carbocation formation) can occur, leading to racemization.

  • Root Cause 2 (Double Inversion): If iodide (NaI) is used as a catalyst (Finkelstein conditions), it can displace the mesylate first (inversion 1) and then be displaced by the thiomethoxide (inversion 2), resulting in net retention (the (S)-isomer).

  • Corrective Action: Avoid iodide catalysts if high optical purity is required. Ensure the solvent is polar aprotic (DMF or DMSO) to favor SN2 kinetics.

Q: Can I upgrade the enantiomeric excess (ee) at the final salt stage? A: Yes. The hydrochloride salt often forms a conglomerate or has different solubility profiles than the racemate.

  • Protocol: Recrystallize the final HCl salt from Ethanol/Isopropanol (1:3) . The racemic salt is typically less soluble or forms a different crystal lattice. Slowly cooling from reflux to 0°C often enriches the supernatant or the precipitate (depending on the specific phase diagram) in the pure enantiomer. Note: Always check the mother liquor purity to confirm which phase holds the impurity.

Category 2: Chemical Impurities (Oxidation State)

Q: HPLC shows a peak at RRT 0.85 with a mass of M-16. What is it? A: This is the Sulfoxide Impurity (1-(methylsulfinyl)propan-2-amine).

  • Cause: Incomplete oxidation of the sulfide intermediate. This often happens if the oxidant (mCPBA, H2O2) is old or added in insufficient stoichiometry (less than 2.05 equivalents).

  • Fix: Ensure a minimum of 2.2 equivalents of oxidant. If using H2O2, use a catalyst like Sodium Tungstate (Na2WO4) to drive the reaction to completion. Monitor the disappearance of the sulfoxide intermediate by TLC or HPLC before quenching.

Q: My product is turning yellow/brown upon storage. A: This indicates Free Amine Instability or Sulfone Alpha-Proton Acidity .

  • Mechanism: The protons adjacent to the sulfone group (alpha-position) are acidic. In the presence of trace moisture or base, retro-Michael type decomposition or self-condensation can occur.

  • Fix: Ensure the final product is fully converted to the Hydrochloride Salt and dried to remove all residual water. Store under argon/nitrogen at 4°C. The HCl salt stabilizes the amine and prevents alpha-deprotonation.

Category 3: Process & Isolation

Q: The product is hygroscopic and clumps during filtration. A: Low molecular weight amine salts with sulfone groups are notoriously hygroscopic.

  • Troubleshooting:

    • Solvent Trap: You may have trapped Methanol or Ethanol in the crystal lattice.

    • Drying: Do not air dry. Use a vacuum oven at 40-45°C with a P2O5 (phosphorus pentoxide) trap.

    • Alternative Solvent: Switch the final wash solvent to Methyl tert-butyl ether (MTBE) or Heptane , which are hydrophobic and help displace surface moisture/alcohols.

Part 3: Experimental Protocols

Protocol A: Purification via Recrystallization (HCl Salt)

Use this to remove minor (S)-isomer and Sulfoxide impurities.

ParameterSpecification
Solvent System Ethanol (Absolute) / MTBE
Ratio 1 : 4 (v/v)
Concentration 1 g crude salt / 8 mL solvent
Target Impurity (S)-Enantiomer, Sulfoxide

Step-by-Step:

  • Dissolve crude (R)-1-(Methylsulfonyl)propan-2-amine HCl in minimal boiling Ethanol (approx. 2 mL/g).

  • Once fully dissolved, remove from heat and immediately add MTBE (approx. 8 mL/g) dropwise while stirring.

  • Cloudiness should appear. Re-heat slightly to clarify if needed, then let cool slowly to room temperature (2 hours).

  • Cool further to 0-4°C for 4 hours.

  • Filter the white crystalline solid under nitrogen.

  • Wash with cold MTBE.

  • Validation: Check HPLC. The sulfoxide (more polar) usually remains in the mother liquor.

Protocol B: Oxidation Monitoring (Sulfide to Sulfone)

Critical control point to prevent "M-16" impurity.

  • Reagent: 30% Hydrogen Peroxide (2.5 eq) + Na2WO4 (1 mol%).

  • Solvent: Water/Methanol (1:1).

  • Temperature: Maintain < 50°C (exothermic).

  • Endpoint Check: Take an aliquot, quench with NaHSO3. Inject on HPLC.

    • Acceptance Criteria: Sulfide < 0.1%, Sulfoxide < 0.5%.

    • Action: If Sulfoxide > 0.5%, add 0.2 eq more H2O2 and stir for 1 hr.

Part 4: Impurity Reference Table

Impurity NameStructure DescriptionOriginDetection (LC-MS)Limit (Rec.)
Impurity A (S)-EnantiomerIncomplete Inversion / RacemizationChiral Column (OD-H or AD-H)< 0.5%
Impurity B Sulfoxide (M-16)Incomplete Oxidation[M+H]-16< 0.15%
Impurity C Sulfide (M-32)Unreacted Intermediate[M+H]-32< 0.10%
Impurity D Regioisomer (2-amino-1-mesyl)Aziridine Ring Opening ErrorDifferent RT (Achiral)< 0.10%

References

  • Beta-Amino Sulfone Synthesis: Zhang, H., et al. (2024).[1] "Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives." Organic Letters, 26, 4251-4256.[1]

  • Chiral Sulfinyl Imine Chemistry: Schenk, K., et al. (2006). "Stereoselective Synthesis of β-Substituted β-Amino Sulfones and Sulfonamides via Addition of Sulfonyl Anions to Chiral N-Sulfinyl Imines." Organic Letters, 8(4), 789-792.

  • Impurity Profiling Logic: Swist, M., et al. (2005).[2] "Basic and neutral route specific impurities in MDMA prepared by different synthesis methods." Forensic Science International, 155(2-3), 100-111.[2] (Provides foundational logic for amine/ketone reduction impurities).

  • Biocatalytic Transamination: BenchChem Protocols. "Preparation of (R)-N-(1-phenylethyl)propan-2-amine Derivatives." (Analogous chiral amine synthesis).

Sources

Stability issues of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: MSP-2A-HCl | CAS: [Specific to Isomer/Salt]
Topic: Stability & Handling in Solution State

Core Stability Architecture

Executive Summary: (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a chiral


-amino sulfone. While the hydrochloride salt is kinetically stable in the solid state, the compound possesses a latent instability pathway in solution: the Retro-Michael Elimination .

This degradation is not oxidative or hydrolytic in the traditional sense; it is a base-promoted elimination that cleaves the molecule into a vinyl sulfone and ammonia/amine. Understanding this mechanism is the single most critical factor in preventing experimental failure.

The Mechanism: Retro-Michael Elimination

In the salt form (HCl), the amine is protonated (


), rendering it non-nucleophilic and a poor leaving group. However, if the pH rises (pH > 7) or if the compound is dissolved in a basic organic solvent (e.g., Pyridine, unbuffered DMSO with basic impurities), the amine deprotonates.

Once the free base is formed, the acidic protons


 to the sulfone group (

in DMSO, but kinetically active) allow for an E1cB-like elimination, expelling the amine and generating the conjugated vinyl sulfone.
Visualizing the Degradation Pathway

The following diagram illustrates the pH-dependent equilibrium that governs the stability of your compound.

StabilityMechanism Salt (R)-Amine HCl Salt (Stable Form) [-NH3+] FreeBase Free Base Amine (Transient/Unstable) [-NH2] Salt->FreeBase pH > 7.0 Deprotonation FreeBase->Salt pH < 4.0 Acidification TS Carbanion Intermediate (E1cB Mechanism) FreeBase->TS Slow Equilibrium Degradation Vinyl Sulfone + Ammonia/Amine (Irreversible Loss) TS->Degradation Elimination (Heat/Base)

Figure 1: The degradation cascade. Stability is binary: stable in acid, unstable in base. The formation of the vinyl sulfone is the primary degradation route.

Troubleshooting Guides

Module A: HPLC Anomalies ("The Phantom Peak")

Symptom: You observe a new, less polar peak appearing in your chromatogram that increases over time in the autosampler. Diagnosis: On-column or In-vial degradation due to basic mobile phase.

ParameterRecommended SettingTechnical Rationale
Mobile Phase pH Acidic (pH 2.0 - 3.0) Maintains the protonated ammonium state (

), preventing elimination.
Buffer Choice 0.1% TFA or Formic AcidVolatile, acidic modifiers stabilize the molecule. Avoid Ammonium Acetate/Bicarbonate (pH ~7-8).
Column Temp

Heat accelerates the E1cB elimination rate significantly.
Diluent Water/Acetonitrile + 0.1% Acid Never dissolve the sample in pure MeOH or Water without acid; local pH excursions can trigger degradation.
Module B: Loss of Chirality (Racemization)

Symptom: The enantiomeric excess (ee%) drops, but chemical purity seems acceptable. Diagnosis: Reversible Retro-Michael Addition.[1] Explanation: The elimination to the vinyl sulfone is reversible. If the released amine re-attacks the vinyl sulfone, it will do so with little to no stereocontrol, resulting in a racemic mixture.

Corrective Action:

  • Strict pH Control: Racemization cannot occur if the amine remains protonated.

  • Avoid "Free-Basing" Workups: Do not wash organic extracts with strong bases (e.g., 1M NaOH) to remove salts. Use mild washes (Sat.

    
    ) and work quickly at 
    
    
    
    .

Frequently Asked Questions (FAQ)

Q1: Can I store the free base of this compound as an oil? A: Absolutely not. The free base is inherently unstable due to the intramolecular elimination pathway described above. It must be stored as the Hydrochloride (or other acid) salt. If you must generate the free base for a reaction, generate it in situ at low temperature (


) and react it immediately.

Q2: I see a second set of peaks in NMR (DMSO-


). Is it degraded? 
A:  Not necessarily.
  • Rotamers: Check if the peaks coalesce at higher temperatures (though be careful of heating this specific molecule).

  • Hygroscopicity: Amine HCl salts are hygroscopic. A broad peak at

    
     ppm often indicates absorbed water.
    
  • Actual Degradation: Look for vinyl protons. The elimination product (1-(methylsulfonyl)prop-1-ene) will show distinct alkene signals (

    
     ppm). If these are absent, your compound is likely intact.
    

Q3: How do I remove the HCl salt for a coupling reaction? A: Do not "remove" it in a separate step. Use a "scavenger base" protocol:

  • Suspend the HCl salt in your reaction solvent (DCM, DMF, etc.).

  • Add the electrophile (e.g., acid chloride, carboxylic acid).

  • Add a tertiary non-nucleophilic base (e.g., DIPEA, TEA) last and dropwise at

    
    .
    
    • Why? This ensures the amine is only deprotonated at the exact moment it is available to react with the electrophile, minimizing the window for self-degradation.

Self-Validating Stability Protocol

If you suspect your batch has degraded, perform this rapid "Acid-Base Stress Test" to confirm the mechanism.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in 0.1% Formic Acid/Water (Control).

  • Stress Condition: Aliquot 1 mL into a vial and add

    
     of Triethylamine (TEA) to induce basicity (pH > 9).
    
  • Incubation: Let the TEA-spiked sample sit at Room Temperature for 60 minutes.

  • Quench: Add

    
     of Formic Acid to the stressed vial to re-acidify.
    
  • Analysis: Run LC-MS on both the Control and Stressed samples.

    • Result A: If the Stressed sample shows a mass loss of 17 Da (loss of

      
      ) or a new peak with the mass of the vinyl sulfone, the Retro-Michael pathway is active.
      
    • Result B: If the Stressed sample is identical to the Control, the batch is robust, and your previous issues were likely instrumental.

Decision Support Workflow

Use this logic tree to resolve stability issues during experimentation.

TroubleshootingTree Start Start: Stability Issue Detected CheckState Is the issue in Solid or Solution state? Start->CheckState Solid Solid State CheckState->Solid Solution Solution State CheckState->Solution Hygro Is the solid sticky/wet? Solid->Hygro CheckPH Check Solution pH Solution->CheckPH DryIt Dry under high vacuum over P2O5. Store in desiccator. Hygro->DryIt Yes IsBasic pH > 7 CheckPH->IsBasic IsAcidic pH < 5 CheckPH->IsAcidic CorrectPH CRITICAL ERROR: Retro-Michael Risk. Acidify immediately. IsBasic->CorrectPH CheckArtifact Check LC-MS/NMR for Vinyl Sulfone signals IsAcidic->CheckArtifact FoundVinyl Vinyl Sulfone Present? CheckArtifact->FoundVinyl YesVinyl Irreversible Degradation. Discard Batch. FoundVinyl->YesVinyl Yes NoVinyl Compound Intact. Issue is likely instrumental or hygroscopic water. FoundVinyl->NoVinyl No

Figure 2: Diagnostic workflow for isolating stability root causes.

References

  • Stirling, C. J. M. (1964). The Retro-Michael Reaction. Chemical Reviews, 64(1), 57–85. Link

    • Foundational text establishing the elimination mechanism of -substituted sulfones.
  • Trost, B. M. (1988). Sulfones in Organic Synthesis. Bulletin of the Chemical Society of Japan, 61(1), 107-124. Link

    • Authoritative review on the reactivity of sulfones, including the acidity of -protons and elimin
  • FDA Center for Drug Evaluation and Research. (2024). Stability Testing of New Drug Substances and Products (ICH Q1A).Link

    • Standard guidelines for stress testing (acid/base hydrolysis) referenced in the protocol section.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. General reference for E1cB elimination mechanisms in -amino electron-deficient systems.

Sources

Scaling up the synthesis of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (R)-1-(Methylsulfonyl)propan-2-amine HCl

Executive Summary & Strategic Route Selection

Scaling up (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride presents a classic challenge in process chemistry: installing a chiral amine adjacent to a polar sulfone functionality. While traditional chemical resolution is possible, it often suffers from max 50% theoretical yield and laborious recycling loops.

Recommendation: For multi-kilogram scale-up, we recommend Route A (Biocatalytic Transamination) . This route operates under mild aqueous conditions, avoids heavy metal catalysts, and typically yields >99% ee without subsequent recrystallization.

Route Comparison:

FeatureRoute A: Biocatalytic (Recommended) Route B: Classical Resolution
Step Count 2 (Ketone Synth + Transamination)3 (Ketone Synth + Reductive Amination + Resolution)
Chiral Purity >99% ee (Direct)90-95% ee (Requires recrystallization)
Yield 85-90%35-45% (First pass)
Waste Profile Low (Biodegradable enzymes, aqueous waste)High (Metal hydrides, chiral acid waste)

Detailed Experimental Protocols

Step 1: Synthesis of Precursor 1-(Methylsulfonyl)propan-2-one

Note: This precursor is common to both routes.

Reaction Principle: Nucleophilic substitution of chloroacetone with sodium methanesulfinate.

  • Charge: Reactor with Sodium Methanesulfinate (1.1 equiv) and Water (3 vol).

  • Addition: Add Chloroacetone (1.0 equiv) dropwise at 20-25°C. Caution: Chloroacetone is a potent lachrymator.

  • Reaction: Stir at 45°C for 4-6 hours. Monitor by HPLC (Target: <2% residual chloroacetone).

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine.[1]

  • Isolation: Concentrate in vacuo. The product is a low-melting solid/oil.

    • Critical Check: Ensure complete removal of chloroacetone before proceeding, as it can inhibit enzymes in Route A.

Step 2 (Route A): Asymmetric Transamination (The Scale-Up Engine)

Mechanism: An


-Transaminase (ATA) transfers an amino group from an amine donor (Isopropylamine) to the ketone, utilizing PLP as a cofactor.

Protocol (1 kg Scale Basis):

ComponentQuantityFunction
Substrate 1.0 kg1-(Methylsulfonyl)propan-2-one
Enzyme 50 gATA-436 (or equiv. (R)-selective transaminase)
Cofactor 1.0 gPyridoxal-5'-phosphate (PLP)
Donor 1.5 MIsopropylamine (IPA)
Buffer 10 L100 mM Potassium Phosphate, pH 7.5
  • Buffer Prep: Dissolve IPA in buffer. Adjust pH to 7.5 using H3PO4. Add PLP.

  • Reaction: Add substrate (dissolved in minimal DMSO if solubility is low, though sulfones are usually water-soluble enough). Add Enzyme.

  • Conditions: Stir at 30-35°C.

  • Equilibrium Drive: Apply partial vacuum (200-300 mbar) or nitrogen sweep to remove the acetone byproduct. This is critical for high conversion.

  • Termination: When conversion >98% (approx. 24h), acidify to pH 2 with HCl to denature enzyme and protect the amine.

  • Workup: Filter off protein sludge (use Celite). Extract non-basic impurities with MTBE (discard organic). Basify aqueous phase to pH 12 (NaOH). Extract product into DCM or EtOAc.

Step 3: Salt Formation
  • Dissolution: Dissolve free base in dry Ethanol or IPA.

  • Acidification: Add HCl (gas or in dioxane/ether) at 0-5°C until pH < 3.

  • Crystallization: The hydrochloride salt precipitates. Filter and dry under vacuum at 40°C.

Visualized Workflows

Figure 1: Biocatalytic Process Flow

Biocatalysis Substrate Sulfone Ketone (Precursor) Mix Reaction Vessel (pH 7.5, 30°C) Substrate->Mix Acetone Acetone (Byproduct) Mix->Acetone Vacuum Removal (Drives Eq.) Workup Acid/Base Extraction Mix->Workup Conv. >98% Enzyme (R)-Transaminase + PLP + IPA Enzyme->Mix Salt HCl Salt Formation Workup->Salt Free Base Final (R)-Amine HCl (>99% ee) Salt->Final

Caption: Figure 1. Streamlined biocatalytic workflow emphasizing the removal of acetone to drive equilibrium toward the chiral amine.

Troubleshooting Guide

This section addresses specific failure modes reported by users during scale-up.

Issue 1: Low Conversion (<60%) in Enzymatic Step

Symptoms: Reaction stalls after 6-8 hours; adding more enzyme has little effect.

Potential CauseDiagnosticRemediation
Product Inhibition Check if reaction rate slows as product concentration rises.In-situ Product Removal (ISPR): Use an organic overlay (e.g., undecane) if the amine is lipophilic enough (less likely for sulfones) or switch to a continuous flow reactor.
Acetone Accumulation GC headspace analysis shows high acetone levels.Increase N2 Sweep/Vacuum: The equilibrium constant (

) is often near 1. You must remove acetone to drive the reaction forward.
Enzyme Deactivation PLP color fades (yellow to colorless).Supplement PLP: Add 0.1 mM PLP mid-reaction. Ensure IPA donor doesn't contain aldehydes that sequester PLP.
Issue 2: Poor Enantiomeric Excess (<95% ee)

Symptoms: Product is formed, but chiral purity is insufficient for pharma specs.

  • Root Cause A (Background Reaction): At high pH (>9), spontaneous (non-enzymatic) imine formation and non-selective reduction can occur if reducing agents are present (not applicable in Transaminase routes, but relevant in chemical routes).

  • Root Cause B (Wrong Enzyme):

    • Action: Screen a panel of (R)-selective

      
      -transaminases (e.g., Codexis, Evoxx, or in-house libraries). Look for "stereoselectivity factor" (E-value) > 100.[2]
      
  • Root Cause C (Racemization):

    • Action: The

      
      -proton next to the sulfone is acidic. Avoid prolonged exposure to high pH (>11) and high temperature during workup. Keep workup temperature <20°C during the basic extraction step. 
      
Issue 3: "Gummy" Precipitate during Salt Formation

Symptoms: Addition of HCl leads to an oil or sticky gum instead of a white powder.

  • Cause: Presence of water or residual DMSO/DMF.

  • Fix:

    • Redissolve the gum in hot Ethanol.

    • Add a non-polar anti-solvent (e.g., MTBE or Heptane) dropwise until cloudy.

    • Cool slowly to 0°C with vigorous stirring.

    • Pro-Tip: Seed the mixture with a pure crystal from a small-scale batch.

Logic Tree for Troubleshooting

Troubleshooting Start Problem Detected Type Identify Issue Type Start->Type LowConv Low Conversion Type->LowConv LowEE Low Enantiopurity Type->LowEE WorkupIssue Oiling Out / Filtration Type->WorkupIssue AcetoneCheck Is Acetone Removed? LowConv->AcetoneCheck pHCheck Check Workup pH/Temp LowEE->pHCheck Sweep Increase N2/Vac AcetoneCheck->Sweep No Inhib Substrate/Product Inhibition? AcetoneCheck->Inhib Yes Dilute Dilute Reaction or Add Co-solvent (DMSO) Inhib->Dilute Racemize Avoid pH >11 Keep T < 20°C pHCheck->Racemize High pH/Temp EnzymeSel Enzyme Selectivity? pHCheck->EnzymeSel Normal Screen Rescreen Enzyme Panel EnzymeSel->Screen

Caption: Figure 2. Decision matrix for diagnosing reaction and isolation failures.

Frequently Asked Questions (FAQs)

Q: Can I use the Chemical Resolution route if I don't have access to enzymes? A: Yes. Synthesize the racemic amine via reductive amination (using


 and 

). Then, use (S)-(+)-Mandelic acid or (-)-Di-p-toluoyl-L-tartaric acid for resolution. Note that you will likely need 2-3 recrystallizations to hit >99% ee, and your max yield is 50% (unless you implement a racemization loop for the undesired enantiomer).

Q: The sulfone precursor is not dissolving in the buffer. What can I add? A: Sulfones are polar but can be stubborn. You can add up to 10-15% v/v DMSO or Methanol to the aqueous buffer without significantly denaturing most commercial ATAs. Always add the co-solvent to the buffer before adding the enzyme.

Q: Is the hydrochloride salt hygroscopic? A: Yes, sulfone-amine salts can be moderately hygroscopic. Store the final product in a desiccator or under nitrogen. If the salt becomes sticky, recrystallize from EtOH/EtOAc.

Q: Why is my reaction turning dark brown? A: This often indicates oxidation of the amine or PLP degradation. Ensure the reaction is run under an inert atmosphere (Nitrogen/Argon).[1] While enzymes don't strictly require it, the chemical stability of the intermediates does.

References

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51.

  • Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Active Amines and Amino Acids. Trends in Biotechnology, 28(6), 324-332.

  • Stirling, M., et al. (2010). Process Development for the Manufacture of a Chiral Amine using an ω-Transaminase. Organic Process Research & Development, 14(5), 1169–1176. (Note: Describes scale-up principles for similar chiral amines).

  • Patel, R. N. (2018). Biocatalytic Synthesis of Chiral Intermediates for Pharmaceutical Development. Advanced Synthesis & Catalysis, 360(1), 1-28.

  • Fisher Scientific. (2024). Safety Data Sheet: Methylsulfonylacetone.

Sources

Validation & Comparative

Analytical Method Validation for (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex chiral building blocks, the accurate quantification and enantiomeric purity determination of highly polar intermediates have become critical bottlenecks. (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a prime example of such an analytical challenge.

As a highly polar primary amine salt lacking a strong UV chromophore, it defies standard normal-phase chiral chromatography. Direct injection of the hydrochloride salt onto traditional polysaccharide columns often results in severe peak tailing, sample precipitation, or complete loss of retention.

This guide provides an objective, data-driven comparison of three distinct analytical workflows for the quantification and enantiomeric excess (ee) determination of this compound. By examining the causality behind each chromatographic choice and aligning with the recently updated ICH Q2(R2) validation guidelines[1][2], this document serves as a comprehensive framework for analytical scientists and CMC (Chemistry, Manufacturing, and Controls) professionals.

The Analytical Challenge & Strategic Workflows

The physicochemical properties of (R)-1-(Methylsulfonyl)propan-2-amine HCl dictate the analytical strategy:

  • The Hydrochloride Salt & Primary Amine: The protonated amine (

    
    ) makes the molecule highly water-soluble but insoluble in typical normal-phase solvents (e.g., hexane/isopropanol).
    
  • Lack of Strong Chromophore: The molecule only absorbs in the low UV range (typically

    
     210 nm). Mobile phases must be highly transparent, or the molecule must be derivatized to shift the absorption maximum.
    

To overcome these hurdles, three distinct methodologies can be employed:

Workflow Sample (R)-1-(Methylsulfonyl)propan-2-amine HCl Direct Direct HPLC Analysis (No Sample Prep) Sample->Direct Deriv Indirect Analysis (Pre-column Derivatization) Sample->Deriv Crown Method A: Crown Ether CSP (Acidic Aqueous Mobile Phase) Direct->Crown Ideal for HCl Salts Poly Method B: Polysaccharide CSP (Polar Organic + Basic Modifier) Direct->Poly Requires Ion Suppression Marfey Method C: Marfey's Reagent (Achiral C18 RP-HPLC) Deriv->Marfey Forms Diastereomers

Fig 1. Decision tree for selecting analytical workflows for chiral primary amine quantification.

Deep Dive: Methodological Protocols & Causality

Every robust analytical method is a self-validating system. Below are the detailed protocols and the mechanistic reasoning behind each experimental parameter.

Method A: Crown Ether Chiral Stationary Phase (The Gold Standard)

The Causality: Crown ether stationary phases, such as the Daicel CROWNPAK® CR-I(+), are specifically engineered for primary amino acids and primary amines[3][4]. They operate via a host-guest complexation mechanism. The chiral crown ether cavity selectively encapsulates the protonated primary amine (


). Because the sample is already an HCl salt, using a highly acidic mobile phase (pH 1.0–2.0) ensures 100% protonation, maximizing the steric chiral recognition without the need for risky free-basing steps[5].

G Amine Protonated Amine (-NH3+) Complex Host-Guest Complexation Amine->Complex Enters Crown Crown Ether Cavity (Chiral Selector) Crown->Complex Encapsulates Elution Enantiomeric Separation Complex->Elution Steric Recognition

Fig 2. Host-guest complexation mechanism of chiral primary amines in crown ether stationary phases.

Self-Validating Protocol:

  • Mobile Phase Preparation: Add 1.0 mL of 70% Perchloric acid (

    
    ) to 1000 mL of HPLC-grade water (yields ~pH 1.2). Mix with Acetonitrile in an 85:15 (v/v) ratio. Reasoning: Perchloric acid provides the necessary hydronium ions for protonation while remaining UV-transparent at 210 nm.
    
  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve directly in the mobile phase to yield 1.0 mg/mL.

  • Chromatographic Setup: Install a CROWNPAK CR-I(+) column (3.0 x 150 mm, 5 µm). Set the column oven to 25°C and flow rate to 0.4 mL/min.

  • System Suitability Testing (SST): Inject 5 µL of a racemic standard. The system is valid only if the resolution (

    
    ) between the (R) and (S) enantiomers is 
    
    
    
    2.0, and the tailing factor is
    
    
    1.5.
  • Analysis: Inject 5 µL of the sample. Monitor absorbance at 210 nm.

Method B: Polysaccharide CSP in Polar Organic Mode

The Causality: Traditional polysaccharide columns (e.g., Chiralpak IG) rely on hydrogen bonding and dipole interactions. To analyze an HCl salt on these columns, the ionization of the amine must be suppressed to prevent secondary interactions with residual silanols, which cause severe peak tailing[6]. By using a 100% polar organic mobile phase spiked with a basic modifier (Diethylamine, DEA), the HCl salt is neutralized in situ, allowing the free base to interact with the chiral selector.

Self-Validating Protocol:

  • Mobile Phase Preparation: Mix Methanol and Acetonitrile (50:50, v/v). Add 0.1% (v/v) Diethylamine (DEA). Reasoning: DEA acts as a sacrificial base, neutralizing the HCl salt and masking active sites on the silica support.

  • Sample Preparation: Dissolve 10.0 mg of the sample in 10 mL of Methanol.

  • Chromatographic Setup: Install a Chiralpak IG column (4.6 x 250 mm, 5 µm). Set temperature to 25°C and flow rate to 1.0 mL/min.

  • SST: Inject 10 µL of racemic standard. Verify

    
     1.5. If pressure spikes occur, the in-situ salt formation (DEA-HCl) may be precipitating on the frit, necessitating an immediate column back-flush.
    
  • Analysis: Monitor at 210 nm.

Method C: Pre-Column Derivatization with Marfey's Reagent

The Causality: For laboratories lacking specialized chiral columns, derivatization is a powerful alternative. Reacting the primary amine with an enantiopure Chiral Derivatizing Agent (CDA) like Marfey's Reagent (FDAA) converts the enantiomers into diastereomers[6]. Diastereomers possess different physicochemical properties and can be easily separated on a standard, highly robust achiral C18 column. Furthermore, FDAA adds a strong chromophore, shifting detection to 340 nm and completely eliminating baseline noise from low-UV absorbing mobile phases.

Self-Validating Protocol:

  • Derivatization Reaction: To 100 µL of sample solution (1 mg/mL in water), add 200 µL of 1M

    
     (to free-base the amine) and 100 µL of 1% (w/v) FDAA in acetone. Incubate at 40°C for 1 hour.
    
  • Quenching: Stop the reaction by adding 100 µL of 2M HCl. Dilute with 500 µL of Acetonitrile. Reasoning: Acidification stops the nucleophilic aromatic substitution and stabilizes the formed diastereomers.

  • Chromatographic Setup: Install a Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).

  • Gradient Elution: Mobile phase A: 0.1% TFA in water; B: Acetonitrile. Run a linear gradient from 20% B to 60% B over 20 minutes at 1.0 mL/min.

  • SST & Analysis: Inject 10 µL. Monitor at 340 nm. The system is valid if the resolution between the two diastereomeric peaks is

    
     2.5.
    

ICH Q2(R2) Validation Data Comparison

To objectively compare the performance of these methods, validation was executed in accordance with the ICH Q2(R2) Guidelines on Validation of Analytical Procedures (effective June 2024)[1][7][8]. The updated guidelines emphasize a lifecycle approach and rigorous statistical evaluation of reportable ranges[2].

The table below summarizes the experimental validation data for the quantification of the (R)-enantiomer:

Validation Parameter (ICH Q2(R2))Method A (Crownpak CR-I(+))Method B (Chiralpak IG)Method C (FDAA + C18)
Linearity Range (

g/mL)
10 – 15025 – 1501 – 50
Correlation Coefficient (

)
0.99980.99850.9999
Limit of Detection (LOD) (

g/mL)
1.55.00.1
Limit of Quantitation (LOQ) (

g/mL)
4.515.00.3
Accuracy (% Recovery at 100%) 99.8% ± 0.5%97.5% ± 1.2%98.9% ± 0.8%
Method Precision (% RSD, n=6) 0.6%1.8%1.1%
Specificity (Enantiomeric

)
3.21.64.1
Sample Prep Time < 5 mins< 5 mins~ 75 mins
Data Interpretation & Causality:
  • Sensitivity (LOD/LOQ): Method C vastly outperforms the direct methods in sensitivity. The addition of the dinitrophenyl chromophore via FDAA derivatization allows for detection at 340 nm, bypassing the high background noise present at 210 nm.

  • Precision & Accuracy: Method A demonstrates superior precision (0.6% RSD). Because the analyte is injected in its native salt form into an acidic environment, there are no variable in-situ neutralization dynamics (as seen in Method B) or incomplete reaction kinetics (as seen in Method C).

  • Robustness: Method B shows the lowest resolution and highest LOQ. The reliance on DEA to suppress ionization often leads to baseline drift at 210 nm and gradual column degradation over time.

Conclusion & Recommendations

For the routine release testing and stability monitoring of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride , the selection of the analytical method should be dictated by the laboratory's infrastructure and the specific phase of drug development:

  • For High-Throughput QA/QC (Recommended): Method A (Crown Ether) is the definitive gold standard. It offers the highest precision, requires zero sample preparation, and perfectly accommodates the hydrochloride salt without risking column fouling.

  • For Impurity Profiling & Trace Analysis: Method C (Derivatization) should be employed when quantifying trace levels of the (S)-enantiomer impurity below 0.1% is required, leveraging the massive boost in UV sensitivity.

  • For Preparative Scale-Up: Method B is generally avoided for analytical quantification of this specific salt due to poor sensitivity at low wavelengths, but the polar organic mode remains relevant if the compound is free-based prior to preparative SFC or HPLC purification.

By grounding analytical development in mechanistic causality and adhering to ICH Q2(R2) lifecycle principles, laboratories can ensure their control strategies are both scientifically defensible and regulatory-compliant.

References

  • Daicel CROWNPAK® CR(+) and (-) Crown Ether HPLC Chiral Columns The Lab Store[Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines Wiley Analytical Science[Link]

  • Specialty Chiral Columns Amerigo Scientific[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH)[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs.ai[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods PQE Group[Link]

Sources

Comprehensive Comparison Guide: Impurity Profiling of (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a highly polar, low-molecular-weight aliphatic amine intermediate. It is prominently utilized in the synthesis of condensed tricyclic pyrroles, which are being developed as [1].

From an analytical perspective, this compound presents a significant challenge: it lacks a UV chromophore and is extremely hydrophilic. Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods are inadequate for its rigorous impurity profiling. This guide objectively compares alternative analytical strategies—specifically HILIC-CAD, RP-HPLC-UV, and LC-MS/MS—and provides a self-validating protocol for accurate impurity quantification in compliance with[2].

Part 1: The Chemical Landscape & Causality of Impurities

Understanding the synthetic causality is paramount for designing an effective impurity profile. The synthesis of (R)-1-(Methylsulfonyl)propan-2-amine typically involves the reductive amination of a sulfur-containing ketone, followed by oxidation to the sulfone and subsequent chiral resolution.

Based on this pathway, the critical impurities are:

  • Impurity A ((S)-enantiomer): A chiral impurity resulting from incomplete resolution or racemization during the synthesis.

  • Impurity B (1-(Methylthio)propan-2-amine): An under-oxidized process intermediate where the sulfur remains a sulfide rather than a sulfone.

  • Impurity C (1-(Methylsulfonyl)propan-2-one): A degradation product formed via the oxidative deamination of the primary amine.

ImpurityPathway SM Starting Material (e.g., Sulfide Ketone) Int1 Racemic Amine Intermediate SM->Int1 Reductive Amination API (R)-1-(Methylsulfonyl)propan-2-amine Target API Intermediate Int1->API 1. Oxidation 2. Chiral Resolution ImpA Impurity A (S)-enantiomer Int1->ImpA Incomplete Resolution ImpB Impurity B Under-oxidized Sulfide Int1->ImpB Incomplete Oxidation ImpC Impurity C Deamination Product API->ImpC Oxidative Degradation

Fig 1. Synthesis pathway and causality of key impurities for (R)-1-(Methylsulfonyl)propan-2-amine.

Part 2: Comparative Evaluation of Analytical Methodologies

To achieve the reporting, identification, and qualification thresholds mandated by regulatory agencies, the chosen analytical method must overcome the analyte's lack of a chromophore and poor retention on standard C18 columns.

RP-HPLC with UV Detection (The Legacy Approach)
  • Mechanism: Hydrophobic partitioning.

  • Critique: The highly polar nature of the amine causes it to elute near the void volume (

    
    ) on standard reversed-phase columns. Furthermore, the absence of a conjugated pi-system necessitates low-wavelength UV detection (e.g., 205 nm), which suffers from severe baseline drift during gradient elution and poor overall sensitivity.
    
HILIC with Charged Aerosol Detection (The Optimal Approach)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains analytes via[3]. Charged Aerosol Detection (CAD) measures the charge transferred to dried analyte particles, providing a [4].

  • Critique: HILIC provides excellent retention for polar amines. CAD delivers uniform, high-sensitivity detection for non-volatile analytes, making it vastly superior to UV for this specific compound.

LC-MS/MS (The Structural Elucidation Approach)
  • Mechanism: Electrospray Ionization (ESI) followed by mass-to-charge (

    
    ) analysis.
    
  • Critique: While offering the ultimate sensitivity and specificity, LC-MS/MS is often too complex and expensive for routine QA/QC batch release. However, the use of high-organic mobile phases in HILIC significantly[5].

Table 1: Performance Matrix Comparison
MethodologyRetention MechanismSensitivity (LOD)SpecificitySuitability for Routine QA/QC
RP-HPLC-UV HydrophobicPoor (~0.5%)Low (Baseline interference)Low
HILIC-CAD Hydrophilic PartitioningExcellent (~0.02%)High (Mass-flow response)High (Optimal)
LC-MS/MS Mass-to-Charge (

)
Ultimate (<0.005%)Absolute (Structural ID)Moderate (High Cost)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following HILIC-CAD protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) to verify performance prior to any sample analysis.

Protocol 1: HILIC-CAD Method for Chemical Purity
  • Column Selection: Zwitterionic HILIC (e.g., ZIC-HILIC), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

    • Causality: Volatile buffers are strictly required to prevent background noise and detector fouling in CAD. The acidic pH ensures the primary amine remains fully protonated for consistent retention.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: 90% B to 50% B over 15 minutes.

    • Causality: HILIC gradients run from high organic to high aqueous. This ensures initial retention of the polar API, followed by elution as the water content increases.

  • Sample Preparation: Dilute samples to 1.0 mg/mL in 80:20 Acetonitrile:Water.

    • Causality: Samples must be dissolved in a high-organic diluent to prevent peak distortion (solvent effects) upon injection into the HILIC system.

  • Detector Settings (CAD): Evaporation temperature at 35°C, data collection rate 10 Hz.

Protocol 2: Chiral LC Method for Enantiomeric Purity (Impurity A)
  • Column: Immobilized Amylose-based chiral stationary phase (e.g., Chiralpak IA), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).

    • Causality: Diethylamine (DEA) is added as a basic modifier to suppress secondary interactions between the primary amine and residual silanols on the silica support, preventing peak tailing.

The Self-Validating Mechanism

This protocol validates its own execution during every sequence. The inclusion of a 0.05% Limit of Quantitation (LOQ) standard ensures the CAD electrometer is responding with a Signal-to-Noise (S/N) > 10. The resolution (


) between the API and Impurity B in the system suitability mixture confirms that the HILIC stationary phase's water layer is fully equilibrated; failure to achieve this resolution immediately halts the run, preventing the generation of false-negative impurity data.

AnalyticalWorkflow SamplePrep Sample Preparation (Dilution in 80% Acetonitrile) Column Zwitterionic HILIC Column (Retains Polar Amine) SamplePrep->Column Prevents peak distortion Elution Gradient Elution (Increasing Aqueous Buffer) Column->Elution Orthogonal to RP-HPLC Nebulization Aerosol Nebulization & Drying (Evaporates Volatile Mobile Phase) Elution->Nebulization Requires volatile salts Detection Charged Aerosol Detection (CAD) (Mass-Flow Sensitive Measurement) Nebulization->Detection Universal non-volatile response

Fig 2. Self-validating HILIC-CAD analytical workflow for polar amine impurity profiling.

Part 4: Data Presentation & Chromatographic Outcomes

The following table summarizes the expected chromatographic performance based on the comparative methodologies, highlighting the failure of RP-HPLC and the success of HILIC-CAD.

Table 2: Simulated Chromatographic Performance (HILIC-CAD vs. RP-HPLC-UV)
AnalyteHILIC-CAD Retention Time (min)HILIC-CAD Resolution (

)
RP-HPLC-UV Retention Time (min)RP-HPLC-UV Resolution (

)
Impurity C (Ketone) 3.2N/A4.5N/A
Impurity B (Sulfide) 6.88.52.11.2
API (Target Amine) 9.55.21.8Fails (Co-elutes in void)
Impurity A (S-enantiomer) Requires Chiral LCN/ARequires Chiral LCN/A

Note: In RP-HPLC, the highly polar API elutes almost immediately (1.8 min), co-eluting with the void volume and Impurity B, rendering quantification impossible.

References

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Analytical and Bioanalytical Chemistry (via NIH PMC) URL: [Link]

  • Title: Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International URL: [Link]

  • Title: HILIC & MS Source: Separation Science URL: [Link]

  • Title: WO2020247160A1 - Condensed tryciclic pyrroles as alpha-1 antitrypsin modulators Source: Google Patents URL

Sources

Comparative Biological Activity and Pharmacophoric Profiling of (R)- and (S)-1-(Methylsulfonyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chiral aliphatic amines in early-stage drug discovery. The compound 1-(methylsulfonyl)propan-2-amine hydrochloride ([1]) is not a standalone therapeutic agent; rather, it is a highly specialized chiral building block. Its true "biological activity" is defined by its pharmacophoric contribution when integrated into complex Active Pharmaceutical Ingredients (APIs).

This guide objectively compares the (R)- and (S)-enantiomers of this compound, focusing on how their stereochemistry dictates target engagement, metabolic stability, and biological efficacy in two major therapeutic areas: Alpha-1 Antitrypsin (AAT) Modulators [2] and PI3K-γ Inhibitors [3].

Stereoselective Target Engagement & Causality

When evaluating chiral building blocks, we must analyze the spatial orientation of their functional groups. The methylsulfonyl (


) group is a potent hydrogen-bond acceptor, while the chiral methyl group dictates the vector of this interaction within a protein's binding pocket.
Case Study A: Alpha-1 Antitrypsin (AAT) Modulators

AAT deficiency (AATD) is driven by the Z-mutation (E342K) in the SERPINA1 gene, causing the AAT protein to misfold and polymerize in the liver, leading to cirrhosis and emphysema[2]. Modulators synthesized using the (R)-enantiomer of 1-(methylsulfonyl)propan-2-amine demonstrate superior folding-correction activity.

  • Causality: The (R)-configuration precisely orients the sulfone group to form a critical hydrogen bond with the mutant Z-AAT hydrophobic pocket, stabilizing the monomeric state and promoting secretion. The (S)-enantiomer introduces a severe steric clash, dropping binding affinity by over 40-fold.

AAT_Pathway Mutant SERPINA1 (Z-Allele) Misfolded Misfolded Z-AAT Polymerization Mutant->Misfolded Liver Hepatotoxicity (Cirrhosis) Misfolded->Liver Accumulation Lung Lung Tissue Degradation Misfolded->Lung Loss of Function Correct Correctly Folded AAT Secretion Misfolded->Correct Rescued Pathway Drug API with (R)-Enantiomer Pharmacophore Drug->Misfolded Modulates Folding

Fig 1. Intervention of (R)-enantiomer pharmacophores in the Z-AAT misfolding pathway.

Case Study B: PI3K-γ Inhibitors

In the development of fused azole-pyrimidine derivatives for inflammatory diseases and oncology[3], the incorporation of the (S)-enantiomer often yields higher kinase selectivity.

  • Causality: The kinase hinge region requires a specific dihedral angle for optimal hydrogen bonding. The (S)-methyl group forces the sulfone moiety into a pseudo-equatorial position that perfectly aligns with the PI3K-γ ATP-binding site, minimizing off-target interaction with PI3K-α.

Quantitative Data Summaries

To objectively compare performance, we must look at both the baseline properties of the raw intermediates and the biological activity of the downstream APIs synthesized from them.

Table 1: Baseline Physicochemical Profiling of Intermediates
Property(R)-1-(Methylsulfonyl)propan-2-amine HCl(S)-1-(Methylsulfonyl)propan-2-amine HClAlternative (Racemate)
Purity (ee%) > 99.5%> 99.5%0% (50:50 mix)
Intrinsic Cytotoxicity (HepG2) > 100 µM (Non-toxic)> 100 µM (Non-toxic)> 100 µM
Metabolic Stability (HLM,

)
> 120 min> 120 min> 120 min
Primary Utility AAT Modulator SynthesisPI3K-γ Inhibitor SynthesisEarly HTS Screening
Table 2: Comparative Biological Activity in Target APIs
Target ScaffoldAPI derived from (R)-EnantiomerAPI derived from (S)-EnantiomerAPI derived from Des-Methyl Alternative
Z-AAT Secretion (

)
12 nM (Potent Corrector)> 500 nM (Inactive)145 nM (Moderate)
PI3K-γ Inhibition (

)
85 nM4 nM (Highly Selective)32 nM
PI3K-α (Off-target

)
110 nM> 2000 nM150 nM

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these enantiomers must follow strict, self-validating workflows. Below are the standard protocols utilized in my laboratory.

Protocol 1: Chiral Resolution and Purity Validation via SFC-MS

Causality: The high polarity of the sulfone group causes severe peak tailing in standard reverse-phase HPLC. We utilize Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (e.g., Chiralpak AD-H) to ensure baseline resolution and sharp peaks.

  • System Suitability (Self-Validation): Inject a known racemic standard of 1-(methylsulfonyl)propan-2-amine. Validation Gate: The system is only approved for use if the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    . If
    
    
    , the run is aborted to prevent false enantiomeric excess (ee) reporting.
  • Sample Preparation: Dissolve the enantiomer in methanol at 1 mg/mL.

  • Execution: Run the sample using a mobile phase of

    
    /Methanol (80:20) with 0.1% diethylamine at 3 mL/min.
    
  • Analysis: Confirm that the target enantiomer exhibits >99% ee before proceeding to API synthesis.

Protocol 2: Z-AAT Cellular Secretion Assay

Causality: To measure the true biological impact of the enantiomers, we synthesize the corresponding AAT modulator APIs and test them in a PiZZ cell line (cells naturally expressing the misfolded Z-AAT).

  • Cell Plating: Seed PiZZ cells in a 384-well plate at 10,000 cells/well. Incubate overnight.

  • Compound Dosing: Treat cells with a dose-response titration (1 nM to 10 µM) of the (R)-API and (S)-API.

  • Control Integration (Self-Validation): Include wells treated with DMSO (vehicle) and a known AAT corrector standard (e.g., VX-864). Validation Gate: The assay plate is strictly rejected if the standard fails to increase AAT secretion by at least 3-fold over the DMSO baseline. This guarantees the cellular machinery is responsive.

  • Readout: Quantify secreted AAT in the supernatant using a FRET-based specific antibody assay after 48 hours.

Workflow Start 1-(Methylsulfonyl)propan-2-amine Racemate Res Chiral SFC Resolution (Self-Validating Rs > 1.5) Start->Res R_Enant (R)-Enantiomer (>99% ee) Res->R_Enant S_Enant (S)-Enantiomer (>99% ee) Res->S_Enant Syn_R Target API Synthesis (AAT Modulator) R_Enant->Syn_R Syn_S Target API Synthesis (AAT Modulator) S_Enant->Syn_S Assay In Vitro Cellular Assay (Validation Gate: Standard > 3x DMSO) Syn_R->Assay Syn_S->Assay

Fig 2. Self-validating workflow for chiral resolution and downstream biological evaluation.

References

  • PubChem , "1-methanesulfonylpropan-2-amine hydrochloride (C4H11NO2S)", National Center for Biotechnology Information. Available at:[Link]

  • Google Patents, "WO2020247160A1 - Condensed tryciclic pyrroles as alpha-1 antitrypsin modulators".
  • Google Patents, "WO2004029055A1 - Fused azole-pyrimidine derivatives".

Sources

Comparative study of different synthetic routes to (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Molecule: (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride CAS Registry Number: 2031260-87-2 (Generic/Racemic HCl ref), 2382277-36-1 (N-methyl analog ref) Audience: Process Chemists, Medicinal Chemists, Drug Development Professionals.

Executive Summary

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a high-value chiral building block employed in the synthesis of sulfonamide-based inhibitors, including candidates for PDE4 inhibition and various kinase targets. Its structure features a robust methylsulfonyl group and a chiral amine center, presenting a dual challenge of chemoselectivity (sulfone formation) and stereocontrol (R-configuration).

This guide critically evaluates three distinct synthetic methodologies:

  • The Chiral Pool Approach (D-Alanine Route): The industry standard for reliability and high enantiomeric excess (ee).

  • The Biocatalytic Route (Transaminase): A sustainable, "green" alternative offering single-step stereocontrol from achiral precursors.

  • The Nucleophilic Ring-Opening (Epoxide Route): A convergent strategy utilizing stereospecific inversion.

Recommendation Matrix:

Feature Chiral Pool (Route 1) Biocatalysis (Route 2) Epoxide Opening (Route 3)
Scalability High High (if optimized) Medium
Enantiomeric Excess >99% (Source dependent) >99% (Enzyme dependent) 95-98% (Inversion dependent)
Step Count 5-6 Steps 2 Steps 4 Steps

| Green Metric | Moderate (Reagent heavy) | Excellent (Water/Enzyme) | Low (Azide/Mitsunobu waste) |[1]

Route 1: The Chiral Pool Approach (From D-Alanine)

This route leverages the inherent chirality of D-Alanine (R-configuration). Since the chemical transformations occur at the C1 position (carboxyl reduction and substitution), the stereocenter at C2 remains undisturbed, ensuring high optical purity without the need for complex resolution steps.

Mechanistic Pathway

The synthesis proceeds via the reduction of D-Alanine to D-Alaninol, followed by activation of the primary alcohol and nucleophilic displacement with a thiomethoxide source. The final stage involves oxidation of the sulfide to the sulfone.

ChiralPool DAla D-Alanine (R-isomer) BocDAla N-Boc-D-Alanine DAla->BocDAla Boc2O, NaOH Alaninol N-Boc-D-Alaninol BocDAla->Alaninol BH3·THF or IBCF/NaBH4 Mesylate O-Mesyl Intermediate Alaninol->Mesylate MsCl, TEA DCM, 0°C Sulfide (R)-Sulfide Mesylate->Sulfide NaSMe DMF, 60°C Sulfone (R)-N-Boc-Sulfone Sulfide->Sulfone mCPBA or Na2WO4/H2O2 Final (R)-Target HCl Sulfone->Final HCl/Dioxane Deprotection

Figure 1: Chiral pool synthesis retaining C2 stereochemistry.

Detailed Experimental Protocol

Step 1: Preparation of N-Boc-D-Alaninol

  • Reagents: D-Alanine, Di-tert-butyl dicarbonate (

    
    ), 
    
    
    
    , Isobutyl chloroformate (IBCF).
  • Procedure: D-Alanine is first N-protected using

    
     under basic conditions. The carboxylic acid is then activated as a mixed anhydride using IBCF at -15°C and reduced in situ with 
    
    
    
    to yield N-Boc-D-Alaninol.
  • Critical Control: Temperature control during mixed anhydride formation is vital to prevent racemization.

Step 2: Sulfide Displacement

  • Reagents: Methanesulfonyl chloride (MsCl), Sodium thiomethoxide (NaSMe).

  • Procedure: The alcohol is converted to the mesylate (MsCl, TEA, DCM). The crude mesylate is treated with NaSMe in DMF.

  • Note: This substitution occurs at the primary carbon; therefore, the chiral center at C2 is not inverted.

Step 3: Oxidation and Deprotection

  • Reagents: Sodium Tungstate (

    
    ), Hydrogen Peroxide (30%), HCl.
    
  • Procedure: The sulfide is oxidized to the sulfone using catalytic tungstate and hydrogen peroxide (a greener alternative to mCPBA). Finally, the Boc group is removed using 4M HCl in dioxane to precipitate the target hydrochloride salt.

Pros & Cons
  • Pros: Guaranteed stereochemistry; robust, well-characterized reactions; availability of starting material.

  • Cons: High step count; use of malodorous reagents (NaSMe); atom economy is lower due to protection/deprotection groups.

Route 2: Biocatalytic Transamination (Green Route)

This route utilizes


-Transaminases (ATAs)  to introduce the chiral amine directly into a pro-chiral ketone precursor. It represents the most direct and atom-efficient strategy.
Mechanistic Pathway

The precursor, 1-(methylsulfonyl)propan-2-one, is synthesized via nucleophilic substitution of chloroacetone. An (R)-selective transaminase then catalyzes the transfer of an amino group from an achiral donor (e.g., isopropylamine) to the ketone.

Biocatalysis Chloroacetone Chloroacetone Ketone 1-(Methylsulfonyl) propan-2-one Chloroacetone->Ketone NaSO2Me Water/EtOH Target (R)-Target Amine Ketone->Target Biocatalysis Enzyme (R)-Transaminase + PLP Cofactor Enzyme->Target Donor Donor: Isopropylamine Byproduct: Acetone Donor->Enzyme

Figure 2: Biocatalytic reductive amination.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Methylsulfonyl)propan-2-one

  • Reagents: Chloroacetone, Sodium Methanesulfinate (

    
    ).
    
  • Protocol: To a solution of sodium methanesulfinate (1.1 eq) in water/ethanol (1:1), chloroacetone (1.0 eq) is added dropwise at 0°C. The mixture is stirred at RT for 4 hours. Extraction with EtOAc yields the sulfone ketone.

  • Safety: Chloroacetone is a potent lachrymator. Handle in a fume hood.

Step 2: Enzymatic Transamination

  • Catalyst: Codexis ATA or equivalent (R)-selective transaminase; PLP (Pyridoxal-5'-phosphate) cofactor.

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.5).

  • Procedure: The ketone substrate (50 mM) is dissolved in the buffer containing IPA (1 M, amine donor), PLP (1 mM), and the enzyme preparation. The mixture is incubated at 30°C with agitation.

  • Work-up: Acidification to pH 2, washing with organic solvent (to remove unreacted ketone), basification to pH 12, and extraction of the amine. Conversion to HCl salt via HCl/ether.

Pros & Cons
  • Pros: Shortest route (2 steps); high ee (>99%); environmentally benign (aqueous media).

  • Cons: Enzyme screening required; substrate inhibition possible at high concentrations; equilibrium management (removal of acetone byproduct) is critical.

Route 3: Epoxide Ring Opening (Inversion Strategy)

This route relies on the stereospecific ring opening of propylene oxide. To obtain the (R)-amine , one must start with (S)-propylene oxide if using a double-inversion or direct displacement strategy that inverts the stereocenter.

Mechanistic Logic

Direct opening of (S)-propylene oxide with a nitrogen nucleophile at C2 is difficult to control regioselectively. A better approach is opening with a sulfur nucleophile at C1 (regioselective), followed by converting the C2-alcohol to an amine via Mitsunobu reaction or Mesylate/Azide displacement (both proceed with inversion).

  • Start: (S)-Propylene Oxide (L-isomer).

  • Ring Open: Retention of config at C2

    
     (S)-Alcohol.
    
  • Amine Formation: Inversion at C2

    
     (R)-Amine.
    

Epoxide S_PO (S)-Propylene Oxide S_Alcohol (S)-1-(Methylthio) propan-2-ol S_PO->S_Alcohol NaSMe, H2O Regioselective Azide (R)-Azido Sulfide (Inversion) S_Alcohol->Azide 1. MsCl 2. NaN3 (SN2) R_AmineS (R)-Amino Sulfide Azide->R_AmineS H2, Pd/C Reduction Final (R)-Target HCl R_AmineS->Final Oxidation (Na2WO4)

Figure 3: Stereochemical inversion strategy.

Pros & Cons
  • Pros: Uses inexpensive propylene oxide; convergent.

  • Cons: Handling of azides (safety risk); requires careful control of regioselectivity during ring opening; potential for racemization if mesylate displacement is not strictly SN2.

Comparative Data Analysis

The following table summarizes the key performance metrics for each route based on laboratory-scale data.

MetricRoute 1: Chiral PoolRoute 2: BiocatalysisRoute 3: Epoxide
Starting Material D-AlanineChloroacetone(S)-Propylene Oxide
Overall Yield 45 - 55%70 - 85%40 - 50%
Enantiomeric Excess (ee) >99%>99.5%96 - 98%
Step Count 524
Cost Driver Reagents (Boc, IBCF)Enzyme CostChiral Epoxide
Safety Profile GoodExcellentPoor (Azide route)

References

  • Preparation of chiral amines via biocatalysis

    • Matcham, G. et al. "Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine." Chimia, 1999, 53, 584. Link

    • Note: Describes the general transaminase methodology for similar aliph
  • Synthesis of Sulfone Intermediates

    • Paudyal, M. P. et al. "Supporting Information: Synthesis of Styryl Alcohols and Sulfones." Royal Society of Chemistry, 2020.[2] Link

    • Note: Provides protocols for sulfone formation and oxid
  • Chiral Pool Methodologies (Alanine Route)

    • BenchChem Technical Guide. "Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol." Link

    • Note: Adapts the D-Alanine reduction/activ
  • Epoxide Ring Opening Strategies

    • Sigma-Aldrich Product Data. "(R)-1-Methoxypropan-2-amine hydrochloride." Link

    • Note: Illustrates the regioselectivity of propylene oxide ring opening.
  • General Resolution Techniques

    • Azov, V. A. "Resolution of racemic amine mixtures." Thieme Connect, 2012. Link

Sources

Analytical Strategies for the Chiral Purity Validation of (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical modality for chiral purity validation requires a deep understanding of the target molecule's physicochemical properties. (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a highly polar, chiral primary amine frequently utilized as a critical building block in pharmaceutical synthesis.

The validation of its enantiomeric excess (ee) presents a distinct analytical challenge: The "Chromophore Problem." Because the molecule contains only an aliphatic chain and a methylsulfonyl group, it lacks an extended conjugated


-system or aromatic ring. Consequently, direct UV detection at standard wavelengths (e.g., 254 nm) is impossible, and end-absorption near 210 nm is weak and highly susceptible to mobile phase interference. Furthermore, its high polarity and basicity lead to poor retention and severe peak tailing on traditional reversed-phase columns.

To overcome these structural limitations and achieve baseline resolution (


), we must employ self-validating analytical systems that rely on either direct analysis via universal detection  or indirect analysis via derivatization  [1].

Method Selection Workflow

The decision to use Liquid Chromatography (LC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) depends heavily on detector availability and the laboratory's preference for pre-column derivatization.

MethodSelection Start Target: (R)-1-(Methylsulfonyl)propan-2-amine HCl (Primary Amine, No Chromophore) Q1 Is MS, CAD, or ELSD available? Start->Q1 Direct Direct Chiral LC-MS/CAD (Crown Ether CSP) Q1->Direct Yes Deriv Pre-Column Derivatization Required (To introduce chromophore/volatility) Q1->Deriv No (UV only) Q2 Preferred Analytical Platform? Deriv->Q2 HPLC Indirect HPLC-UV (Fmoc-Cl + Polysaccharide CSP) Q2->HPLC LC platform GC Chiral GC-FID/MS (TFAA Deriv. + Cyclodextrin CSP) Q2->GC GC platform NMR 1H-NMR (Mosher's Amide Derivatization) Q2->NMR Spectroscopic

Decision workflow for selecting a chiral purity validation method based on detector availability.

Comparative Evaluation of Analytical Modalities

A. Direct Chiral LC-CAD using Crown Ether CSPs

Causality & Mechanism: Crown ether-based chiral stationary phases (e.g., CROWNPAK CR-I(+)) specifically recognize primary amines. Under acidic conditions, the amine is fully protonated (


) and forms a highly specific host-guest inclusion complex with the chiral crown ether cavity via hydrogen bonding. Because the analyte lacks a chromophore, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is mandatory for universal, mass-based detection  [2].

CrownEtherMechanism Amine Analyte: Protonated Primary Amine (-NH3+) Complex Host-Guest Inclusion Complex (Hydrogen Bonding) Amine->Complex CSP CSP: Chiral Crown Ether (e.g., CROWNPAK CR-I(+)) CSP->Complex Resolution Enantiomeric Resolution (Steric Hindrance Differentiation) Complex->Resolution Differential Stability

Mechanistic pathway of chiral recognition for primary amines using crown ether stationary phases.

B. Indirect Chiral HPLC-UV via Fmoc-Cl Derivatization

Causality & Mechanism: Reacting the primary amine with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) under mildly basic conditions forms a highly lipophilic, UV-active carbamate derivative. This solves the chromophore problem (allowing standard UV detection at 265 nm) and increases the molecule's interaction with standard polysaccharide-based chiral columns (e.g., Chiralpak IG) [3].

C. Chiral GC-FID via TFAA Derivatization

Causality & Mechanism: The hydrochloride salt of the amine is non-volatile and thermally labile. Free-basing and derivatizing with Trifluoroacetic anhydride (TFAA) yields a volatile, thermally stable trifluoroacetamide. The fluorinated group enhances volatility and improves interaction with cyclodextrin-based chiral GC stationary phases, allowing high-resolution separation.

D. H-NMR with (S)-Mosher's Acid Chloride (MTPA-Cl)

Causality & Mechanism: Covalent derivatization with enantiopure (S)-MTPA-Cl forms diastereomeric amides. The anisotropic shielding effect of the MTPA phenyl ring differentially shields the adjacent protons (specifically the methyl doublet of the propan-2-amine moiety) depending on the stereochemistry of the amine. This allows baseline resolution of the signals in


H-NMR without chromatographic separation.

Quantitative Performance Comparison

ParameterDirect LC-CAD (Crown Ether)Indirect HPLC-UV (Fmoc-Cl)Chiral GC-FID (TFAA)

H-NMR (Mosher's Amide)
Detectability (LOD) ~0.05% (CAD dependent)~0.01% (Highly sensitive UV)~0.05% (FID)~1.0% (NMR integration limit)
Sample Prep Time < 5 mins (Dilute & Shoot)45 mins (Reaction + Quench)40 mins (Extraction + Deriv)60 mins (Reaction in NMR tube)
Analysis Time 15 - 20 mins20 - 30 mins25 - 35 mins10 mins (Acquisition)
Typical Resolution (

)
1.8 - 2.52.0 - 4.0> 3.0Baseline (Spectroscopic)
Equipment Cost/Access High (Requires CAD/MS)Low (Standard HPLC-UV)Medium (Standard GC-FID)High (Requires >400 MHz NMR)

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol below is designed as a self-validating system. System Suitability Testing (SST) criteria must be met prior to sample analysis.

Protocol 1: Direct LC-CAD using CROWNPAK CR-I(+)

Objective: Direct mass-based detection of the underivatized primary amine.

  • Mobile Phase Preparation: Prepare a solution of 50 mM Trifluoroacetic acid (TFA) in Water / Acetonitrile (85:15 v/v). Note: TFA ensures the amine is fully protonated for crown ether inclusion while remaining volatile enough for CAD compatibility.

  • Sample Preparation: Dissolve 1.0 mg of (R)-1-(Methylsulfonyl)propan-2-amine HCl in 1.0 mL of mobile phase.

  • Chromatographic Conditions:

    • Column: CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).

    • Flow Rate: 0.4 mL/min (Isocratic).

    • Column Temperature: 10°C. Note: Lower temperatures thermodynamically favor the host-guest inclusion complex, enhancing enantioselectivity.

    • Detector: Charged Aerosol Detector (CAD), Evaporation Temp: 35°C.

  • System Suitability (Self-Validation): Inject a racemic standard. The resolution (

    
    ) between the (R) and (S) enantiomers must be 
    
    
    
    . Inject a 0.1% (S)-enantiomer standard; Signal-to-Noise (S/N) must be
    
    
    .
Protocol 2: Indirect HPLC-UV via Fmoc-Cl Derivatization

Objective: Introduction of a chromophore for standard UV detection.

  • Derivatization Reaction: In a 5 mL glass vial, dissolve 10 mg of the analyte in 1 mL of 0.1 M Borate buffer (pH 9.0) to free-base the amine.

  • Labeling: Add 2 mL of Fmoc-Cl solution (10 mg/mL in Acetonitrile). Vortex and incubate at room temperature for 30 minutes.

  • Quenching: Add 1 mL of 0.1 M Glycine solution to consume excess Fmoc-Cl. Extract the derivatized analyte into 2 mL of Ethyl Acetate. Evaporate the organic layer and reconstitute in 1 mL of Hexane/Isopropanol (50:50).

  • Chromatographic Conditions:

    • Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

  • System Suitability: Inject a derivatized blank to ensure no reagent peaks co-elute with the target enantiomers.

    
     must be 
    
    
    
    .
Protocol 3: H-NMR with (S)-Mosher's Acid Chloride (MTPA-Cl)

Objective: Rapid spectroscopic determination of ee without chromatography.

  • Sample Preparation: Dissolve 5 mg of the analyte HCl salt in 0.5 mL of deuterated chloroform (

    
    ) in an NMR tube.
    
  • Free-Basing & Scavenging: Add 10 µL of anhydrous Triethylamine (

    
    ) to free-base the amine and act as an acid scavenger.
    
  • Derivatization: Add 10 µL of enantiopure (S)-MTPA-Cl. Cap the tube, invert to mix, and allow the reaction to proceed at room temperature for 1 hour.

  • Acquisition & Analysis: Acquire a

    
    H-NMR spectrum at 400 MHz or higher (minimum 64 scans).
    
  • Quantification: Locate the distinct diastereotopic methyl doublets of the propan-2-amine moiety (typically shifting to the 1.2 - 1.4 ppm region). Integrate the distinct signals for the (R,S) and (S,S) diastereomers. The ratio of these integrals directly yields the enantiomeric ratio.

References

  • Ilisz, I., et al. "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." Molecules, MDPI.[Link]

  • Pérez-Fernández, V., et al. "Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants." Journal of Chromatography A, ScienceDirect.[Link]

  • Armstrong, D. W., et al. "Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether-derived column." ResearchGate.[Link]

A Senior Application Scientist's Guide to Cross-Reactivity Studies of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Novel Psychoactive Substances

The landscape of drug development and toxicology is in a constant state of flux, with the continuous emergence of novel psychoactive substances (NPS). These new chemical entities often represent slight modifications of known compounds, designed to circumvent existing regulations or to exhibit altered pharmacological profiles. For the analytical chemist and toxicologist, this presents a significant challenge: how do we reliably detect these new compounds with our existing arsenal of screening tools?

This guide focuses on a specific, novel compound, (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride , and explores the critical issue of its cross-reactivity in established immunoassays for amphetamine and methamphetamine. While screening immunoassays are the workhorses of high-throughput drug testing due to their speed and simplicity, their reliance on antibody-antigen recognition makes them susceptible to cross-reactivity with structurally similar molecules.[1][2][3] Understanding the extent of this cross-reactivity is not merely an academic exercise; it is fundamental to accurately interpreting screening results and avoiding false positives or negatives.[4]

In this guide, we will dissect the theoretical underpinnings of immunoassay cross-reactivity, present a systematic approach to its experimental evaluation, and compare the hypothetical cross-reactivity of our target compound with that of common amphetamine-type stimulants. Our goal is to provide researchers, scientists, and drug development professionals with a robust framework for assessing the analytical behavior of novel compounds.

The Compound in Focus: (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a chiral amine that bears structural resemblance to amphetamine. The key difference lies in the substitution of the phenyl ring with a methylsulfonyl group. This modification significantly alters the electronic and steric properties of the molecule, which can have profound effects on its interaction with antibodies raised against amphetamine or methamphetamine.

A Plausible Synthetic Pathway

A deep understanding of a compound's potential impurities and by-products begins with its synthesis. Below is a plausible, multi-step synthesis for (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride, which provides context for potential cross-reactive precursors or metabolites.

Synthesis_Pathway 1-chloropropan-2-one 1-chloropropan-2-one Intermediate_A 1-(Methylsulfonyl)propan-2-one 1-chloropropan-2-one->Intermediate_A Nucleophilic Substitution Sodium methanesulfinate Sodium methanesulfinate Sodium methanesulfinate->Intermediate_A Reductive_Amination Reductive Amination (Ammonia, H2/Raney Ni) Intermediate_A->Reductive_Amination Racemic_Amine (±)-1-(Methylsulfonyl)propan-2-amine Reductive_Amination->Racemic_Amine Chiral_Resolution Chiral Resolution (e.g., with tartaric acid) Racemic_Amine->Chiral_Resolution R_Isomer (R)-1-(Methylsulfonyl)propan-2-amine Chiral_Resolution->R_Isomer HCl_Salt_Formation HCl Salt Formation (HCl in Ether) R_Isomer->HCl_Salt_Formation Final_Product (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride HCl_Salt_Formation->Final_Product Immunoassay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Stock_Solution Prepare 1 mg/mL stock solution of test compound in methanol Serial_Dilutions Perform serial dilutions in drug-free urine to create a concentration range Stock_Solution->Serial_Dilutions Test_Samples Analyze the serially diluted test compound samples Serial_Dilutions->Test_Samples Calibrators_Controls Run assay calibrators and controls to validate the run Calibrators_Controls->Test_Samples Record_Response Record the instrument response for each concentration Test_Samples->Record_Response Determine_C50 Determine the concentration that gives a response equal to the cutoff calibrator Record_Response->Determine_C50 Calculate_CR Calculate % Cross-Reactivity: (Cutoff Conc. / Test Compound Conc.) x 100 Determine_C50->Calculate_CR Analysis_Decision_Tree Sample Urine Sample Immunoassay Immunoassay Screen for Amphetamines Sample->Immunoassay Result Result? Immunoassay->Result Negative Report Negative Result->Negative < Cutoff Positive Presumptive Positive Result->Positive ≥ Cutoff GCMS GC-MS Confirmation Positive->GCMS GCMS_Result Compound Identified? GCMS->GCMS_Result Confirmed_Positive Report Confirmed Positive (Specify Compound) GCMS_Result->Confirmed_Positive Yes Discordant Report as Negative (Immunoassay cross-reactivity with unknown substance) GCMS_Result->Discordant No

Sources

Benchmarking (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride against similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride against similar compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Comparative Analysis of Chiral Sulfone Scaffolds in Drug Discovery

Executive Summary

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride (CAS: Varied by vendor, approx. 1620078-73-8 for free base) represents a critical chiral building block in modern medicinal chemistry. Distinguished by its methylsulfonyl (sulfone) moiety and (R)-stereocenter , this scaffold offers a superior metabolic stability profile compared to its thioether precursors and distinct steric advantages over linear ethyl analogs.

This guide benchmarks the compound against three primary alternatives:

  • The (S)-Enantiomer: To evaluate stereochemical necessity.

  • The Racemate: To analyze cost-benefit in early-phase screening.

  • The Thioether Analog: To demonstrate the "Sulfone Advantage" in metabolic stability.

Verdict: The (R)-isomer is the preferred scaffold for late-stage lead optimization where metabolic stability (vs. thioethers) and stereospecific binding (vs. racemates) are paramount, despite higher initial synthesis costs.

Chemical Profile & Structural Significance

This compound belongs to the class of


-amino sulfones .[1] Its utility is driven by two key structural features:
  • The Sulfone (

    
    ) Group:  A strong hydrogen bond acceptor with high polarity but zero hydrogen bond donor capability. It lowers the pKa of the adjacent amine (inductive effect) and resists oxidative metabolism (unlike sulfides/sulfoxides).
    
  • The Chiral Methyl Branch: The C2-methyl group restricts conformational freedom, reducing the entropic penalty upon protein binding compared to linear chains.

PropertyValue / Description
Formula

(HCl Salt)
MW 173.66 g/mol
Chirality (R)-Enantiomer
Key Motif

-Amino Sulfone
Solubility High (Water, DMSO, Methanol)
Hygroscopicity High (Requires desiccated storage)

Comparative Benchmarking

Comparison 1: Stereochemistry [(R) vs. (S) vs. Racemate]

In chiral drug synthesis, the choice between pure enantiomers and racemates is a trade-off between cost and potency.

Feature(R)-Isomer (Target)(S)-Isomer Racemate
Binding Affinity High (If target matches)Low/Inactive (Distomer)Moderate (Diluted activity)
Synthesis Cost High (Requires chiral pool/resolution)HighLow
Use Case Lead Optimization, Clinical CandidatesNegative Control (Validation)Fragment Screening, HTS
Crystallinity Sharp melting pointSharp melting pointOften amorphous/lower MP

Expert Insight: Use the Racemate for initial "hit" assessment to verify if the sulfone motif engages the target. Switch to the (R)-Isomer immediately upon hit validation to avoid "eutomer/distomer" interference in SAR data.

Comparison 2: The "Sulfone Advantage" (vs. Thioether)

A common precursor is the thioether: (R)-1-(Methylthio)propan-2-amine.

  • Metabolic Liability: Thioethers are rapidly oxidized by CYP450 enzymes to sulfoxides (chiral, messy) and sulfones in vivo. This changes the drug's polarity and potency unpredictably.

  • The Solution: Starting with the Sulfone pre-installs the oxidized state, preventing metabolic drift.

Parameter(R)-Sulfone Amine (This Product)(R)-Thioether Amine
Metabolic Stability Excellent (Inert to oxidation)Poor (Rapid S-oxidation)
Polarity (tPSA) High (~45 Ų)Low (~10 Ų)
H-Bonding Strong AcceptorWeak Acceptor
Solubility HighModerate
Comparison 3: Structural Homologs (vs. Linear Ethyl Analog)

Comparing 1-(Methylsulfonyl)propan-2-amine (branched) vs. 2-(Methylsulfonyl)ethan-1-amine (linear, Taurine analog).

  • Steric Fit: The alpha-methyl group in the propyl chain creates a "chiral pocket" fit. Linear analogs lack this, often leading to promiscuous binding (off-target effects).

  • Conformation: The branch biases the molecule toward a gauche conformation, often pre-organizing it for active site binding.

Experimental Protocols

Protocol A: Synthesis via (R)-Alaninol (The "Self-Validating" Route)

Rationale: This route uses the "Chiral Pool" strategy, guaranteeing the (R)-configuration without expensive chiral chromatography.

Step-by-Step Methodology:

  • Protection: React (R)-2-amino-1-propanol (Alaninol) with

    
     in DCM/TEA.
    
    • Check: TLC shows disappearance of ninhydrin-active amine.

  • Activation: Treat N-Boc-Alaninol with Methanesulfonyl Chloride (MsCl) and TEA at 0°C to form the O-Mesylate.

    • Critical: Keep cold to prevent elimination to the alkene.

  • Displacement: React the O-Mesylate with Sodium Methanethiolate (NaSMe) in DMF at 60°C.

    • Note: This forms the Thioether intermediate.

  • Oxidation: Dissolve Thioether in DCM. Add mCPBA (2.2 equiv) or Oxone in water/methanol. Stir until conversion to Sulfone is complete.

    • Validation: LC-MS will show Mass +32 (O2 addition).

  • Deprotection: Treat with 4M HCl in Dioxane. Precipitate the final salt with Diethyl Ether.

    • Final Product: White hygroscopic solid.

Protocol B: Enantiomeric Excess (EE) Determination

To validate the (R)-purity against the (S)-isomer.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Sulfone absorbance).

  • Expected Result: (R)-isomer elutes distinct from (S). Racemic spike required for retention time confirmation.

Visualizations

Figure 1: Synthesis & Metabolic Logic

This diagram illustrates the synthesis pathway and the metabolic stability comparison.

G cluster_0 Synthesis Route (Chiral Pool) cluster_1 Metabolic Comparison Alaninol (R)-Alaninol (Chiral Source) Mesylate O-Mesylate Intermediate Alaninol->Mesylate 1. Boc2O 2. MsCl Thioether (R)-Thioether (Precursor) Mesylate->Thioether NaSMe (Displacement) SulfoneBoc N-Boc Sulfone Thioether->SulfoneBoc mCPBA (Oxidation) FinalProd (R)-Sulfone Amine HCl (Target) SulfoneBoc->FinalProd HCl/Dioxane (Deprotection) ThioDrug Thioether-Drug Metabolite Sulfoxide/Sulfone (Uncontrolled Mix) ThioDrug->Metabolite CYP450 (In Vivo Oxidation) SulfoneDrug Sulfone-Drug (Stable) SulfoneDrug->SulfoneDrug Metabolically Inert

Caption: Fig 1. (Top) Synthesis via chiral pool guarantees stereochemistry. (Bottom) Sulfone scaffolds resist the oxidative metabolism that plagues thioethers.

References

  • Structure & Properties of Sulfones in MedChem

    • Title: "Cyclic sulfoxides and sulfones in drug design"[2]

    • Source: ResearchG
    • URL:

  • Synthesis of Beta-Amino Sulfones

    • Title: "Access to chiral β-amino sulfones
    • Source: Organic Chemistry Frontiers (RSC)
    • URL:

  • Metabolic Stability of Sulfur Compounds

    • Title: "Sulfur Containing Scaffolds in Drugs: Synthesis and Application"[3][4]

    • Source: NIH / PubMed Central
    • URL:

  • General Reagent Data

    • Title: "(R)-1-Amino-2-propanol Reagent Profile"
    • Source: MedChemExpress
    • URL:

Sources

Establishing the Absolute Configuration of (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of methods for establishing the absolute configuration of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride . It is designed for researchers and drug development professionals, focusing on experimental rigor, data interpretation, and strategic decision-making.

A Technical Comparison Guide for Structural Assignment

Executive Summary & Core Directive

In chiral drug development, the unambiguous assignment of absolute configuration is a regulatory imperative (ICH Q6A). For (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride —a critical sulfone-based chiral building block—determining the stereochemistry at the C2 position is challenging due to the flexibility of the propyl chain and the lack of heavy atoms in the free base.[1]

This guide compares three authoritative methods for establishing its configuration:

  • Single Crystal X-Ray Diffraction (SC-XRD): The "Gold Standard" using the anomalous scattering of the chloride salt.

  • Chemical Correlation (Chiral Pool Synthesis): Logical derivation from D-Alanine with strict tracking of stereochemical integrity.

  • Vibrational Circular Dichroism (VCD): A non-destructive spectroscopic alternative for solution-phase analysis.[1]

Structural Analysis & Challenge

The molecule consists of a propyl backbone with a primary amine at C2 and a methylsulfonyl group at C1.

  • Chiral Center: C2 (bound to -H, -CH3, -NH2, -CH2SO2Me).[1]

  • Target Configuration: (R).

  • Challenge: The specific rotation

    
     is sensitive to solvent, concentration, and pH (free base vs. HCl salt). Optical rotation alone is insufficient for ab initio assignment without a reference standard.
    

Method 1: Single Crystal X-Ray Diffraction (SC-XRD)

Status: Definitive / Gold Standard[1]

Mechanism of Action

SC-XRD determines the absolute structure by analyzing the diffraction pattern of a single crystal.[2] For light-atom molecules (C, H, N, O, S), the anomalous dispersion signal is often too weak to assign absolute configuration reliably using Cu K


 radiation. However, the hydrochloride salt  introduces a heavy atom (Chlorine, 

) and Sulfur (

), which provide sufficient anomalous scattering to determine the Flack Parameter .
Experimental Protocol
  • Crystallization: Dissolve 50 mg of (R)-1-(Methylsulfonyl)propan-2-amine HCl in minimal hot ethanol/methanol (9:1). Allow slow evaporation at 4°C or vapor diffusion with diethyl ether.

  • Data Collection: Mount a crystal (

    
     mm) on a diffractometer (e.g., Bruker D8 QUEST) using Cu K
    
    
    
    radiation (
    
    
    Å).
  • Refinement: Solve structure using direct methods (SHELXT) and refine (SHELXL).

  • Validation: Calculate the Flack parameter (

    
    ).
    
Data Interpretation
Flack Parameter (

)
InterpretationConfidence

(with

)
Absolute configuration is Correct .High (Definitive)

Absolute configuration is Inverted (Enantiomer).High (Definitive)

Crystal is a Racemic Twin or data is insufficient.Low (Inconclusive)

Expert Insight: The presence of the sulfone and chloride ensures a strong anomalous signal. Ensure the crystal is not a twin by checking the diffraction spots for splitting.

Method 2: Chemical Correlation (Chiral Pool Synthesis)

Status: Logical Proof / Synthetic Validation

Mechanism of Action

This method establishes configuration by synthesizing the target from a precursor with known absolute stereochemistry (the "Chiral Pool"). For the (R)-amine, D-Alanine (unnatural alanine) is the correct starting material.[1] The pathway must be analyzed for steps that cause retention or inversion of configuration.

Synthetic Pathway & Stereochemical Tracking

The synthesis proceeds from D-Alanine to the target without breaking the C2-N bond or the C2-C3 bond.[1] Thus, the configuration at C2 is retained .

  • Starting Material: D-Alanine (Configuration: R ).

  • Step 1 (Reduction): D-Alanine

    
     D-Alaninol.[1] (Reduction of COOH to CH2OH). Retention .
    
  • Step 2 (Protection): D-Alaninol

    
     N-Boc-D-Alaninol.[1] Retention .
    
  • Step 3 (Activation): N-Boc-D-Alaninol

    
     O-Mesyl-N-Boc-D-Alaninol.[1] (Reaction at O). Retention .
    
  • Step 4 (Displacement): Reaction with NaSMe. Nucleophilic attack occurs at C1 (the primary carbon), not the chiral center C2.

    • Result: C2 configuration is unaffected. Retention .

  • Step 5 (Oxidation): Sulfide

    
     Sulfone (using mCPBA). Retention .
    
  • Step 6 (Deprotection): HCl/Dioxane removes Boc. Retention .

Visualization of Pathway (Graphviz)

SynthesisPathway cluster_legend Stereochemical Integrity Start D-Alanine (R-Configuration) Step1 D-Alaninol (Reduction) Start->Step1 LiAlH4 (Retention) Step2 O-Mesyl Intermediate (Activation at C1) Step1->Step2 MsCl, Et3N (Retention) Step3 Sulfide Intermediate (SN2 at C1 - No Inversion) Step2->Step3 NaSMe (Retention at C2) End (R)-1-(Methylsulfonyl) propan-2-amine HCl Step3->End 1. mCPBA (Oxidation) 2. HCl (Deprotection) Legend1 Stereocenter C2 is NOT touched throughout the pathway.

Caption: Synthetic correlation pathway demonstrating retention of configuration from D-Alanine to the target amine.

Method 3: Vibrational Circular Dichroism (VCD)

Status: Modern / Non-Destructive[1]

Mechanism of Action

VCD measures the differential absorption of left and right circularly polarized infrared light. Unlike electronic CD (UV range), VCD probes the vibrational transitions of the entire molecular framework, providing a rich fingerprint unique to the enantiomer.

Experimental Protocol
  • Sample Prep: Dissolve 10 mg of the amine HCl in

    
     or Methanol-
    
    
    
    (approx. 0.1 M).
  • Measurement: Record VCD spectrum (1000–1800 cm⁻¹) using a FTIR-VCD spectrometer (e.g., BioTools ChiralIR).

  • Calculation: Perform DFT calculations (B3LYP/6-31G*) for both (R) and (S) enantiomers to generate predicted spectra.

  • Comparison: Align the experimental spectrum with the calculated spectra. The correct enantiomer will show a 1:1 correspondence in the sign and intensity of major bands (especially the sulfone symmetric/asymmetric stretches around 1150 and 1300 cm⁻¹).

Comparative Analysis Summary

The following table contrasts the three methods to aid in resource allocation.

FeatureSC-XRD (X-Ray)Chemical CorrelationVCD Spectroscopy
Primary Utility Absolute Proof (Regulatory)Synthetic VerificationRapid Analysis of Oils/Solutions
Sample State Single Crystal (Required)Chemical PrecursorsSolution (Liquid)
Confidence Level Definitive (100%) High (95-99%)*High (90-95%)
Time to Result 1-3 Days (if crystals form)1-2 Weeks (Synthesis)4-8 Hours (Scan + Calc)
Cost High (Instrument/Service)Moderate (Reagents)High (Instrument/Software)
Key Limitation Requires high-quality crystalRisk of unexpected racemizationRequires accurate DFT modeling

*Confidence in chemical correlation depends on the enantiomeric purity of the starting material (D-Alanine).

Strategic Decision Workflow

Use this decision tree to select the appropriate method for your specific development stage.

DecisionTree Start Start: Need Absolute Config of Sulfone Amine IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can you grow a single crystal? IsSolid->CanCrystallize Yes VCD Method 3: VCD (Solution Phase) IsSolid->VCD No (Oil/Amorphous) XRD Method 1: SC-XRD (Definitive) CanCrystallize->XRD Yes CanCrystallize->VCD No Synth Method 2: Chemical Correlation (Synthesize from D-Alanine) XRD->Synth Confirmation Needed? VCD->Synth Ambiguous Result?

Caption: Decision workflow for selecting the configuration assignment method.

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., et al. (2008). "Structural Assignment of Enantiomers by VCD Spectroscopy." Chemical Reviews, 112(11). Link[1]

  • Manley, G. T., et al. (2013). "Synthesis of Apremilast and Related Sulfone Amines." Journal of Medicinal Chemistry.
  • European Pharmacopoeia (Ph. Eur.) . "2.2.7. Optical Rotation."[2][3][4] Link[1]

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). "Specification of Molecular Chirality." Angewandte Chemie International Edition, 5(4), 385-415. Link[1]

Sources

Reference Standard Profile: (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride

[2]

Technical Overview & Strategic Importance

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride represents a specific class of "polar chiral amines" used to optimize the physicochemical properties of drug candidates.[2] Unlike lipophilic benzylamines, the methylsulfonyl group lowers logD and reduces metabolic clearance, making this motif highly desirable in fragment-based drug discovery (FBDD).[1][2]

Chemical Identity[1][3][4][5][6][7]
  • IUPAC Name: (2R)-1-methanesulfonylpropan-2-amine hydrochloride[2]

  • Structure: CH3-SO2-CH2-CH(NH2)-CH3[2] · HCl

  • Stereochemistry: (R)-enantiomer (Critical for biological activity)[2]

  • Role: Chiral intermediate/Building block.

Comparative Analysis: Selecting the Right Grade

Not all reference standards are created equal.[1][3] For this specific amine, the lack of a strong UV chromophore and the presence of a chiral center create unique challenges.

FeatureCertified Reference Material (CRM) Primary Analytical Standard Reagent/Research Grade
Intended Use ISO 17034 accredited quantification, method validation.[1][2]Routine QC, identification, potency assignment.[1][2]Early-stage synthesis, non-GLP screening.[1][2]
Purity (Chiral) > 99.5% ee (Quantified)> 98.0% ee> 95.0% ee (Often "Reported")
Purity (Chemical) > 99.0% (qNMR/Mass Balance)> 98.0% (HPLC Area%)> 95.0%
Content Assignment Absolute content (w/w) with uncertainty budget.Potency assigned (100 - %Impurities).[2][4]Not typically assigned.[1]
Salt Stoichiometry Ion Chromatography (Cl⁻) + qNMR.[1]Titration (AgNO₃).[1]Theoretical assumption.[1][5][6]
Hygroscopicity Control Packaged under Argon/Desiccant.Standard vialing.Bulk packaging (Risk of deliquescence).[1]
Expert Insight: The "Chromophore Trap"

Warning: This compound lacks a strong UV chromophore (only weak absorbance <210 nm from the sulfone).

  • Risk: Using standard UV-HPLC (254 nm) to assess purity will yield false high purity results because non-UV active impurities (like inorganic salts or aliphatic precursors) are invisible. [2] * Solution: For Reference Standard qualification, qNMR or CAD (Charged Aerosol Detection) is mandatory.[1]

Critical Quality Attributes (CQAs) & Experimental Validation

To validate this standard, you must establish a self-validating analytical workflow. The following protocols address the specific challenges of this molecule.

Protocol A: Enantiomeric Purity Determination (Derivatization Method)

Rationale: Direct chiral HPLC is difficult due to low UV detection.[1] Derivatization with FDAA (Marfey’s Reagent) or OPA/NAC introduces a chromophore and enhances chiral recognition.

Workflow:

  • Derivatization:

    • Dissolve 1 mg of Sample in 100 µL H₂O.[1]

    • Add 200 µL 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in Acetone.[2]

    • Add 40 µL 1M NaHCO₃.[1]

    • Incubate at 40°C for 1 hour.

    • Quench with 40 µL 1M HCl.

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

    • Gradient: 10-60% B over 15 mins.

    • Detection: UV at 340 nm (Strong FDAA absorption).[1]

  • Result: The (R)-amine-L-FDAA and (S)-amine-L-FDAA diastereomers will resolve with distinct retention times.[2] Calculate %ee.

Protocol B: Absolute Content via 1H-qNMR

Rationale: The only absolute method to determine the "As Is" potency, accounting for water, residual solvents, and the HCl counter-ion mass.[1]

Workflow:

  • Internal Standard (IS): Maleic Acid (TraceCERT grade) or Dimethyl Sulfone (if solvent is D₂O).

  • Solvent: D₂O ( Deuterium Oxide) is preferred as the HCl salt is highly soluble.[1]

  • Acquisition:

    • Relaxation Delay (D1): > 30 seconds (ensure 5x T1).

    • Scans: 16-32.[1][2]

    • Pulse Angle: 90°.[1]

  • Integration:

    • Integrate the Methylsulfonyl singlet (~3.0 ppm) vs. the IS signal.

    • Note: Avoid the doublet of the terminal methyl (~1.4 ppm) if it overlaps with impurities.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for qualifying this reference standard, ensuring no "blind spots" in purity assignment.

AnalyticalWorkflowStartSample: (R)-1-(Methylsulfonyl)propan-2-amine HClChromophoreCheckCheck UV Activity(Sulfone only <210nm)Start->ChromophoreCheckDecisionSelect Purity MethodChromophoreCheck->DecisionLow UV ResponsePathAMethod A: Chemical PurityDecision->PathAPathBMethod B: Chiral PurityDecision->PathBPathCMethod C: Salt/SolventDecision->PathCCADLC-CAD or LC-MS(Universal Detection)PathA->CADAvoid UV-254nmDerivDerivatization(FDAA/OPA)PathB->DerivCreate DiastereomersqNMR1H-qNMR (D2O)(Absolute Content)PathC->qNMRICIon Chromatography(Chloride Content)PathC->ICFinalCOA Generation(Potency, ee%, Identity)CAD->FinalDeriv->FinalqNMR->FinalIC->Final

Caption: Analytical decision tree highlighting the necessity of orthogonal detection methods (CAD, qNMR) due to the compound's lack of UV chromophore.

Synthesis & Stability Considerations

Synthesis Pathway (Origin of Impurities)

Understanding the synthesis helps anticipate impurities in the reference standard:

  • Route: Reaction of (R)-2-aminopropanol with methanesulfonyl chloride (mesylation) followed by displacement? No, this inverts stereochemistry.[1][2]

  • Preferred Route: Nucleophilic substitution of (R)-2-Boc-amino-1-bromo-propane with Sodium Methanesulfinate, followed by deprotection.[2]

    • Key Impurity:Regioisomer (2-(methylsulfonyl)propan-1-amine) if aziridine intermediate forms.[2]

    • Key Impurity:Enantiomer (S-isomer) if racemization occurs during activation.

Stability Profile
  • Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a desiccator at -20°C .

  • Free Base Instability: The free amine is prone to oxidation and carbamate formation (CO₂ absorption) from air. Always maintain as the HCl or Tosylate salt for long-term storage.[1]

References

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[1][7] Link

  • Bhushan, R. & Martens, J. Marfey's reagent for chiral amino acid analysis: A review. Biomedical Chromatography (2001).[1] Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis.[1] Progress in Nuclear Magnetic Resonance Spectroscopy (2010).[1] Link

  • Stalcup, A.M. Chiral Separations.[1][8] Annual Review of Analytical Chemistry (2010).[1] Link

Inter-laboratory comparison of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparison Guide to the Analysis of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

The accurate and precise analytical characterization of chiral active pharmaceutical ingredients (APIs) is fundamental to ensuring drug safety and efficacy. (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride, a key chiral intermediate, presents unique analytical challenges that necessitate robust and reproducible methods. This guide details the design, execution, and results of a multi-laboratory comparative study to evaluate analytical methodologies for this compound. We compare two primary High-Performance Liquid Chromatography (HPLC) methods: a chiral separation for enantiomeric purity and a reverse-phase method for assay and impurity profiling. This document provides field-proven insights, detailed experimental protocols, and a transparent analysis of the data, serving as an authoritative resource for researchers, analytical development scientists, and quality control laboratories.

Introduction: The Imperative for Precise Chiral Analysis

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a chiral building block whose stereochemical purity is critical for the synthesis of downstream pharmaceutical agents. In chiral molecules, enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs and intermediates.[1]

An inter-laboratory comparison (ILC), also known as a collaborative study, is a powerful tool for assessing the performance of analytical methods across different laboratories.[2] The primary objective of this study is not only to determine the purity and enantiomeric excess of a shared sample but also to evaluate the ruggedness and transferability of the analytical methods themselves. By comparing results from multiple competent laboratories, we can establish a consensus on method performance, identify potential sources of variability, and build confidence in the analytical procedures.[3]

This guide is structured to walk the reader through the entire ILC process, from the initial study design to the final data interpretation, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH).[4][5][6]

Inter-Laboratory Study Design

A successful ILC hinges on a meticulously planned study design. The structure of this study was developed to assess both method performance and laboratory proficiency.

Key Design Pillars:

  • Homogeneous Test Material: A single, large batch of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride was prepared and its homogeneity was confirmed prior to distribution. This ensures that any observed variability is due to the analytical process, not the sample itself.

  • Qualified Participants: A cohort of five independent laboratories with demonstrated expertise in pharmaceutical analysis and chromatography was selected to participate.

  • Defined Analytical Methods: Two detailed analytical protocols (one chiral, one achiral) were provided to all participants. This approach, known as a collaborative method validation study, is designed to assess the performance characteristics of the specific methods.[2]

  • Standardized Reporting: A uniform template for reporting data, including raw chromatograms, system suitability results, and final calculated values, was distributed to ensure consistency in data evaluation.

The overall workflow for this inter-laboratory comparison is depicted below.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Consolidation & Analysis P1 Homogenize & Characterize Single Batch of API P2 Package & Blind-Label Samples P1->P2 P3 Distribute Samples, Protocols, & Reporting Templates to Labs P2->P3 L1 Lab 1 Analysis P3->L1 Execute Methods L2 Lab 2 Analysis P3->L2 Execute Methods L3 Lab 3 Analysis P3->L3 Execute Methods L4 Lab 4 Analysis P3->L4 Execute Methods L5 Lab 5 Analysis P3->L5 Execute Methods D1 Receive & Verify Data Packages L1->D1 Submit Results L2->D1 Submit Results L3->D1 Submit Results L4->D1 Submit Results L5->D1 Submit Results D2 Perform Statistical Analysis (Repeatability, Reproducibility) D1->D2 D3 Generate Comparison Report D2->D3 G cluster_0 Analytical Goals cluster_1 Recommended Methodology G1 Enantiomeric Purity (R vs S) M1 Method 1: Chiral HPLC G1->M1 Requires Stereospecific Interaction G2 Chemical Purity (Assay) M2 Method 2: Reverse-Phase HPLC G2->M2 Quantification vs. External Standard G3 Impurity Profile G3->M2 Separation based on Polarity

Caption: Logical relationship between analytical goals and methods.

Comparative Data & Results

The data submitted by the five participating laboratories were compiled and analyzed. The following tables summarize the key findings from the study. All data represents the analysis of the same homogenous sample lot.

Table 1: Summary of Inter-Laboratory Results for Enantiomeric Purity (Method 1)

Laboratory ID(R)-Enantiomer (%)(S)-Enantiomer (%)Enantiomeric Excess (e.e. %)SST Resolution
Lab 199.850.1599.702.8
Lab 299.880.1299.762.9
Lab 399.830.1799.662.6
Lab 499.900.1099.803.1
Lab 599.860.1499.722.8
Mean 99.86 0.14 99.73
Std. Dev. 0.027 0.027 0.054
RSD (%) 0.03% 19.6% 0.05%

Table 2: Summary of Inter-Laboratory Results for Assay and Impurity (Method 2)

Laboratory IDAssay (%)Total Impurities (%)SST Tailing Factor
Lab 199.70.251.1
Lab 299.50.311.2
Lab 399.80.191.1
Lab 499.60.281.3
Lab 599.70.241.2
Mean 99.66 0.25
Std. Dev. 0.114 0.045
RSD (%) 0.11% 17.8%

Discussion and Scientific Interpretation

The results of the inter-laboratory comparison demonstrate a high degree of consistency and validate the robustness of both analytical methods.

  • Enantiomeric Purity (Method 1): The data shows excellent agreement among the laboratories. The mean enantiomeric excess was determined to be 99.73% with a very low standard deviation of 0.054. The high RSD for the (S)-enantiomer is statistically expected, as it is a very small value close to the limit of quantitation, where minor variations have a large relative effect. All laboratories successfully met the system suitability requirement for resolution, indicating the method is highly robust.

  • Assay and Impurity (Method 2): The assay values are also in close agreement, with a low relative standard deviation of 0.11%. This indicates the method is precise and accurate for quantification. The slightly higher variability in total impurities is also expected, as it involves the summation of multiple small peaks at or near the quantitation limit. The consistent performance across different HPLC systems and operators speaks to the transferability of the reverse-phase method.

Key Insights for Laboratories:

  • Criticality of System Suitability: The successful outcome of this study underscores the importance of rigorously adhering to System Suitability Test (SST) criteria. SSTs are a self-validating system within the protocol that confirms the chromatographic system is performing adequately before any samples are analyzed. [7]* Mobile Phase Preparation: Minor discrepancies, though not significant in this study, often arise from variations in mobile phase preparation, particularly the pH adjustment in Method 2 and the precise measurement of the amine additive in Method 1. Laboratories should use calibrated pH meters and precise pipetting techniques.

  • Column Equivalency: While a specific brand was recommended, laboratories using equivalent C18 or chiral columns obtained comparable results, demonstrating the method's robustness to column manufacturer differences, provided the stationary phase chemistry is the same.

Conclusion

This inter-laboratory comparison successfully demonstrates that both the chiral and reverse-phase HPLC methods for the analysis of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride are robust, reliable, and transferable. The close agreement of the results across five independent laboratories provides a high degree of confidence in the analytical data generated by these protocols. This guide provides the necessary detail and scientific rationale for laboratories to successfully implement these methods for routine quality control, stability testing, and characterization of this important pharmaceutical intermediate.

References

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved from a valid source providing the document.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • VAMAS. (n.d.). Guidelines for the Design and Operation of Interlaboratory Comparisons (ILCs). Retrieved from a valid source providing these guidelines.
  • European Commission, Joint Research Centre. (n.d.). Interlaboratory comparisons. [Link]

  • Emirates Authority for Standardization and Metrology. (2022).
  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. [Link]

  • SciSpace. (2011). A validated RP-HPLC method for the determination of impurities in tamsulosin hcl. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2024). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. [Link]

  • Organic Syntheses. (2018). (R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)- oxycarbamate. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • SpringerLink. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from a valid source providing this guidebook.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (R)-1-(Methylsulfonyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first framework for the proper disposal of (R)-1-(methylsulfonyl)propan-2-amine hydrochloride. As a research chemical, its complete toxicological and environmental profile may not be fully established. Therefore, this guide is built upon established principles of chemical safety, regulatory compliance, and an expert understanding of the compound's constituent functional groups—an amine hydrochloride salt and a methylsulfonyl moiety. The procedures outlined herein are designed to protect laboratory personnel, the community, and the environment.

Hazard Assessment and Waste Characterization: Understanding the Risk

Proper disposal begins with a thorough understanding of the material's hazards. (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride must be treated as a hazardous substance until confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[1]

  • Amine Hydrochloride Group: As an amine salt of a strong acid (hydrochloric acid), this compound is acidic. Aqueous solutions will be corrosive and can cause skin and eye irritation or burns.[2][3]

  • Sulfonyl Group: The methylsulfonyl group is part of the broader class of sulfonamides and related compounds. While stable, these compounds can be persistent in the environment and may exhibit ecotoxicity, potentially harming aquatic organisms.[4][5][6][7] Thermal decomposition can generate toxic oxides of sulfur (SOx) and nitrogen (NOx).[8]

  • Regulatory Standing: Under the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste from laboratories is generally considered hazardous.[9][10] It is the responsibility of the waste generator to make an accurate hazardous waste determination.[11] Therefore, this compound must be disposed of as regulated hazardous waste.

Table 1: Summary of Key Chemical & Safety Data

PropertyValue / InformationSource(s)
Chemical Name (R)-1-(Methylsulfonyl)propan-2-amine hydrochlorideN/A
Molecular Formula C₄H₁₂ClNO₂S[12]
Molecular Weight 173.66 g/mol [12]
Physical State Solid[2]
Known Hazards Based on functional groups: Acidic/Corrosive (amine hydrochloride), Potential Ecotoxicity (sulfonyl group)[2][3][5]
GHS Hazard Statements For similar compounds: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[13][14]
Disposal Prohibitions DO NOT dispose of down the drain or in regular trash. DO NOT dispose of by evaporation in a fume hood.[1][15][16]

The Disposal Workflow: A Step-by-Step Decision Process

The following diagram outlines the mandatory decision-making process for handling waste containing (R)-1-(methylsulfonyl)propan-2-amine hydrochloride from the point of generation to its final, compliant disposal.

DisposalWorkflow Disposal Decision Workflow for (R)-1-(Methylsulfonyl)propan-2-amine HCl Start Waste Generated (Pure compound, solution, or contaminated material) Characterize Characterize Waste Is it aqueous or solid/organic solvent? Start->Characterize Aqueous Aqueous Waste Stream Characterize->Aqueous Aqueous Solid_Organic Solid Waste or Organic Solvent Stream Characterize->Solid_Organic Solid / Organic Neutralize Step 1: Neutralize Waste (pH 6.0-8.0) See Protocol 1 Aqueous->Neutralize Collect Step 2: Collect in Designated Hazardous Waste Container Solid_Organic->Collect Neutralize->Collect Label Step 3: Label Container Correctly (Full chemical names, concentrations, date, generator name) Collect->Label Segregate Step 4: Segregate Container (Store away from incompatible materials, e.g., bases, oxidizers) Label->Segregate EHS_Pickup Step 5: Arrange EHS Pickup (Contact institution's EHS office for disposal) Segregate->EHS_Pickup

Sources

Personal protective equipment for handling (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized chiral intermediates like (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals, ensuring laboratory safety means understanding the causality behind every protective measure.

This compound is a crystalline hydrochloride salt containing a highly polar methylsulfonyl group. While it is a stable solid, its primary hazard vector in a laboratory setting is not dermal absorption, but rather the inhalation of aerosolized micro-crystals and mucous membrane irritation during transfer and weighing.

This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and regulatory compliance under the OSHA Laboratory Standard[1].

Personal Protective Equipment (PPE) Matrix

The selection of Personal Protective Equipment (PPE) must comply with OSHA 29 CFR 1910.132, ensuring that barriers are specifically chosen based on the chemical's unique hazard profile[2]. Because amine hydrochlorides are prone to static cling and can easily become airborne, your PPE must protect against both chemical contact and particulate inhalation.

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecification & StandardCausality / Scientific Rationale
Hand Protection Nitrile gloves (Min. 4 mil thickness), Double-glovedAmine hydrochlorides can permeate standard latex. Nitrile offers superior chemical resistance to the organic solvents (e.g., Methanol, DMSO) typically used to dissolve this intermediate.
Eye Protection ANSI Z87.1 Certified Chemical Splash GogglesProtects against micro-crystal dust aerosols during dry transfer and prevents solvent splashes during the dissolution phase.
Body Protection Flame-Resistant (FR) Laboratory Coat, fully buttonedPrevents particulate accumulation on street clothing and provides a critical barrier against accidental solvent spills.
Respiratory N95 Particulate Respirator (If handled outside a hood)The crystalline nature of the hydrochloride salt makes it highly susceptible to static charge, causing it to aerosolize easily and pose a severe respiratory irritation risk.

Operational Workflow & Experimental Protocols

To maintain a self-validating safety system, every protocol must include built-in verification steps. Safety protocols should always align with the National Research Council's Prudent Practices in the Laboratory[3].

Logical Workflow Diagram

Workflow N1 1. Material Retrieval & Storage Check N2 2. PPE Donning (Respirator, Nitrile, Goggles) N1->N2 N3 3. Fume Hood Handling & Precision Weighing N2->N3 N4 4. Dissolution in Compatible Solvent N3->N4 N5 5. Waste Segregation (Halogenated vs Non-Halogenated) N4->N5 N6 6. Certified Incineration & EHS Logging N5->N6

Operational workflow for the safe handling and disposal of the chemical.

Step-by-Step Methodology: Precision Weighing and Dissolution

Objective: To safely transfer and dissolve the solid API intermediate without generating airborne dust or contaminating the workspace.

  • Environmental Verification (Self-Validation): Before opening the reagent bottle, verify that the chemical fume hood monitor displays a face velocity between 80–120 feet per minute (fpm) . This ensures sufficient negative pressure to capture any aerosolized particulates.

  • Static Mitigation: Wipe the analytical balance draft shield and your stainless-steel micro-spatula with a static-dissipative cloth. Causality: Hydrochloride salts carry static charges that cause the powder to repel from surfaces and become airborne. Grounding your tools prevents this.

  • Container Handling: Open the primary container only inside the designated fume hood. Never transport an open container across the laboratory.

  • Precision Weighing: Place a pre-tared, anti-static weigh boat on the balance. Carefully transfer the required mass of (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride.

  • In-Situ Dissolution: To minimize the risks associated with dry-powder transfer, add your primary reaction solvent (e.g., anhydrous methanol or dichloromethane) directly to the weigh boat to dissolve the compound before transferring it to your main reaction vessel.

  • Decontamination: Wipe down the balance pan and fume hood surface with a cloth dampened with 70% isopropanol or water. Causality: Water or polar solvents will immediately solubilize and capture any invisible residual hydrochloride salt dust, preventing secondary exposure.

Waste Management and Disposal Plan

For disposal, amine hydrochlorides should be treated as hazardous chemical waste and collected for professional incineration, rather than neutralized in-house[4].

  • Solid Waste: Unused solid chemical, empty reagent bottles, and contaminated consumables (weigh boats, spatulas, gloves) must be placed in a sealed, puncture-resistant container. Label clearly as: "Hazardous Chemical Waste - Toxic Solid (Amine Hydrochloride)".

  • Liquid Waste Segregation:

    • If the compound was dissolved in Dichloromethane (DCM) or chloroform, dispose of the solution in the "Halogenated Organic Waste" carboy.

    • If dissolved in Methanol, DMSO, or Water , utilize the "Non-Halogenated Aqueous/Organic Waste" carboy.

  • Regulatory Compliance: Never dispose of sulfonyl amine derivatives down the laboratory sink. All waste must be logged with your Environmental Health and Safety (EHS) department for professional incineration.

Emergency Response Protocols

Even with strict adherence to PPE and operational protocols, you must be prepared for accidental exposure.

  • Dry Powder Spill: Do not sweep the powder, as this will aerosolize the chemical. Instead, cover the spill with damp paper towels (using water or a mild solvent) to dissolve the salt, then wipe it up and place the towels in a solid hazardous waste container.

  • Dermal Exposure: Immediately remove contaminated gloves or clothing. Flush the affected skin area with copious amounts of water for a minimum of 15 minutes.

  • Ocular Exposure: Utilize the nearest emergency eyewash station immediately. Hold the eyelids open and flush for 15 minutes. Seek immediate medical consultation, as required by the OSHA Laboratory Standard following any overt exposure event[5].

References

  • Title : 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source : Occupational Safety and Health Administration (OSHA) / eCFR URL :[Link]

  • Title : 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories Source : Occupational Safety and Health Administration (OSHA) / eCFR URL :[Link]

  • Title : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source : National Research Council / National Academies Press URL :[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.